Product packaging for Cyclopyrimorate(Cat. No.:CAS No. 499231-24-2)

Cyclopyrimorate

カタログ番号: B1669518
CAS番号: 499231-24-2
分子量: 389.8 g/mol
InChIキー: BXIGJZDQFDFASM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclopyrimorate is a member of the class of pyridazine that is 3-chloropyridazine which has been substituted at positions 5 and 6 by (morpholin-4-ylcarbonyl)oxy and 2-cyclopropyl-6-methylphenoxy groups, respectively. A selective herbicide used to control broad-leaved and grassy weeds in cereals and rice. It has a role as a herbicide, an agrochemical and an EC 2.5.1.117 (homogentisate solanesyltransferase) inhibitor. It is a member of pyridazines, a carbamate ester, a member of morpholines, an aromatic ether, a member of cyclopropanes and an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClN3O4 B1669518 Cyclopyrimorate CAS No. 499231-24-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGJZDQFDFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198157
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499231-24-2
Record name Cyclopyrimorate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPYRIMORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclopyrimorate's Mode of Action on Plastoquinone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that effectively controls a broad spectrum of weeds in rice fields, including those resistant to acetolactate synthase (ALS) inhibitors.[1] Its unique mode of action involves the inhibition of plastoquinone (PQ) biosynthesis, a vital process for photosynthesis and other essential plant functions. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound, through its active metabolite, disrupts the plastoquinone biosynthetic pathway. The guide details the target enzyme, inhibitory kinetics, and the resulting physiological effects on plants. Furthermore, it outlines key experimental protocols for studying this mode of action and presents quantitative data in a clear, comparative format.

Introduction: The Plastoquinone Biosynthesis Pathway

Plastoquinone is a crucial molecule in the photosynthetic electron transport chain, acting as a mobile carrier of electrons and protons from Photosystem II to the cytochrome b6f complex. Its biosynthesis is a complex pathway involving several enzymatic steps. A key enzyme in this pathway is homogentisate solanesyltransferase (HST), which catalyzes the prenylation of homogentisate (HGA) with solanesyl diphosphate (SPP) to form 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone.[2] Disruption of this pathway leads to a deficiency in plastoquinone, which in turn inhibits photosynthesis and causes oxidative stress, resulting in the characteristic bleaching symptoms observed in treated plants.

This compound as a Pro-herbicide

This compound itself is not the primary inhibitor of plastoquinone biosynthesis. It acts as a pro-herbicide, meaning it is converted into its active form within the plant.[3][4] This active metabolite is des-morpholinocarbonyl this compound (DMC).[5] The conversion involves the removal of the morpholinocarbonyl group, a metabolic process that occurs within the plant's tissues.

Molecular Target and Inhibition Mechanism

The primary molecular target of the active metabolite DMC is the enzyme homogentisate solanesyltransferase (HST) . In vitro assays have demonstrated that DMC is a potent inhibitor of HST, while the parent compound, this compound, exhibits only weak inhibitory activity.

Kinetic Analysis of HST Inhibition by DMC

Kinetic studies have elucidated the specific mechanism of HST inhibition by DMC. The analysis revealed that DMC acts as a:

  • Competitive inhibitor with respect to the substrate homogentisate (HGA) . This indicates that DMC binds to the active site of HST, directly competing with HGA for binding.

  • Mixed non-competitive inhibitor with respect to the other substrate, farnesyl diphosphate (FPP) (used as a substitute for solanesyl diphosphate in the assay). This suggests that DMC can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the FPP binding site, affecting both the binding of FPP and the catalytic activity of the enzyme.

Physiological and Biochemical Effects

The inhibition of HST by DMC leads to distinct and measurable physiological and biochemical changes in susceptible plants:

  • Accumulation of Homogentisate (HGA): Due to the blockage of its conversion, HGA levels significantly increase in plants treated with this compound.

  • Reduction of Plastoquinone (PQ) Levels: The inhibition of the biosynthetic pathway leads to a dose-dependent decrease in the concentration of plastoquinone.

  • Bleaching Symptoms: The deficiency of plastoquinone disrupts the photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) that damage chlorophyll and carotenoids, resulting in the characteristic bleaching or whitening of plant tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibition of homogentisate solanesyltransferase by this compound's active metabolite, DMC.

Compound Target Enzyme Inhibitory Activity (IC50) Reference
Des-morpholinocarbonyl this compound (DMC)Arabidopsis thaliana HST3.93 µM
Haloxydine (another HST inhibitor)Arabidopsis thaliana HST9.19 µM
This compoundArabidopsis thaliana HSTWeak inhibition
MesotrioneArabidopsis thaliana HSTNo inhibition (up to 1 mM)
NorflurazonArabidopsis thaliana HSTNo inhibition (up to 1 mM)

Table 1: In vitro inhibitory activity of DMC and other compounds against Homogentisate Solanesyltransferase (HST).

Visualizing the Mode of Action and Experimental Workflow

Plastoquinone Biosynthesis Pathway and this compound's Point of Inhibition

plastoquinone_biosynthesis Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD MSBQol 2-Methyl-6-solanesyl-1,4-benzoquinol HGA->MSBQol HST Homogentisate Solanesyltransferase (HST) SPP Solanesyl diphosphate (SPP) SPP->MSBQol PQ Plastoquinone-9 (PQ) MSBQol->PQ Multiple Steps This compound This compound (Pro-herbicide) DMC DMC (Active Herbicide) This compound->DMC DMC->HST Inhibition

Caption: Plastoquinone biosynthesis pathway and the inhibitory action of DMC.

Experimental Workflow for Investigating this compound's Mode of Action

experimental_workflow start Start: Observe bleaching symptoms in plants treated with this compound metabolite_analysis Metabolite Analysis: Measure levels of HGA and PQ in treated vs. untreated plants start->metabolite_analysis hypothesis Hypothesis Generation: Inhibition of an enzyme in the PQ biosynthesis pathway downstream of HGA formation metabolite_analysis->hypothesis in_vitro_assay In Vitro Enzyme Assay: Test inhibition of recombinant HST by this compound and its metabolite (DMC) hypothesis->in_vitro_assay reversal_assay Reversal Assay: Treat plants with this compound and supplement with PQ analogs or HGA to observe recovery hypothesis->reversal_assay kinetic_analysis Kinetic Analysis: Determine the mechanism of HST inhibition by DMC (e.g., competitive, non-competitive) in_vitro_assay->kinetic_analysis conclusion Conclusion: Confirm HST as the target of DMC, the active metabolite of this compound kinetic_analysis->conclusion reversal_assay->conclusion

Caption: Workflow for elucidating the mode of action of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mode of action of this compound.

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound and its metabolites on HST activity.

Materials:

  • Recombinant HST enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)

  • Homogentisate (HGA)

  • Farnesyl diphosphate (FPP) or Solanesyl diphosphate (SPP)

  • Test compounds (this compound, DMC) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., methanol)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Enzyme Preparation: Prepare a crude extract or purified recombinant HST from E. coli expressing the HST gene.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of HST enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at the reaction temperature (e.g., 30°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (HGA and FPP/SPP).

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the optimal temperature.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of methanol).

  • Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant by HPLC to quantify the amount of the product formed (2-methyl-6-farnesyl-1,4-benzoquinol or 2-methyl-6-solanesyl-1,4-benzoquinol).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Plastoquinone (PQ) and Homogentisate (HGA) Levels in Plants

Objective: To quantify the in vivo effects of this compound on the levels of PQ and its precursor HGA.

Materials:

  • Plant tissue from treated and untreated plants

  • Extraction solvent (e.g., acetone or a mixture of chloroform and methanol)

  • Internal standards for PQ and HGA (optional but recommended)

  • HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

  • Sample Collection and Preparation: Harvest leaf tissue from plants treated with different concentrations of this compound and from control plants. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the metabolites from a known weight of the powdered tissue with a suitable extraction solvent. Vortex or sonicate the mixture to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Sample Cleanup (if necessary): The supernatant may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • HPLC Analysis: Inject a known volume of the final extract into the HPLC system.

    • For PQ: Use a C18 column with a mobile phase gradient of methanol and hexane or similar non-polar solvents. Detect PQ using a UV detector at approximately 255 nm.

    • For HGA: Use a C18 column with a more polar mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid). HGA can be detected by a UV detector at around 292 nm or more sensitively with a fluorescence detector.

  • Quantification: Quantify the amounts of PQ and HGA by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of pure PQ and HGA.

Herbicide Reversal Assay

Objective: To determine if the phytotoxic effects of this compound can be rescued by supplying downstream products of the inhibited enzyme.

Materials:

  • Seedlings of a susceptible plant species (e.g., Arabidopsis thaliana)

  • This compound

  • Reversal compounds: a plastoquinone analog (e.g., decyl-plastoquinone) and homogentisate (HGA)

  • Growth medium (e.g., agar plates or hydroponic solution)

Procedure:

  • Prepare Treatment Media: Prepare a growth medium containing a concentration of this compound that causes significant bleaching. To separate batches of this medium, add different concentrations of the reversal compounds (decyl-plastoquinone or HGA). Include appropriate controls (medium only, medium with this compound only, medium with reversal compounds only).

  • Plant Treatment: Place young seedlings onto the prepared media.

  • Incubation: Grow the seedlings under controlled light and temperature conditions.

  • Observation and Data Collection: Observe the plants regularly over a period of several days to a week. Record the degree of bleaching (e.g., through visual scoring or by measuring chlorophyll content).

  • Analysis: Compare the phenotype of the seedlings grown on the this compound medium with and without the reversal compounds. A reduction in bleaching symptoms in the presence of a reversal compound indicates that the herbicide's effect is being bypassed by the supplied metabolite.

Conclusion

This compound represents a significant advancement in weed management due to its novel mode of action targeting homogentisate solanesyltransferase in the plastoquinone biosynthesis pathway. Its pro-herbicide nature and the potent, specific inhibition of HST by its metabolite, DMC, provide an effective mechanism for controlling a wide range of weeds. The detailed understanding of its molecular action, supported by the experimental evidence outlined in this guide, is crucial for the strategic use of this herbicide, for managing the development of resistance, and for guiding the discovery of future herbicides with novel targets. The methodologies presented here serve as a foundation for researchers in the field of herbicide science and drug development to further investigate and innovate in this critical area of agricultural science.

References

Cyclopyrimorate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cyclopyrimorate, a novel bleaching herbicide. It details the compound's chemical properties, mechanism of action, relevant experimental protocols, and key metabolic derivatives.

Core Compound Specifications

This compound is a pyridazine-based selective herbicide.[1][2] Key identifying information and physicochemical properties are summarized below.

PropertyValueCitations
CAS Number 499231-24-2[1]
Molecular Formula C₁₉H₂₀ClN₃O₄[3]
Molecular Weight 389.83 g/mol [4]
IUPAC Name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate
Synonyms H-965, SW-065

Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

This compound induces a characteristic bleaching effect in susceptible plants. This is achieved through the inhibition of the plastoquinone (PQ) biosynthesis pathway. Specifically, this compound targets and inhibits the enzyme homogentisate solanesyltransferase (HST).

In planta, this compound is metabolized to des-morpholinocarbonyl this compound (DMC). DMC is a significantly more potent inhibitor of HST than the parent compound. The inhibition of HST leads to a downstream reduction in plastoquinone levels and an accumulation of the substrate homogentisate (HGA). Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The disruption of PQ synthesis indirectly inhibits carotenoid production, leading to the observed bleaching symptoms due to photooxidation of chlorophyll.

Kinetic analysis has revealed that DMC acts as a competitive inhibitor of HST with respect to homogentisate and as a mixed non-competitive inhibitor concerning farnesyl diphosphate.

Below is a diagram illustrating the plastoquinone biosynthesis pathway and the inhibitory action of this compound's metabolite.

Plastoquinone_Biosynthesis_Pathway HPPD 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ Methyltransferase Methyltransferase MSBQ->Methyltransferase PQ Plastoquinone (PQ) Methyltransferase->PQ PDS Phytoene Desaturase (PDS) PQ->PDS cofactor for This compound This compound DMC DMC (metabolite) This compound->DMC metabolism in planta DMC->HST inhibition Carotenoids Carotenoids PDS->Carotenoids

Inhibition of Plastoquinone Biosynthesis by this compound's Metabolite

Experimental Protocols

In Vivo Bleaching Assay in Arabidopsis thaliana

This protocol is used to assess the herbicidal activity of this compound by observing the bleaching phenotype.

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds are sown on a suitable growth medium.

  • Herbicide Application: Various concentrations of this compound are applied to the growth medium. A no-herbicide control is included for comparison.

  • Incubation: Seedlings are grown for a period of five days under controlled light and temperature conditions.

  • Observation: The phenotype of the seedlings is observed, with a focus on the bleaching of cotyledons and leaves. The lengths of shoots and roots are also measured and compared to the control.

The following diagram outlines the workflow for the in vivo bleaching assay.

In_Vivo_Bleaching_Assay start Start sow_seeds Sow Arabidopsis thaliana seeds start->sow_seeds apply_herbicide Apply this compound solutions (various concentrations + control) sow_seeds->apply_herbicide incubate Incubate for 5 days apply_herbicide->incubate observe Observe bleaching phenotype Measure shoot and root length incubate->observe end End observe->end

Workflow for the In Vivo Bleaching Assay
In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This assay quantifies the inhibitory effect of this compound and its metabolite, DMC, on the HST enzyme.

  • Enzyme Preparation: The HST enzyme is expressed and purified, often from E. coli extracts.

  • Reaction Mixture: A reaction mixture is prepared containing the purified HST enzyme, its substrates (homogentisate and farnesyl diphosphate), and the test compound (this compound or DMC) at various concentrations.

  • Incubation: The reaction is allowed to proceed under optimized temperature and time conditions.

  • Quantification: The reaction is stopped, and the amount of product formed is quantified using techniques such as HPLC.

  • Data Analysis: The percentage of HST inhibition is calculated by comparing the product formation in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined.

The table below presents the comparative inhibitory activity of this compound and its metabolite.

CompoundTargetIC₅₀ (µM)Citation
DMC HST3.93
This compound HSTWeakly inhibitory

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by a coupling reaction.

  • Formation of the Cyclopropyl Intermediate: An alkylation reaction is performed, followed by a 6-exo-dig cyclization after anion generation to yield the cyclopropyl intermediate.

  • Formation of the Pyridazine Intermediate: This intermediate is prepared through chlorination followed by selective hydrolysis.

  • Coupling Reaction: The two intermediates are coupled in a reaction optimized with anhydrous sodium hydroxide in o-dichlorobenzene, with azeotropic removal of water to improve the yield.

  • Final Acylation: The coupled product undergoes a final acylation step to produce this compound.

A simplified logical flow of the synthesis is depicted below.

Synthesis_Workflow start Start alkylation Alkylation start->alkylation chlorination Chlorination start->chlorination cyclization 6-exo-dig Cyclization alkylation->cyclization intermediate1 Cyclopropyl Intermediate cyclization->intermediate1 coupling Coupling Reaction intermediate1->coupling hydrolysis Selective Hydrolysis chlorination->hydrolysis intermediate2 Pyridazine Intermediate hydrolysis->intermediate2 intermediate2->coupling acylation Final Acylation coupling->acylation end This compound acylation->end

Logical Flow of this compound Synthesis

References

Cyclopyrimorate: A Technical Guide to its Discovery, Synthesis, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate represents a significant advancement in weed management, introducing a novel mode of action for herbicides. Discovered and developed by Mitsui Chemicals Agro, Inc., this pyridazine-based herbicide offers a crucial tool for controlling a broad spectrum of weeds, including those resistant to existing herbicide classes. This compound is a pro-herbicide, with its metabolite, des-morpholinocarbonyl this compound (DMC), acting as the potent inhibitor of homogentisate solanesyltransferase (HST). This enzyme is a key component in the plastoquinone biosynthesis pathway, and its inhibition leads to the characteristic bleaching symptoms in susceptible plants. This technical guide provides an in-depth overview of the discovery, a detailed synthesis process, comprehensive data on its biological activity, and a thorough examination of its mechanism of action.

Discovery and Development

This compound was discovered through a strategic chemical optimization program initiated by Mitsui Chemicals Agro, Inc.[1][2] The development process originated from the structural modification of existing pyridazine herbicides.[3] This research led to the identification of a lead compound that, after further refinement, yielded this compound, a molecule with a novel target site and excellent herbicidal activity.[1][2] It was first launched in Japan in 2019 under the trade name "Cyra".

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates. The following is a representative synthetic route based on available literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Intermediate 1: 6-chloro-4-hydroxy-3-(2-cyclopropyl-6-methylphenoxy)pyridazine

  • Intermediate 2: Morpholine-4-carbonyl chloride

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Intermediate 1: The synthesis of this key intermediate involves the coupling of 3,6-dichloro-4-hydroxypyridazine with 2-cyclopropyl-6-methylphenol. This reaction is typically carried out in the presence of a base and a suitable solvent.

  • Acylation Reaction: In a round-bottom flask, dissolve Intermediate 1 in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of a base, such as triethylamine, to the solution and stir.

  • Slowly add morpholine-4-carbonyl chloride (Intermediate 2) to the reaction mixture at a controlled temperature, typically 0-25 °C.

  • Allow the reaction to proceed for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mode of Action: Inhibition of Homogentisate Solanesyltransferase (HST)

This compound's novel mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST). HST is a critical enzyme in the plastoquinone (PQ) biosynthesis pathway. PQ is an essential component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.

This compound itself is a pro-herbicide. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the active inhibitor of HST. DMC competitively inhibits HST with respect to its substrate, homogentisate (HGA). The inhibition of HST leads to the accumulation of HGA and a depletion of PQ. The lack of PQ disrupts carotenoid biosynthesis, resulting in the characteristic bleaching symptoms (white or yellowing of plant tissues) due to the photo-oxidation of chlorophyll.

Signaling Pathway Diagram

Plastoquinone_Biosynthesis_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD MSBQH2 2-Methyl-6-solanesyl- 1,4-benzoquinol HGA->MSBQH2 HST SPP Solanesyl-PP SPP->MSBQH2 PQ9 Plastoquinone-9 (PQ) MSBQH2->PQ9 Carotenoids Carotenoids PQ9->Carotenoids Cofactor for Phytoene Desaturase Photosynthesis Photosynthesis PQ9->Photosynthesis Electron Transport Carotenoids->Photosynthesis Photoprotection HPPD HPPD HST HST This compound This compound (Pro-herbicide) DMC DMC (Active Herbicide) This compound->DMC Metabolism in plant DMC->HST Inhibition

Caption: Plastoquinone biosynthesis pathway and the site of action of this compound.

Quantitative Data

The herbicidal activity of this compound and its active metabolite, DMC, has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity against Homogentisate Solanesyltransferase (HST)
CompoundTarget EnzymeIC50 (µM)Source
This compoundA. thaliana HST561
Des-morpholinocarbonyl this compound (DMC)A. thaliana HST3.93
Haloxydine (known HST inhibitor)A. thaliana HST9.19
Table 2: Herbicidal Activity (Bleaching) on Arabidopsis thaliana
CompoundActivityEC50 (µM)Source
This compoundChlorophyll reduction~1.0 (estimated from pEC50)
Des-morpholinocarbonyl this compound (DMC)Chlorophyll reduction~0.1 (estimated from pEC50)

Note: EC50 values are estimated from the provided pEC50 values in the source literature.

Experimental Protocols

In Vitro Homogentisate Solanesyltransferase (HST) Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against HST.

Materials:

  • Recombinant HST enzyme (e.g., from E. coli expressing the A. thaliana HST gene)

  • Homogentisate (HGA)

  • Solanesyl diphosphate (SPP) or Farnesyl diphosphate (FPP) as a substrate analog

  • Assay buffer (e.g., 50 mM Tricine-NaOH, pH 8.0, containing 20 mM MgCl₂)

  • Test compounds (e.g., this compound, DMC) dissolved in DMSO

  • Quenching solution (e.g., acidic methanol)

  • HPLC system for product quantification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of HST enzyme, and the substrate HGA.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with DMSO only.

  • Initiation of Reaction: Start the reaction by adding the second substrate, SPP or FPP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Product Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using HPLC to quantify the formation of the product, 2-methyl-6-solanesyl-1,4-benzoquinol (or its farnesyl analog).

  • IC50 Determination: Calculate the percent inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Activity Bioassay (Pre-emergence)

This protocol outlines a general method for assessing the pre-emergence herbicidal efficacy of this compound.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis)

  • Pots or trays filled with a suitable soil mix

  • This compound formulated for spray application

  • Controlled environment growth chamber or greenhouse

  • Spray chamber for uniform herbicide application

Procedure:

  • Planting: Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth.

  • Herbicide Application: Prepare a series of dilutions of the this compound formulation. Apply the herbicide solutions uniformly to the soil surface using a laboratory spray chamber. Include an untreated control.

  • Growth Conditions: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal effects, including emergence inhibition, stunting, and bleaching.

  • Data Collection: For quantitative analysis, harvest the above-ground biomass and determine the fresh or dry weight.

  • EC50 Calculation: Calculate the percent inhibition of growth (biomass reduction) compared to the untreated control for each herbicide concentration. Plot the percent inhibition against the logarithm of the herbicide dose and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes 50% growth reduction).

Workflow Diagrams

Synthesis and Discovery Workflow

Herbicide_Discovery_Synthesis_Workflow LeadGen Lead Generation (Modification of Pyridazine Herbicides) Optimization Chemical Synthesis & Structure-Activity Relationship (SAR) Studies LeadGen->Optimization Candidate Candidate Selection (this compound) Optimization->Candidate Synthesis Scale-up Synthesis Candidate->Synthesis Bioassays Biological Evaluation (In Vitro & In Vivo) Candidate->Bioassays FieldTrials Field Trials Synthesis->FieldTrials Bioassays->Optimization ModeOfAction Mode of Action Studies (Target Identification - HST) Bioassays->ModeOfAction ModeOfAction->Optimization Registration Registration & Commercialization FieldTrials->Registration

Caption: General workflow for the discovery and synthesis of a new herbicide.

Experimental Bioassay Workflow

Bioassay_Workflow SeedPrep Seed Preparation (Weed Species) Planting Planting in Pots/Trays SeedPrep->Planting HerbicideApp Herbicide Application (Pre- or Post-emergence) Planting->HerbicideApp Growth Incubation in Controlled Environment HerbicideApp->Growth DataCollection Data Collection (Visual Assessment, Biomass) Growth->DataCollection Analysis Data Analysis (Dose-Response Curves, EC50) DataCollection->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow for conducting a whole-plant herbicide bioassay.

Conclusion

This compound's introduction to the herbicide market is a landmark event, offering a new mode of action to combat the growing challenge of herbicide resistance. Its unique targeting of the HST enzyme in the plastoquinone biosynthesis pathway provides an effective solution for the control of a wide range of weeds in key crops. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable information for researchers and professionals in the field of agrochemical development. Further research into the nuances of its activity and potential resistance mechanisms will be crucial for its long-term sustainable use in agriculture.

References

Herbicidal Spectrum of Cyclopyrimorate on Rice Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopyrimorate is a novel pyridazine-based bleaching herbicide developed by Mitsui Chemicals Agro, Inc., offering a new mode of action for controlling a broad spectrum of weeds in rice cultivation.[1][2][3] Launched in Japan in 2019, it is particularly effective against problematic weeds, including those that have developed resistance to acetolactate synthase (ALS) inhibitors.[1][2] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound, its mechanism of action, experimental protocols for its evaluation, and visual representations of its biochemical pathway and experimental workflows.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST). HST is a key enzyme in the plastoquinone (PQ) biosynthesis pathway. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway. By inhibiting HST, this compound disrupts the production of PQ, which in turn indirectly inhibits carotenoid biosynthesis, leading to the characteristic bleaching symptoms (whitening) of susceptible weeds. This novel mechanism of action places this compound in a new Herbicide Resistance Action Committee (HRAC) Group 33.

A key aspect of this compound's activity is its metabolism within the plant to des-morpholinocarbonyl this compound (DMC). DMC is a significantly more potent inhibitor of HST than the parent compound, this compound. The inhibition of HST leads to the accumulation of its substrate, homogentisate (HGA), and a depletion of plastoquinone.

Herbicidal Spectrum

This compound demonstrates a broad herbicidal spectrum, effectively controlling a range of problematic grass, sedge, and broadleaf weeds in rice paddies. Its efficacy extends to biotypes resistant to other herbicide classes, most notably ALS inhibitors.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the herbicidal efficacy of this compound and its active metabolite, DMC.

Target EnzymeCompoundIC50 (µM)Source
Arabidopsis thaliana HSTThis compound561
Arabidopsis thaliana HSTDMC (metabolite)3.93
Arabidopsis thaliana HSTHaloxydine (known HST inhibitor)9.19
Weed SpeciesApplication Rate% Control / GR50Growth StageSource
Schoenoplectiella juncoidesData not publicly available--
Echinochloa crus-galliData not publicly available---
Cyperus difformisData not publicly available---
Monochoria vaginalisData not publicly available---

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the herbicidal activity of this compound.

Whole-Plant Herbicide Bioassay

This protocol is a generalized procedure for assessing the efficacy of this compound on various rice weed species in a greenhouse or controlled environment.

Objective: To determine the dose-response relationship and calculate the GR50 value of this compound for specific weed species.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis)

  • Pots or trays filled with a suitable soil mix (e.g., sandy loam and nutrient matrix)

  • This compound stock solution

  • Laboratory sprayer with a flat-fan nozzle

  • Controlled environment growth chamber or greenhouse

  • Balance for weighing fresh/dry biomass

Procedure:

  • Seed Germination and Plant Growth:

    • Sow a predetermined number of seeds of the target weed species into pots filled with soil.

    • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.

    • Water the plants as needed to ensure optimal growth.

    • Once the seedlings reach a specific growth stage (e.g., 2-3 leaf stage), thin them to a uniform number per pot.

  • Herbicide Application:

    • Prepare a series of this compound dilutions from the stock solution to achieve a range of application rates. Include a control group treated only with the solvent (e.g., water with a surfactant).

    • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage of the foliage.

  • Incubation and Observation:

    • Return the treated plants to the growth chamber or greenhouse.

    • Observe the plants regularly for the development of herbicidal symptoms, such as bleaching, stunting, and necrosis.

  • Data Collection and Analysis:

    • After a specified period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants from each pot.

    • Measure the fresh weight of the biomass. For dry weight, place the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Calculate the percent growth inhibition for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.

In Vitro HST Inhibition Assay

This protocol describes the general steps to measure the inhibitory effect of this compound and its metabolites on the activity of the HST enzyme.

Objective: To determine the IC50 value of test compounds against HST.

Materials:

  • Crude protein extract containing HST (e.g., from E. coli expressing the HST gene)

  • Substrates for the HST enzyme: Homogentisate (HGA) and a prenyl diphosphate (e.g., farnesyl diphosphate)

  • Test compounds (this compound, DMC) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer

  • HPLC system for product quantification

Procedure:

  • Enzyme Reaction:

    • In a reaction vessel, combine the crude enzyme extract, reaction buffer, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrates (HGA and prenyl diphosphate).

    • Incubate the reaction mixture at a specific temperature for a defined period.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a suitable quenching agent.

    • Extract the reaction products using an appropriate organic solvent.

  • Quantification of Product:

    • Analyze the extracted product using an HPLC system equipped with a suitable detector (e.g., fluorescence or UV).

    • Quantify the amount of product formed in each reaction.

  • Data Analysis:

    • Calculate the percent inhibition of HST activity for each concentration of the test compound relative to a control reaction without the inhibitor.

    • Use a suitable software to plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Herbicide_Bioassay_Workflow start Start seed_prep Weed Seed Germination start->seed_prep transplant Seedling Transplanting seed_prep->transplant growth Plant Growth to Target Stage transplant->growth application Herbicide Application (Spraying) growth->application herbicide_prep Prepare Herbicide Dilutions herbicide_prep->application incubation Incubation in Controlled Environment application->incubation observation Symptom Observation incubation->observation harvest Biomass Harvest observation->harvest weighing Fresh/Dry Weight Measurement harvest->weighing analysis Data Analysis (GR50 Calculation) weighing->analysis end End analysis->end

Caption: Generalized workflow for a whole-plant herbicide bioassay.

Conclusion

This compound represents a significant advancement in weed management for rice production, offering a novel mode of action that is effective against a broad spectrum of weeds, including those resistant to existing herbicides. Its unique mechanism of targeting HST provides a valuable tool for herbicide resistance management strategies. Further research and public dissemination of quantitative efficacy data on a wider range of rice weed species will be beneficial for optimizing its use in integrated weed management programs.

References

Cyclopyrimorate as a novel homogentisate solanesyltransferase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cyclopyrimorate: A Novel Homogentisate Solanesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel pyridazine herbicide that represents a new mode of action for weed control, particularly in rice cultivation.[1][2] It effectively controls a wide spectrum of weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[2][3] The primary herbicidal activity of this compound arises from its inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

Mechanism of Action

This compound itself is a pro-herbicide. Upon absorption by the plant, it is metabolized into des-morpholinocarbonyl this compound (DMC), which is the active compound. DMC acts as a potent inhibitor of homogentisate solanesyltransferase (HST).

The Role of Homogentisate Solanesyltransferase (HST)

HST is a critical enzyme located in the plastid that catalyzes a key step in the biosynthesis of plastoquinone (PQ). Specifically, it facilitates the condensation of homogentisate (HGA) and solanesyl diphosphate (SDP) to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQH), a precursor to PQ-9.

Plastoquinone is an essential component of the photosynthetic electron transport chain, acting as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex. Furthermore, PQ serves as a vital cofactor for phytoene desaturase (PDS), an enzyme involved in the biosynthesis of carotenoids. Carotenoids are crucial for protecting chlorophyll from photo-oxidative damage.

Inhibition of HST by this compound Metabolite (DMC)

The active metabolite, DMC, inhibits HST in a competitive manner with respect to the homogentisate (HGA) substrate. This inhibition blocks the formation of PQ precursors. The consequences of HST inhibition are twofold:

  • Accumulation of Homogentisate (HGA): With the downstream enzymatic step blocked, the substrate HGA accumulates significantly within the plant tissues.

  • Depletion of Plastoquinone (PQ): The inhibition of HST leads to a concentration-dependent reduction in the levels of PQ.

The depletion of the PQ pool disrupts carotenoid biosynthesis by limiting the activity of PDS. This lack of carotenoids leaves chlorophyll unprotected from high light intensity, resulting in photo-oxidation and the characteristic "bleaching" symptoms observed in treated weeds.

cluster_pathway Plastoquinone & Carotenoid Biosynthesis HPPD 4-HPPD HGA Homogentisate (HGA) HPPD->HGA produces HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_Precursor Plastoquinone Precursor HST->PQ_Precursor catalyzes PQ Plastoquinone (PQ) PQ_Precursor->PQ PDS Phytoene Desaturase (PDS) PQ->PDS cofactor for Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids catalyzes Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll provides Mesotrione Mesotrione Mesotrione->HPPD inhibits DMC This compound (via DMC) DMC->HST inhibits Norflurazon Norflurazon Norflurazon->PDS inhibits This compound This compound (Pro-herbicide) DMC DMC (Active Metabolite) This compound->DMC Metabolized in plant Inhibition HST Inhibition DMC->Inhibition causes HST Homogentisate Solanesyltransferase (HST) HST->Inhibition HGA HGA Accumulation Inhibition->HGA PQ PQ Depletion Inhibition->PQ Bleaching Bleaching Symptoms PQ->Bleaching leads to start Start clone Clone & Express A. thaliana HST in E. coli start->clone extract Prepare Crude Enzyme Extract via Centrifugation clone->extract mix Prepare Reaction Mixture (Buffer, HGA, FPP, MgCl2, HST) extract->mix add_inhibitor Add Inhibitor (DMC) & Incubate (28°C, 30 min) mix->add_inhibitor stop_reaction Stop Reaction (NaBH4, Acetic Acid) add_inhibitor->stop_reaction hplc Analyze Supernatant by HPLC (Fluorescence Det.) stop_reaction->hplc calculate Calculate Inhibition Rate & Determine IC50 hplc->calculate end End calculate->end

References

Cyclopyrimorate's Disruption of Carotenoid and Plastoquinone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that effectively controls a broad spectrum of weeds. Its mode of action involves the inhibition of homogentisate solanesyltransferase (HST), a critical enzyme in the plastoquinone (PQ) biosynthetic pathway. This inhibition leads to a cascade of metabolic disruptions, most notably the indirect but potent inhibition of carotenoid biosynthesis. This technical guide provides an in-depth analysis of the molecular impact of this compound, focusing on its effects on the carotenoid and plastoquinone pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a pyridazine-based herbicide that induces a characteristic bleaching phenotype in susceptible plants. This symptom is a hallmark of disrupted carotenoid biosynthesis. Carotenoids are essential pigments that play a crucial role in photoprotection by quenching reactive oxygen species and dissipating excess light energy. Their absence leads to photooxidative damage and the degradation of chlorophyll, resulting in the observed bleaching.

Initial investigations into this compound's mechanism of action revealed that it does not directly inhibit the key enzymes of the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS). Instead, its primary target is the plastoquinone (PQ) biosynthesis pathway. Plastoquinone is an essential component of the photosynthetic electron transport chain and, critically, serves as a cofactor for PDS. By inhibiting PQ synthesis, this compound indirectly disrupts the carotenoid pathway, leading to the accumulation of the colorless carotenoid precursor, phytoene, and subsequent photobleaching.

This guide delves into the specifics of this mechanism, presenting the quantitative effects of this compound and its active metabolite on its target enzyme and the subsequent impact on the plastoquinone and carotenoid pathways.

Mechanism of Action: Targeting Homogentisate Solanesyltransferase

This compound itself is a proherbicide. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the primary active inhibitor of homogentisate solanesyltransferase (HST).[1][2] HST is a key enzyme in the plastoquinone biosynthesis pathway, responsible for the prenylation of homogentisate (HGA).[1][2] The inhibition of HST by DMC leads to a significant accumulation of the substrate HGA and a corresponding decrease in the downstream product, plastoquinone.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound and its metabolite DMC on HST has been quantified through in vitro enzyme assays. DMC is a significantly more potent inhibitor than its parent compound.

CompoundTarget EnzymeIC50 ValueReference
This compoundHomogentisate Solanesyltransferase (HST)561 µM
Des-morpholinocarbonyl this compound (DMC)Homogentisate Solanesyltransferase (HST)3.93 µM
Des-morpholinocarbonyl this compound (DMC)Homogentisate Solanesyltransferase (HST)3.63 ± 0.53 µM
Impact on Plastoquinone and Homogentisate Levels

Treatment of plants with this compound leads to a dose-dependent decrease in plastoquinone levels and a significant accumulation of homogentisate.

Plant SpeciesTreatmentPlastoquinone (PQ) LevelHomogentisate (HGA) LevelReference
Arabidopsis thalianaControlNormalNot detected
Arabidopsis thalianaThis compound (concentration dependent)DecreasedAccumulated

Indirect Impact on the Carotenoid Biosynthesis Pathway

The inhibition of the plastoquinone pathway by this compound has a direct and significant consequence on carotenoid biosynthesis. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a critical enzyme in the carotenoid pathway that converts the colorless phytoene into colored carotenoids. The depletion of the plastoquinone pool due to HST inhibition leads to a functional inhibition of PDS. This results in the accumulation of phytoene and a block in the synthesis of downstream carotenoids such as β-carotene and lutein, ultimately causing the characteristic bleaching symptoms.

While the accumulation of phytoene is a known consequence, specific quantitative data on the reduction of individual carotenoids like lutein and β-carotene in response to this compound treatment is not extensively available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of this compound.

In Vitro Homogentisate Solanesyltransferase (HST) Assay

This protocol describes the in vitro assay to determine the inhibitory activity of compounds on HST.

Materials:

  • Crude E. coli extracts containing heterologously expressed HST

  • This compound and DMC stock solutions

  • Farnesyl diphosphate (FPP)

  • Homogentisate (HGA)

  • Reaction buffer (e.g., 50 mM Tricine-NaOH, pH 8.0, 20 mM MgCl2)

  • Sodium borohydride in ethanol

  • Acetic acid

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, crude E. coli extract with HST, and the test compound (this compound or DMC) at various concentrations.

  • Add the substrates, HGA and FPP, to initiate the reaction.

  • Incubate the reaction mixture at 32°C for a defined period (e.g., 30 minutes). For this compound, a shorter incubation time (e.g., 10 minutes) may be necessary to minimize its conversion to DMC during the assay.

  • Stop the reaction by adding sodium borohydride in ethanol, followed by acetic acid.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC with fluorescence detection (e.g., Ex. 290 nm, Em. 330 nm) to quantify the product.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Extraction and HPLC Analysis of Plastoquinone and Homogentisate from Plant Tissue

This protocol outlines the procedure for extracting and quantifying PQ and HGA from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Extraction solvent (e.g., methanol or acetone)

  • Internal standards (optional)

  • HPLC system with a UV or fluorescence detector

  • Reverse-phase C18 column

Procedure:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable extraction solvent.

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • For HGA analysis, further purification steps such as liquid-liquid extraction may be required.

  • Inject the extract onto a reverse-phase C18 HPLC column.

  • Elute the compounds using a suitable mobile phase gradient. For plastoquinone, an isocratic mobile phase of acetonitrile:ethanol (3:1) can be used with UV detection at 255 nm. For HGA, a gradient elution may be necessary.

  • Identify and quantify the peaks corresponding to PQ and HGA based on the retention times and spectral properties of authentic standards.

Extraction and HPLC Analysis of this compound and DMC from Plant Tissue

This protocol details the extraction and quantification of this compound and its metabolite DMC.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • 80% Methanol with 1 M L-ascorbic acid

  • 50 mM KH2PO4–HCl buffer (pH 2.8)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., X-bridge, 4.6 mm × 150 mm, 5 µm)

Procedure:

  • Homogenize plant leaves in 80% methanol containing L-ascorbic acid.

  • Centrifuge the homogenate and collect the supernatant.

  • Add KH2PO4–HCl buffer to the supernatant and centrifuge again.

  • Inject the final supernatant onto the HPLC system.

  • Use a gradient mobile phase of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2) for separation.

  • Detect this compound and DMC using a UV detector at their respective maximum absorbance wavelengths (e.g., 272 nm for this compound and 277 nm for DMC).

  • Quantify the compounds using external standards.

Extraction and HPLC Analysis of Carotenoids from Plant Tissue

This protocol provides a general method for the extraction and analysis of major plant carotenoids.

Materials:

  • Plant tissue

  • Acetone (100%)

  • Internal standard (optional)

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column

Procedure:

  • Homogenize fresh or frozen plant tissue in 100% acetone.

  • Centrifuge the homogenate to remove cell debris.

  • Filter the supernatant through a 0.2 µm filter.

  • Inject the filtered extract onto a C30 reverse-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

  • Detect and identify individual carotenoids (e.g., phytoene, lutein, β-carotene) using a PDA detector by comparing their retention times and absorption spectra with those of authentic standards. Phytoene is typically detected at around 286 nm.

  • Quantify the carotenoids using calibration curves generated from pure standards.

Visualizations

Signaling Pathways

Cyclopyrimorate_Pathway cluster_Inhibitors Inhibitors HPP 4-Hydroxyphenyl- pyruvate HGA Homogentisate HPP->HGA 4-HPPD MSBQ 2-Methyl-6-solanesyl- 1,4-benzoquinol HGA->MSBQ HST Phytoene Phytoene HGA->Phytoene PQ is a cofactor for PDS PQ Plastoquinone-9 MSBQ->PQ Multiple Steps GGPP Geranylgeranyl Diphosphate GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS Carotenoids β-Carotene, Lutein, etc. Lycopene->Carotenoids Multiple Steps This compound This compound DMC DMC (active metabolite) This compound->DMC Metabolism in plant DMC->HGA Inhibits HST

Caption: this compound's impact on plastoquinone and carotenoid pathways.

Experimental Workflows

Experimental_Workflow cluster_Plant Plant Treatment and Sample Preparation cluster_Analysis Metabolite Analysis cluster_Enzyme In Vitro Enzyme Assay Plant Treat Plants with This compound Harvest Harvest Plant Tissue Plant->Harvest Homogenize Homogenize in Appropriate Solvent Harvest->Homogenize Extract Centrifuge and Collect Supernatant Homogenize->Extract HPLC_PQ HPLC Analysis of Plastoquinone & HGA Extract->HPLC_PQ HPLC_Cyclo HPLC Analysis of This compound & DMC Extract->HPLC_Cyclo HPLC_Carotenoid HPLC Analysis of Carotenoids Extract->HPLC_Carotenoid Assay In Vitro HST Assay IC50 Determine IC50 Values Assay->IC50

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a significant development in herbicide technology with a novel mode of action. Its primary target, homogentisate solanesyltransferase, is a key enzyme in the plastoquinone biosynthesis pathway. The inhibition of HST by the active metabolite of this compound, DMC, leads to a depletion of the plastoquinone pool. This, in turn, indirectly but effectively inhibits the carotenoid biosynthesis pathway by depriving phytoene desaturase of its essential cofactor. The resulting accumulation of phytoene and the halt in the production of colored carotenoids lead to the characteristic bleaching of the plant. This in-depth guide provides the quantitative data, detailed experimental protocols, and pathway visualizations necessary for researchers to further investigate the intricate biochemical consequences of this compound and to explore potential avenues for future herbicide development and resistance management. Further research quantifying the precise changes in the entire carotenoid profile upon this compound treatment would provide a more complete understanding of its physiological impact.

References

Preliminary Phytotoxicity Studies of Cyclopyrimorate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a novel pyridazine herbicide developed by Mitsui Chemicals Agro, Inc. for the selective control of a wide range of weeds in rice cultivation.[1] Its unique mode of action, targeting a novel enzyme site, makes it an important tool for managing herbicide-resistant weed populations.[2] This technical guide provides an in-depth overview of the preliminary phytotoxicity studies of this compound, focusing on its mechanism of action, experimental evaluation protocols, and available efficacy data. While comprehensive quantitative data on the effective concentrations for various weed species remains limited in publicly accessible literature, this guide synthesizes the current understanding of this compound's phytotoxic properties.

Mechanism of Action

This compound functions as a potent inhibitor of the plastoquinone (PQ) biosynthesis pathway, a critical process for photosynthesis and other vital plant functions.[3] Specifically, this compound targets and inhibits the enzyme homogentisate solanesyltransferase (HST) .[3] This inhibition leads to a cascade of effects within the plant:

  • Accumulation of Homogentisate (HGA): As the substrate for HST, the blockage of the enzyme leads to a significant build-up of HGA within plant tissues.[4]

  • Depletion of Plastoquinone (PQ): The inhibition of HST directly prevents the synthesis of PQ, a vital electron carrier in the photosynthetic electron transport chain.

  • Carotenoid Biosynthesis Disruption: The disruption of the PQ pathway indirectly affects carotenoid biosynthesis, leading to the characteristic bleaching symptoms observed in susceptible plants. This is due to the photo-oxidative destruction of chlorophyll in the absence of protective carotenoids.

Interestingly, in planta, this compound is metabolized to des-morpholinocarbonyl this compound (DMC) , which has been shown to be a more potent inhibitor of HST than the parent compound.

Signaling Pathway Diagram

G cluster_pathway Plastoquinone Biosynthesis Pathway Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD multiple steps HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MPBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MPBQ PQ Plastoquinone (PQ) MPBQ->PQ multiple steps This compound This compound This compound->HST Weak Inhibition DMC DMC (metabolite) This compound->DMC DMC->HST Strong Inhibition G start Start seed_sterilization Surface sterilize seeds start->seed_sterilization sowing Sow seeds on growth medium (e.g., agar with nutrients) seed_sterilization->sowing stratification Stratification (e.g., 4°C for 2 days) sowing->stratification germination Germinate and grow under controlled conditions stratification->germination treatment Apply this compound solution to the growth medium germination->treatment incubation Incubate for a defined period (e.g., 5-7 days) treatment->incubation observation Observe and record phytotoxicity symptoms (e.g., bleaching, growth inhibition) incubation->observation analysis Perform biochemical and physiological analyses observation->analysis end End analysis->end

References

The Effects of Cyclopyrimorate on Arabidopsis thaliana Seedlings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopyrimorate is a novel bleaching herbicide that induces significant and distinct physiological and biochemical changes in Arabidopsis thaliana seedlings. Its primary mode of action is the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway. This inhibition leads to a cascade of effects, including carotenoid deficiency, chlorophyll degradation, and ultimately, a bleached phenotype with stunted growth. This document provides a comprehensive overview of the effects of this compound on Arabidopsis thaliana, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for investigation.

Mechanism of Action

This compound functions as a potent inhibitor of the plastoquinone (PQ) biosynthesis pathway, a critical process for photosynthetic electron transport and protection against photo-oxidative damage. Upon absorption by the plant, this compound is metabolized into des-morpholinocarbonyl this compound (DMC), a more active form of the compound.[1][2][3][4][5] Both this compound and, more potently, DMC target and inhibit homogentisate solanesyltransferase (HST). HST catalyzes the conversion of homogentisate (HGA) to 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone.

The inhibition of HST leads to two primary biochemical consequences:

  • Accumulation of Homogentisate (HGA): The blockage of the pathway causes a significant buildup of the substrate HGA within the plant tissues.

  • Depletion of Plastoquinone (PQ): The inhibition of HST results in a concentration-dependent decrease in the levels of plastoquinone.

The reduction in plastoquinone levels indirectly affects the carotenoid biosynthesis pathway, leading to the characteristic bleaching symptoms observed in treated seedlings. This is because plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in carotenoid synthesis. Without sufficient carotenoids to protect chlorophyll from photo-oxidation, the chlorophyll degrades, resulting in the bleached, white phenotype.

Phenotypic Effects on Arabidopsis thaliana Seedlings

Treatment with this compound induces several observable phenotypic changes in Arabidopsis thaliana seedlings:

  • Bleaching: The most prominent effect is the bleaching of cotyledons and leaves, which turn white due to the loss of chlorophyll and carotenoids. These symptoms are comparable to those caused by other carotenoid biosynthesis inhibitors like mesotrione and norflurazon.

  • Growth Inhibition: this compound treatment leads to a significant reduction in the length of both shoots and roots, resulting in a dwarf phenotype. This stunted growth is consistent with the phenotype of A. thaliana mutants with a disrupted HST gene.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on Arabidopsis thaliana.

Table 1: Effect of this compound on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Arabidopsis thaliana

This compound Concentration (ppm)Plastoquinone (PQ) Level (relative to control)Homogentisate (HGA) Level (relative to control)
0 (Control)100%100%
100DecreasedIncreased
200Further DecreasedFurther Increased
≥400Not DetectedSignificantly Increased

Data synthesized from findings indicating a concentration-dependent decrease in PQ and accumulation of HGA.

Table 2: Inhibitory Activity of this compound and its Metabolite (DMC) on Arabidopsis thaliana HST

CompoundIC50 (µM) for A. thaliana HST Inhibition
This compoundWeak Inhibition
Des-morpholinocarbonyl this compound (DMC)Strong Inhibition

This table is based on in vitro assays demonstrating that DMC is a more potent inhibitor of HST than the parent compound, this compound.

Table 3: Bleaching Activity of this compound on Arabidopsis thaliana

CompoundEC50 (ppm) for Chlorophyll Content Reduction
This compoundConcentration-dependent reduction in chlorophyll

The bleaching activity is evaluated based on the half-effective concentration (EC50) for the reduction in total chlorophyll content.

Experimental Protocols

This section details the methodologies for key experiments to study the effects of this compound on Arabidopsis thaliana.

Arabidopsis thaliana Seedling Growth and Herbicide Treatment
  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (e.g., Col-0) seeds using a 70% ethanol solution followed by a 10% bleach solution and rinsing with sterile water.

  • Growth Medium: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar.

  • Herbicide Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the desired final concentrations of this compound to the cooled MS medium before pouring the plates. A no-herbicide control should be included.

  • Growth Conditions: Place the plates in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Observation: Observe and document the phenotype of the seedlings daily for a specified period (e.g., 5-7 days). Measure root length and shoot fresh weight at the end of the experiment.

Determination of Chlorophyll Content
  • Sample Collection: Harvest whole seedlings from both control and herbicide-treated plates.

  • Extraction: Homogenize the plant material in dimethylformamide (DMF).

  • Incubation: Store the homogenate in the dark at 4°C for 24 hours to ensure complete chlorophyll extraction.

  • Spectrophotometry: Centrifuge the samples to pellet the debris. Measure the absorbance of the supernatant at 646.8 nm and 663.8 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll content using the following equation: Total Chlorophyll (µg/mL) = (17.67 × A646.8) + (7.12 × A663.8). The concentrations can be expressed on a fresh weight basis.

Analysis of Plastoquinone (PQ) and Homogentisate (HGA)
  • Extraction: Homogenize plant tissue (e.g., leaves) in an appropriate extraction buffer (e.g., 80% methanol for this compound and DMC analysis, or a suitable solvent for PQ and HGA).

  • Centrifugation: Centrifuge the homogenate to separate the supernatant containing the metabolites.

  • HPLC Analysis: Subject the supernatant to High-Performance Liquid Chromatography (HPLC) analysis.

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: Employ an appropriate mobile phase gradient (e.g., methanol-water mixture).

    • Detection: Use a UV detector to monitor the effluent at a specific wavelength (e.g., 254 nm for PQ).

  • Quantification: Determine the concentrations of PQ and HGA by comparing the peak areas to those of known standards.

In Vitro HST Inhibition Assay
  • HST Expression: Clone the A. thaliana HST gene and express the recombinant protein in a suitable system (e.g., E. coli).

  • Crude Extract Preparation: Prepare a crude extract of the expressed HST enzyme.

  • Assay Reaction: Set up a reaction mixture containing the crude HST extract, the substrates (homogentisate and a prenyl diphosphate such as farnesyl diphosphate), and various concentrations of the inhibitor (this compound or DMC).

  • Product Detection: After a specific incubation period, stop the reaction and quantify the amount of the product formed (2-methyl-6-solanesyl-1,4-benzoquinol) using a suitable method like LC-MS/MS.

  • IC50 Determination: Calculate the inhibition rate at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a four-parameter logistic curve-fitting program.

Visualizations

Signaling Pathway

Cyclopyrimorate_MoA cluster_PQ_Pathway Plastoquinone Biosynthesis Pathway cluster_Inhibitor Herbicide Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD This compound This compound HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl- 1,4-benzoquinol HST->MSBQ PQ Plastoquinone (PQ) MSBQ->PQ ... DMC DMC (des-morpholinocarbonyl This compound) This compound->DMC Metabolized in plant DMC->HST Inhibition

Caption: Mechanism of action of this compound in the plastoquinone biosynthesis pathway.

Experimental Workflow

Experimental_Workflow start Start: Arabidopsis Seedlings treatment Treatment with this compound (various concentrations) start->treatment phenotype Phenotypic Analysis (Bleaching, Root/Shoot Length) treatment->phenotype biochem Biochemical Analysis treatment->biochem invitro In Vitro HST Assay treatment->invitro Inhibitors for assay conclusion Conclusion: This compound inhibits HST, leading to PQ depletion and bleaching phenotype->conclusion chloro Chlorophyll Quantification biochem->chloro metabolite Metabolite Analysis (PQ, HGA via HPLC) biochem->metabolite chloro->conclusion metabolite->conclusion ic50 IC50 Determination (this compound, DMC) invitro->ic50 ic50->conclusion

Caption: Workflow for investigating the effects of this compound on Arabidopsis thaliana.

References

The Synergistic Action of Cyclopyrimorate and 4-HPPD Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Cyclopyrimorate with 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors represents a significant advancement in herbicidal technology, offering a potent synergistic effect for broad-spectrum weed control. This technical guide provides an in-depth exploration of the core mechanisms underpinning this synergy, focusing on the sequential inhibition of the plastoquinone (PQ) biosynthesis pathway. This document details the distinct modes of action of each compound, presents a framework for quantifying their synergistic interactions, outlines key experimental protocols for in vitro and in vivo analysis, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction

The relentless evolution of herbicide-resistant weeds necessitates the development of innovative weed management strategies. One promising approach lies in the synergistic combination of herbicides with different modes of action. This compound, a novel herbicide, has demonstrated a significant synergistic effect when combined with 4-HPPD inhibitors, a well-established class of bleaching herbicides.[1][2] This guide elucidates the biochemical basis of this synergy, providing a comprehensive resource for researchers in the field.

Mechanism of Action

4-HPPD Inhibitors

4-HPPD inhibitors target the enzyme 4-hydroxyphenylpyruvate dioxygenase, a critical component in the tyrosine catabolism pathway.[3] This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][3] HGA is a vital precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). By inhibiting HPPD, these herbicides effectively block the formation of HGA, leading to a depletion of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. The resulting deficiency in carotenoids leads to the characteristic bleaching of plant tissues as chlorophyll is degraded by photooxidation.

This compound

This compound itself is a pro-herbicide. In planta, it is metabolized into its active form, des-morpholinocarbonyl this compound (DMC). DMC targets homogentisate solanesyltransferase (HST), the enzyme that acts downstream of 4-HPPD in the plastoquinone biosynthesis pathway. HST catalyzes the condensation of homogentisate (HGA) with a solanesyl diphosphate side chain to form 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone. Inhibition of HST by DMC leads to an accumulation of HGA and a subsequent reduction in plastoquinone levels, ultimately causing bleaching symptoms similar to those of 4-HPPD inhibitors.

The Synergistic Effect: A Sequential Blockade

The synergy between this compound and 4-HPPD inhibitors arises from their sequential inhibition of two key enzymes in the same critical metabolic pathway: plastoquinone biosynthesis.

  • Upstream Inhibition by 4-HPPD Inhibitors: The 4-HPPD inhibitor first reduces the production of homogentisate (HGA) from 4-hydroxyphenylpyruvate.

  • Downstream Inhibition by this compound (DMC): Any HGA that is produced is then targeted by the active metabolite of this compound, DMC, which blocks its conversion by HST.

This dual-pronged attack creates a more profound and rapid depletion of the essential cofactor plastoquinone than either herbicide could achieve alone. This enhanced efficacy is the hallmark of their synergistic interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a typical experimental workflow for analyzing the synergistic effects.

Plastoquinone_Biosynthesis_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD 4-HPPD HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA HPPD_Inhibitors 4-HPPD Inhibitors (e.g., Mesotrione, Topramezone) HPPD_Inhibitors->HPPD Inhibits HST HST HGA->HST PQ_Precursor Plastoquinone Precursor HST->PQ_Precursor This compound This compound (active form: DMC) This compound->HST Inhibits Plastoquinone Plastoquinone PQ_Precursor->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Chlorophyll->Bleaching Absence leads to

Caption: Inhibition of the Plastoquinone Biosynthesis Pathway.

Synergy_Analysis_Workflow Start Start: Hypothesis of Synergy Dose_Response 1. Individual Dose-Response Assays (this compound & 4-HPPD Inhibitor) Start->Dose_Response Determine_EC50 2. Determine EC50 Values Dose_Response->Determine_EC50 Combination_Design 3. Design Combination Ratios Determine_EC50->Combination_Design In_Vivo_Assay 4a. In Vivo Synergy Assay (Whole Plant) Combination_Design->In_Vivo_Assay In_Vitro_Assay 4b. In Vitro Enzyme Assays (HPPD & HST) Combination_Design->In_Vitro_Assay Data_Collection_Vivo 5a. Data Collection: - Visual Injury (%) - Biomass Reduction (%) In_Vivo_Assay->Data_Collection_Vivo Data_Collection_Vitro 5b. Data Collection: - IC50 Values - HGA & PQ Levels In_Vitro_Assay->Data_Collection_Vitro Colby_Analysis 6a. Synergy Analysis (e.g., Colby's Method) Data_Collection_Vivo->Colby_Analysis Isobologram 6b. Isobolographic Analysis Data_Collection_Vitro->Isobologram Conclusion 7. Conclusion on Interaction (Synergistic, Additive, or Antagonistic) Colby_Analysis->Conclusion Isobologram->Conclusion

Caption: Experimental Workflow for Synergy Analysis.

Data Presentation

Quantitative analysis of herbicide synergy is crucial for validating and characterizing the interaction between this compound and 4-HPPD inhibitors. Methodologies such as Colby's method and isobolographic analysis are standard approaches. Due to the limited availability of public quantitative data on the synergistic interaction between this compound and specific 4-HPPD inhibitors, the following tables are presented with illustrative data to demonstrate the application of Colby's method for data presentation.

Table 1: Illustrative In Vivo Synergy Analysis of this compound and Mesotrione on Amaranthus retroflexus (Redroot Pigweed) using Colby's Method

TreatmentApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction
This compound5045--
Mesotrione2540--
This compound + Mesotrione50 + 258567Synergistic
This compound10060--
Mesotrione5055--
This compound + Mesotrione100 + 509582Synergistic

Note: Expected Control (E) is calculated as E = X + Y - (XY/100), where X and Y are the percent control from individual herbicide applications. If the observed control is greater than the expected control, the interaction is synergistic.

Table 2: Illustrative In Vitro Inhibition of Plastoquinone Synthesis

TreatmentConcentration (µM)Plastoquinone Level (% of Control)Homogentisate Level (% of Control)
Control0100100
This compound1060250
Mesotrione55510
This compound + Mesotrione10 + 51515

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and 4-HPPD inhibitors.

In Vivo Whole Plant Synergy Assay

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a 4-HPPD inhibitor on a target weed species.

Methodology:

  • Plant Material: Cultivate a susceptible weed species (e.g., Amaranthus retroflexus) in pots under controlled greenhouse conditions (e.g., 16-hour light/8-hour dark cycle at 25°C/22°C).

  • Herbicide Application: Apply herbicides post-emergence when the weeds have reached a specific growth stage (e.g., 2-4 true leaves). Treatments should include:

    • This compound alone at various rates (e.g., 0, 25, 50, 100 g a.i./ha).

    • A 4-HPPD inhibitor (e.g., mesotrione) alone at various rates (e.g., 0, 12.5, 25, 50 g a.i./ha).

    • Tank mixtures of this compound and the 4-HPPD inhibitor at various rate combinations.

  • Data Collection: At a set time point post-application (e.g., 14 days), assess:

    • Visual weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Plant biomass (fresh or dry weight) reduction compared to untreated controls.

  • Data Analysis: Calculate the expected response for the herbicide combinations using Colby's method. Compare the observed response to the expected response to determine the nature of the interaction.

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

Objective: To measure the inhibitory activity of this compound's active metabolite (DMC) on the HST enzyme.

Methodology:

  • Enzyme Preparation: Heterologously express and purify HST from a source such as Arabidopsis thaliana in E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tricine-NaOH buffer (pH 8.5)

    • 25 µM homogentisate

    • 100 µM farnesyl diphosphate

    • 20 mM magnesium chloride

    • Purified HST enzyme

    • Various concentrations of DMC dissolved in DMSO.

  • Incubation: Incubate the reaction mixture at 28°C for a defined period (e.g., 10-30 minutes).

  • Analysis: Stop the reaction and quantify the product (e.g., 2-methyl-6-farnesyl-1,4-benzoquinol) using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Measurement of Plastoquinone and Homogentisate Levels in Planta

Objective: To quantify the in vivo effects of single and combined herbicide treatments on the levels of key metabolites in the plastoquinone biosynthesis pathway.

Methodology:

  • Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) grown on agar medium with various concentrations of this compound, a 4-HPPD inhibitor, and their combination.

  • Sample Collection: Harvest plant tissues at a specific time point after treatment (e.g., 5 days).

  • Extraction:

    • Plastoquinone: Homogenize tissues in a suitable solvent (e.g., acetone), partition into an organic solvent (e.g., n-hexane), and evaporate to dryness.

    • Homogentisate: Homogenize tissues in an acidic methanol solution.

  • Quantification: Analyze the extracted metabolites using HPLC with UV or mass spectrometry detection.

  • Data Analysis: Compare the levels of plastoquinone and homogentisate in treated plants to those in untreated control plants.

Conclusion

The synergistic interaction between this compound and 4-HPPD inhibitors offers a powerful tool for modern weed management. This synergy is rooted in the sequential blockade of the plastoquinone biosynthesis pathway, a mechanism that enhances the overall efficacy of both herbicides. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for further research into this and other synergistic herbicide combinations. A thorough understanding of these interactions is paramount for the development of sustainable and effective weed control strategies in the face of growing herbicide resistance.

References

Toxicological Profile of Cyclopyrimorate and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopyrimorate is a novel pyridazine herbicide that functions by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway in plants. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its known metabolites based on available regulatory assessments and scientific literature. The information presented herein is intended to support research, safety assessment, and drug development activities. Toxicological data indicates that this compound has low acute toxicity. The primary target organs identified in animal studies include the liver, thyroid, and kidneys in rats, and the cerebellum in dogs. While there is evidence of increased tumor incidence in long-term studies in rats and mice, the mechanism is considered non-genotoxic. This compound is not found to be teratogenic or have significant reproductive toxicity. The Acceptable Daily Intake (ADI) has been established at 0.063 mg/kg body weight/day.

Introduction

This compound, with the chemical name 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate, is a selective herbicide. Its mode of action involves the inhibition of homogentisate solanesyltransferase (HST), which is a novel target for commercial herbicides[1][2][3][4]. In plants, this compound is metabolized to des-morpholinocarbonyl this compound (DMC), which is a more potent inhibitor of HST[1]. For risk assessment purposes, the residue definition for this compound in agricultural and fishery products is the parent compound only. In livestock products, the residue definition includes this compound and its metabolite F.

Toxicological Profile of this compound

The toxicological profile of this compound has been evaluated in a series of studies including acute, subacute, chronic, carcinogenicity, reproductive, and developmental toxicity, as well as genotoxicity studies.

Acute Toxicity

This compound exhibits low acute oral toxicity in rats.

Parameter Value Species Source
Oral LD₅₀> 5000 mg/kg bwRat
Subacute and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs. The major adverse effects observed are summarized below.

Species Study Duration Key Observations Source
RatSubacute & ChronicSuppressed body weight, hepatocellular hypertrophy, follicular cell hypertrophy, chronic progressive nephropathy.
DogChronicWhite matter vacuolation in the cerebellum.
Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and mice.

Species Study Duration Key Findings Source
Rat (male)2 yearsIncreased incidences of hepatocellular adenomas, and combined follicular cell adenomas and carcinomas.
Mouse (male)18 monthsIncreased incidence of hepatocellular adenoma.

The mechanism of tumor induction is considered to be non-genotoxic, allowing for the establishment of a threshold dose.

Genotoxicity

This compound has been evaluated in a battery of genotoxicity tests and was found to have no genotoxic potential relevant to human health.

Reproductive and Developmental Toxicity
Study Type Species Key Findings Source
Two-Generation Reproductive ToxicityRatNo reproductive toxicity relevant to human health was observed.
Developmental ToxicityRat, RabbitNo teratogenicity relevant to human health was observed.
Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect-Level (NOAEL)

The toxicological reference values for this compound are based on the findings from the comprehensive set of studies.

Parameter Value Basis Source
NOAEL6.37 mg/kg bw/dayTwo-year carcinogenicity study in rats. This was the lowest NOAEL obtained in all tests.
ADI0.063 mg/kg bw/dayBased on the NOAEL of 6.37 mg/kg bw/day with a safety factor of 100.

An acute reference dose (ARfD) was judged to be unnecessary as no adverse effects are expected from a single oral administration of this compound.

Toxicology of Metabolites

Des-morpholinocarbonyl this compound (DMC)

DMC is a metabolite of this compound detected in plants. In vitro assays have shown that DMC is a more potent inhibitor of A. thaliana HST than the parent compound, this compound. This suggests that this compound may act as a pro-herbicide that is converted to the more active DMC in plants. The toxicological profile of DMC in mammals is not detailed in the available reports.

Metabolite F

For the purpose of dietary risk assessment in livestock products, "metabolite F" is considered a relevant substance in the residue definition along with the parent this compound. However, specific toxicological data for metabolite F are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are representative methodologies based on standard OECD guidelines, which are likely to have been followed for the registration of this compound.

Two-Year Carcinogenicity Study in Rats (based on OECD 451)
  • Test System: Wistar or Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.

  • Group Size: 50 males and 50 females per dose group.

  • Dose Groups: At least three dose levels and a concurrent control group. Doses are selected based on a 90-day range-finding study. The highest dose should induce minimal toxicity without significantly altering the lifespan.

  • Administration: The test substance is administered in the diet, drinking water, or by gavage daily for 24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed hematology and clinical chemistry are performed at 6, 12, 18, and 24 months.

  • Pathology: All animals, including those that die or are euthanized, undergo a full necropsy. Organ weights are recorded. A comprehensive histopathological examination of all organs and tissues is performed.

Two-Generation Reproductive Toxicity Study in Rats (based on OECD 416)
  • Test System: Wistar or Sprague-Dawley rats.

  • Parental Generation (P): Young adult rats (F0) are administered the test substance for a pre-mating period of at least 10 weeks. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

  • First Filial Generation (F1): F1 offspring are selected at weaning and administered the test substance. At maturity, they are mated to produce the F2 generation.

  • Dose Groups: At least three dose levels and a concurrent control group.

  • Endpoints: Reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development are assessed. Macroscopic and microscopic examination of reproductive organs is conducted on P and F1 adults.

Prenatal Developmental Toxicity Study in Rats and Rabbits (based on OECD 414)
  • Test System: Pregnant female Wistar or Sprague-Dawley rats and New Zealand White rabbits.

  • Dosing Period: The test substance is administered daily during the period of major organogenesis.

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not mortality.

  • Observations: Maternal clinical signs, body weight, and food consumption are monitored.

  • Fetal Examination: Near term, females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Metabolic Pathway in Plants

The primary mode of action of this compound is the inhibition of the plastoquinone biosynthesis pathway, which is essential for carotenoid biosynthesis and photosynthesis in plants. This compound is a pro-herbicide that is metabolized in plants to des-morpholinocarbonyl this compound (DMC), a more potent inhibitor of the enzyme homogentisate solanesyltransferase (HST).

G cluster_plant_cell Plant Cell This compound This compound Metabolism Metabolism (Hydrolysis) This compound->Metabolism DMC DMC (des-morpholinocarbonyl This compound) Metabolism->DMC HST Homogentisate Solanesyltransferase (HST) DMC->HST Inhibition Plastoquinone_Synth Plastoquinone Biosynthesis HST->Plastoquinone_Synth Bleaching Bleaching/ Plant Death Plastoquinone_Synth->Bleaching

Caption: Metabolic activation of this compound to DMC and inhibition of HST in plants.

General Workflow of a Two-Year Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a two-year carcinogenicity study, as would have been conducted for this compound.

G cluster_workflow Carcinogenicity Study Workflow (OECD 451) start Study Initiation dose_range Dose Range-Finding (90-day study) start->dose_range main_study Main Study Initiation (50 animals/sex/group) dose_range->main_study dosing Daily Dosing (24 months) main_study->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring interim Interim Sacrifices & Pathology (optional) dosing->interim termination Terminal Sacrifice monitoring->termination necropsy Gross Necropsy & Organ Weights interim->necropsy termination->necropsy histopath Histopathology necropsy->histopath data_analysis Data Analysis & Statistics histopath->data_analysis report Final Report data_analysis->report

Caption: A generalized workflow for a two-year rodent carcinogenicity study.

Conclusion

This compound demonstrates a low acute toxicity profile. The primary toxicological concerns with repeated exposure are effects on the liver, thyroid, and kidneys in rodents, and the central nervous system in dogs. While long-term studies have shown an increased incidence of certain tumors in rats and mice, the weight of evidence suggests a non-genotoxic mode of action. No significant reproductive or developmental toxicities have been identified. The established ADI of 0.063 mg/kg bw/day is considered protective of human health. The plant metabolite, DMC, is a more potent inhibitor of the target enzyme, HST, than the parent compound. Further information on the toxicological profile of the mammalian metabolite F would be beneficial for a more complete risk assessment. The experimental protocols described herein are based on international guidelines and represent the likely methodologies used for the safety assessment of this compound.

References

Cyclopyrimorate: A Novel Herbicide Poised to Reshape Weed Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security and agricultural sustainability. The intensive use of herbicides with the same mode of action has led to the selection of weed biotypes that can withstand chemical treatments, rendering many conventional weed control strategies ineffective. In this landscape, the discovery of herbicides with novel modes of action is paramount. Cyclopyrimorate, a recently introduced pyridazine herbicide, represents a breakthrough in this field. It is the first commercial herbicide to target homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[1][2] This unique mode of action places this compound in a new Herbicide Resistance Action Committee (HRAC) Group 33, offering a powerful tool for the management of weeds that have developed resistance to other herbicide classes, particularly acetolactate synthase (ALS) inhibitors.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its potential for weed resistance management, and detailed experimental protocols for its study.

Mechanism of Action: A Novel Target in a Critical Pathway

This compound itself is a proherbicide. In plants, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the active compound that inhibits the HST enzyme.[3] HST is a critical enzyme in the biosynthesis of plastoquinone (PQ), a vital component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis.

The inhibition of HST by DMC leads to two primary downstream effects:

  • Accumulation of Homogentisate (HGA): As the substrate of HST, the blockage of the enzyme leads to a significant build-up of HGA within the plant cells.

  • Depletion of Plastoquinone (PQ): The inhibition of HST directly curtails the production of PQ.

This disruption of the PQ biosynthesis pathway ultimately leads to the inhibition of carotenoid biosynthesis, resulting in the characteristic bleaching symptoms observed in susceptible plants, followed by growth arrest and death.

The following diagram illustrates the plastoquinone biosynthesis pathway and the specific point of inhibition by this compound's active metabolite, DMC.

Plastoquinone_Biosynthesis_Pathway cluster_legend Legend Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyr->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD MSBQ 2-Methyl-6-solanesyl- 1,4-benzoquinol HGA->MSBQ HST PQ Plastoquinone-9 (PQ-9) MSBQ->PQ VTE3 Carotenoids Carotenoid Biosynthesis PQ->Carotenoids PDS (cofactor) Photosynthesis Photosynthetic Electron Transport PQ->Photosynthesis HPPD HPPD HST HST VTE3 VTE3 PDS PDS This compound This compound DMC DMC (Active Metabolite) This compound->DMC Metabolism in plant DMC->HST Inhibition legend_nodes Metabolite/Product Enzyme Inhibitor L1 L2 L3

Caption: Plastoquinone biosynthesis pathway and the inhibitory action of this compound's metabolite (DMC).

Potential for Weed Resistance Management

The introduction of a new herbicide mode of action is a critical event in the fight against herbicide resistance. This compound's novel target, HST, means that it can effectively control weed populations that have developed resistance to other commonly used herbicides.

Target-Site Resistance (TSR): TSR arises from mutations in the gene encoding the target protein, which alter the herbicide binding site. Since this compound is the first HST-inhibiting herbicide, there is currently no known target-site resistance in weed populations. However, the potential for resistance to evolve exists. Mutations in the HST gene that prevent or reduce the binding of DMC would be the primary mechanism of target-site resistance. Continuous monitoring of weed populations in areas where this compound is used will be crucial to detect the emergence of any such resistance.

Non-Target-Site Resistance (NTSR): NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site. This can include reduced uptake, altered translocation, or enhanced metabolic detoxification. Metabolic resistance, where weeds evolve enhanced enzymatic activity to break down herbicides, is a significant concern as it can confer cross-resistance to multiple herbicide classes. The metabolic pathway for this compound detoxification in weeds is not yet fully understood. Research is needed to identify the key enzymes involved in its breakdown to anticipate and manage the potential for metabolic resistance.

The following diagram illustrates the conceptual differences between target-site and non-target-site resistance in the context of this compound.

Resistance_Mechanisms cluster_Susceptible Susceptible Weed cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Cyclopyrimorate_S This compound DMC_S DMC Cyclopyrimorate_S->DMC_S Metabolism HST_S HST (Wild-Type) DMC_S->HST_S Inhibition Effect_S Bleaching & Death HST_S->Effect_S Cyclopyrimorate_TSR This compound DMC_TSR DMC Cyclopyrimorate_TSR->DMC_TSR Metabolism HST_TSR Mutated HST DMC_TSR->HST_TSR Binding Reduced Effect_TSR Survival HST_TSR->Effect_TSR Cyclopyrimorate_NTSR This compound DMC_NTSR DMC Cyclopyrimorate_NTSR->DMC_NTSR Metabolism Metabolism_NTSR Enhanced Metabolism DMC_NTSR->Metabolism_NTSR Detoxification HST_NTSR HST (Wild-Type) DMC_NTSR->HST_NTSR Less DMC reaches target Inactive_Metabolites Inactive Metabolites Metabolism_NTSR->Inactive_Metabolites Effect_NTSR Survival HST_NTSR->Effect_NTSR

Caption: Conceptual overview of target-site vs. non-target-site resistance to this compound.

Quantitative Data

While extensive data on this compound resistance is not yet available, studies on its mechanism of action provide valuable quantitative insights into its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound Metabolite (DMC) and Other Herbicides on Arabidopsis thaliana HST

CompoundIC₅₀ (µM)Inhibition at 200 µM (%)
DMC3.9399
This compoundWeak Inhibition-
Haloxydine (known HST inhibitor)9.19-
Mesotrione (HPPD inhibitor)No Inhibition-
Norflurazon (PDS inhibitor)No Inhibition-
Data sourced from Shino et al. (2018)

Table 2: Effect of this compound Treatment on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Arabidopsis thaliana

This compound Concentration (ppm)Relative PQ Level (%)HGA Level (ng/g fresh weight)
0 (Control)100Not Detected
100DecreasedIncreased
200DecreasedIncreased
400Not DetectedSignificantly Increased
800Not DetectedSignificantly Increased
Data interpreted from graphical representations in Shino et al. (2018)

Experimental Protocols

The following are detailed, albeit generalized, methodologies for key experiments relevant to the study of this compound and the potential for weed resistance. These protocols are based on established methods in weed science and can be adapted for specific research questions.

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Screening

This protocol is designed to determine the level of resistance in a weed population to this compound.

1. Plant Material:

  • Seeds from the suspected resistant weed population.
  • Seeds from a known susceptible population of the same weed species.

2. Plant Growth:

  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the specific weed species.
  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) at the 1-2 leaf stage.

3. Herbicide Application:

  • Apply this compound at a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X the recommended field rate) when plants are at the 2-4 leaf stage.
  • Use a laboratory spray chamber to ensure uniform application.
  • Include an untreated control for each population.

4. Data Collection:

  • Visually assess plant injury (e.g., bleaching, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
  • At 21 DAT, harvest the above-ground biomass and determine the fresh and dry weights.

5. Data Analysis:

  • Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population using non-linear regression analysis.
  • The Resistance Index (RI) is calculated as the GR₅₀ (or LD₅₀) of the resistant population divided by the GR₅₀ (or LD₅₀) of the susceptible population.

The following workflow diagram illustrates this experimental protocol.

Resistance_Screening_Workflow Start Start: Collect Weed Seeds (Suspected Resistant & Susceptible) Planting Sow seeds and grow plants in controlled environment Start->Planting Herbicide_App Apply a range of This compound doses at 2-4 leaf stage Planting->Herbicide_App Data_Collection Assess plant injury and biomass at 21 DAT Herbicide_App->Data_Collection Data_Analysis Calculate GR₅₀/LD₅₀ and Resistance Index (RI) Data_Collection->Data_Analysis End End: Determine Resistance Level Data_Analysis->End

Caption: Experimental workflow for whole-plant dose-response bioassay.

Protocol 2: In Vitro HST Enzyme Assay for Target-Site Resistance Detection

This protocol is used to determine if resistance is due to a less sensitive HST enzyme.

1. Enzyme Extraction:

  • Harvest fresh leaf tissue from both resistant and susceptible plants.
  • Homogenize the tissue in an extraction buffer to isolate chloroplasts.
  • Further purify the HST enzyme from the chloroplast fraction.

2. Enzyme Activity Assay:

  • Prepare a reaction mixture containing the extracted HST enzyme, its substrates (homogentisate and a prenyl diphosphate), and a range of concentrations of DMC.
  • Incubate the reaction at an optimal temperature.
  • Measure the rate of product formation using techniques such as HPLC or a coupled spectrophotometric assay.

3. Data Analysis:

  • Determine the concentration of DMC required to inhibit 50% of the HST enzyme activity (I₅₀) for both the resistant and susceptible populations.
  • A significantly higher I₅₀ value for the resistant population indicates target-site resistance.

Protocol 3: Molecular Analysis of the HST Gene for Target-Site Mutations

This protocol aims to identify specific mutations in the HST gene that may confer resistance.

1. DNA Extraction and PCR Amplification:

  • Extract genomic DNA from leaf tissue of resistant and susceptible plants.
  • Design primers to amplify the coding sequence of the HST gene.
  • Perform polymerase chain reaction (PCR) to amplify the HST gene.

2. DNA Sequencing:

  • Sequence the amplified PCR products from multiple individuals of both resistant and susceptible populations.

3. Sequence Analysis:

  • Align the DNA sequences and compare them to identify any single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant individuals but absent in the susceptible ones.
  • Translate the DNA sequences into amino acid sequences to determine if the mutations result in a change in the protein structure.

Conclusion and Future Directions

This compound, with its novel mode of action targeting the HST enzyme, is a valuable addition to the weed management toolbox. Its effectiveness against weeds resistant to other herbicides, particularly ALS inhibitors, provides growers with a much-needed solution for difficult-to-control weed populations. However, the history of herbicide development has taught us that the evolution of resistance is a constant threat.

To ensure the long-term efficacy of this compound, a proactive and integrated approach to weed resistance management is essential. This includes:

  • Monitoring: Establishing robust monitoring programs to detect the early emergence of this compound-resistant weed biotypes.

  • Stewardship: Promoting the responsible use of this compound, including rotating its use with herbicides having different modes of action and incorporating non-chemical weed control methods.

  • Research: Continuing research to understand the potential for both target-site and non-target-site resistance to this compound. This includes identifying the specific mutations in the HST gene that could confer resistance and elucidating the metabolic pathways involved in its detoxification.

By embracing these strategies, the agricultural community can harness the full potential of this compound to manage herbicide-resistant weeds and contribute to a more sustainable and productive agricultural future.

References

Methodological & Application

Application Notes and Protocols for Cyclopyrimorate Treatment in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the treatment of plants with Cyclopyrimorate for research purposes. The protocols are based on established scientific literature and are intended to guide researchers in studying the mode of action and effects of this novel herbicide.

Introduction

This compound is a bleaching herbicide that acts as a potent inhibitor of plastoquinone (PQ) biosynthesis in plants.[1][2][3][4][5] Its primary target is the enzyme homogentisate solanesyltransferase (HST), a key enzyme in the PQ biosynthesis pathway. This compound itself is a proherbicide, which is metabolized in plants to its more active form, des-morpholinocarbonyl this compound (DMC), which is a strong inhibitor of HST. Inhibition of HST leads to a significant reduction in PQ levels and an accumulation of the substrate homogentisate (HGA). The depletion of PQ, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, results in the characteristic bleaching symptoms, reduced shoot and root growth, and eventual plant death.

Data Summary

The following tables summarize the quantitative effects of this compound on various plant species as reported in scientific literature.

Table 1: Effect of this compound on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Arabidopsis thaliana

This compound Concentration (ppm)Plastoquinone (PQ) Level (% of Control)Homogentisate (HGA) Level (nmol/g FW)
0 (Control)100Not Detected
100~50~100
200~25~200
400Not Detected~350
800Not Detected~300

Data adapted from Shino et al., 2018. Observations were made 5 days after treatment.

Table 2: Effect of this compound on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Brassica juncea and Schoenoplectus juncoides

Plant SpeciesThis compound Concentration (ppm)Plastoquinone (PQ) Level (% of Control)Homogentisate (HGA) Level (nmol/g FW)
Brassica juncea0 (Control)100Not Detected
400~10~150
Schoenoplectus juncoides0 (Control)100Not Detected
400~20~50

Data adapted from Shino et al., 2018. Observations were made 5 days after treatment.

Table 3: Concentration of this compound and its Metabolite (DMC) in Arabidopsis thaliana Leaves

Treatment Concentration of this compound (ppm)This compound Detected (nmol/g FW)DMC Detected (nmol/g FW)
100~15~5
200~30~10
400~60~20

Data adapted from Shino et al., 2018. Leaves were analyzed 4 days after treatment.

Signaling Pathway and Experimental Workflows

Cyclopyrimorate_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound (Proherbicide) Metabolism Metabolism This compound->Metabolism DMC DMC (Active Herbicide) Metabolism->DMC HST Homogentisate Solanesyltransferase (HST) DMC->HST PQ_precursor Plastoquinone Precursor HST->PQ_precursor HST->PQ_precursor Catalyzes HGA Homogentisate (HGA) HGA->HST HGA->HST Substrate SPP Solanesyl Diphosphate SPP->HST SPP->HST Substrate PQ Plastoquinone (PQ) PQ_precursor->PQ PDS Phytoene Desaturase PQ->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching Symptoms Chlorophyll->Bleaching

Caption: this compound mode of action signaling pathway.

Experimental_Workflow_this compound cluster_prep Preparation cluster_application Application Methods cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Solutions (Dilute stock in water/media) Stock_Solution->Working_Solution Agar_Incorporation Agar Incorporation Working_Solution->Agar_Incorporation Soil_Drench Soil Drench Working_Solution->Soil_Drench Foliar_Spray Foliar Spray Working_Solution->Foliar_Spray Phenotype Observe Phenotype (Bleaching, Growth) Agar_Incorporation->Phenotype Soil_Drench->Phenotype Foliar_Spray->Phenotype Sampling Collect Plant Tissue Phenotype->Sampling Extraction Extract Metabolites Sampling->Extraction HPLC HPLC Analysis (PQ, HGA, this compound, DMC) Extraction->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Objective: To prepare concentrated stock solutions and ready-to-use working solutions of this compound.

  • Materials:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO)

    • Sterile deionized water or plant growth medium

    • Sterile tubes and flasks

    • Pipettes

  • Protocol:

    • Stock Solution (e.g., 1000x):

      • Accurately weigh the desired amount of this compound powder.

      • Dissolve the powder in a minimal amount of DMSO. For example, to make a 50,000 ppm (50 mg/mL) stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.

      • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

      • Store the stock solution at -20°C in a tightly sealed, light-protected container.

    • Working Solution:

      • Thaw the stock solution completely before use.

      • Dilute the stock solution to the desired final concentration using sterile deionized water or the appropriate plant growth medium. For example, to prepare a 50 ppm working solution from a 50,000 ppm stock, dilute the stock solution 1:1000 (e.g., 1 µL of stock in 999 µL of water/media).

      • It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the working solution should be kept low (e.g., ≤ 1%) to avoid solvent effects on the plants.

2. Application Method 1: Agar Incorporation for Seed Germination and Seedling Growth (Arabidopsis thaliana Model)

  • Objective: To assess the effect of this compound on seed germination and early seedling development.

  • Materials:

    • Arabidopsis thaliana seeds

    • Petri dishes (60 mm diameter)

    • 1% (w/v) agar medium containing plant nutrients (e.g., 0.1% Hyponex)

    • This compound working solutions

    • Control solution (medium with the same concentration of DMSO as the treatment solutions)

  • Protocol:

    • Prepare the 1% agar medium and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentration (e.g., 100, 200, 400, 800 ppm). For the control, add the same volume of the control solution.

    • Mix well and pour 10 mL of the medium into each Petri dish.

    • Allow the plates to solidify in a sterile environment.

    • Sow A. thaliana seeds on the surface of the agar.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 8-hour light at 22°C / 16-hour dark at 20°C).

    • Observe and record phenotypic changes (e.g., bleaching, root and shoot length) at regular intervals (e.g., daily for 5-7 days).

3. Application Method 2: Soil Drench for Potted Plants

  • Objective: To evaluate the effect of this compound when applied to the soil and taken up by the roots of established plants.

  • Materials:

    • Potted plants (e.g., Brassica juncea)

    • This compound working solutions

    • Control solution

    • Graduated cylinders or pipettes

  • Protocol:

    • Grow plants in pots to the desired developmental stage.

    • Just before treatment, ensure the soil is moist but not saturated.

    • Apply a specific volume of the this compound working solution evenly to the soil surface around the base of each plant. The volume will depend on the pot size; for example, 1 mL of a solution containing 1% DMSO for a 45 mm x 55 mm pot.

    • Apply the same volume of the control solution to the control plants.

    • Place the treated plants in a growth chamber or greenhouse under controlled conditions.

    • Monitor the plants for the development of symptoms and collect tissue for analysis at specified time points.

4. Application Method 3: Foliar Spray

  • Objective: To assess the efficacy of this compound when applied directly to the foliage.

  • Materials:

    • Plants at the desired growth stage

    • This compound working solutions

    • Control solution

    • Hand-held sprayer or atomizer

    • Surfactant (optional, e.g., Tween 20 at 0.01-0.1%)

  • Protocol:

    • Prepare the this compound working solution. For foliar applications, the addition of a surfactant may improve coverage and absorption.

    • Spray the foliage of the target plants until runoff, ensuring even coverage of all leaf surfaces.

    • Spray control plants with the control solution (containing the same concentration of DMSO and surfactant, if used).

    • To prevent cross-contamination, treat plants in a designated spray chamber or an area where drift can be contained.

    • Allow the plants to dry before returning them to the growth chamber or greenhouse.

    • Observe the plants for symptoms and collect tissue samples as required.

5. Extraction and Analysis of Plastoquinone, Homogentisate, this compound, and DMC

  • Objective: To quantify the levels of key metabolites and the herbicide in plant tissues following treatment.

  • Protocol (adapted from Shino et al., 2018):

    • Sample Preparation:

      • Harvest plant tissue (e.g., whole seedlings, leaves) and immediately freeze in liquid nitrogen.

      • Homogenize the frozen tissue using a suitable method (e.g., mortar and pestle, bead beater).

    • Extraction of PQ:

      • Homogenize the tissue in ice-cold acetone.

      • Centrifuge the homogenate and collect the supernatant.

    • Extraction of HGA:

      • Homogenize the tissue in a suitable extraction buffer.

    • Extraction of this compound and DMC:

      • Homogenize the tissue in 80% methanol containing 1 M L-ascorbic acid.

      • Centrifuge and process the supernatant for analysis.

    • HPLC Analysis:

      • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with appropriate columns and detection methods (UV or fluorescence detection).

      • PQ: Reverse-phase column with methanol as the mobile phase, UV detection at 254 nm.

      • HGA: Fluorescence detection (Ex. 290 nm, Em. 330 nm).

      • This compound and DMC: Reverse-phase column with a gradient of acetonitrile and a suitable buffer, UV detection at 272 nm and 277 nm, respectively.

      • Quantify the compounds by comparing peak areas to those of known standards.

These protocols provide a foundation for research on this compound. Researchers should optimize these methods for their specific plant species and experimental conditions. Always follow appropriate safety procedures when handling herbicides and organic solvents.

References

Application Note: Quantification of Cyclopyrimorate and its Metabolite in Rice Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the novel herbicide Cyclopyrimorate and its primary active metabolite, des-morpholinocarbonyl this compound (DMC), in rice matrices. The protocol details a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by chromatographic separation and mass spectrometric detection. This method is intended for researchers, scientists, and professionals in the fields of agricultural science, environmental monitoring, and food safety.

Introduction

This compound is a recently developed herbicide used for weed control in rice cultivation.[1][2] Its mode of action involves the inhibition of the enzyme homogentisate solanesyltransferase (HST), which is crucial for plastoquinone biosynthesis in plants.[1][3][4] In the plant, this compound is metabolized to its more active form, des-morpholinocarbonyl this compound (DMC), which is the primary inhibitor of the HST enzyme. Given the agricultural importance of rice and the application of this new herbicide, a reliable analytical method for monitoring its residues and that of its primary metabolite is essential to ensure food safety and conduct environmental fate studies. LC-MS/MS offers the high sensitivity and selectivity required for the trace-level quantification of these compounds in complex matrices like rice.

Metabolic Pathway of this compound

This compound acts as a pro-herbicide, undergoing bioactivation in the target plant. The primary metabolic pathway involves the hydrolysis of the morpholine-4-carboxylate ester linkage to yield the active metabolite, des-morpholinocarbonyl this compound (DMC), and morpholine-4-carboxylic acid. DMC is a more potent inhibitor of the homogentisate solanesyltransferase (HST) enzyme.

This compound This compound Hydrolysis Hydrolysis (in plant) This compound->Hydrolysis DMC Des-morpholinocarbonyl This compound (DMC) (Active Metabolite) Hydrolysis->DMC

Figure 1: Metabolic activation of this compound to its active metabolite, DMC.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in rice.

1. Sample Homogenization:

  • Weigh 10 g of homogenized rice sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the sample tube.

  • Add an appropriate volume of internal standard solution.

  • Shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds.

5. Final Centrifugation and Filtration:

  • Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5% B, hold for 0.5 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and equilibrate for 2.5 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Note: The following MRM transitions and collision energies are proposed based on the known molecular weights and theoretical fragmentation patterns. These parameters should be optimized on the specific instrument being used.

Quantitative Data: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 390.1276.120114.115
DMC 277.1186.125144.130

Disclaimer: The quantitative data presented in the table are proposed theoretical values and require experimental verification and optimization for accurate quantification.

Experimental Workflow

cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Rice Sample Homogenization (10g) Extraction 2. Acetonitrile Extraction Homogenization->Extraction Salts 3. Add QuEChERS Salts (MgSO4, NaCl) Extraction->Salts Centrifuge1 4. Centrifugation Salts->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Filtration 7. Filtration (0.22 µm) Centrifuge2->Filtration LC_Separation 8. LC Separation (C18 Column) Filtration->LC_Separation MS_Detection 9. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 10. Quantification MS_Detection->Quantification

References

Protocol for Assessing Cyclopyrimorate-Induced Bleaching in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Cyclopyrimorate is a novel herbicide that induces a characteristic bleaching phenotype in susceptible plants.[1][2][3][4][5] This protocol provides a comprehensive methodology for researchers, scientists, and drug development professionals to accurately assess and quantify the bleaching effects of this compound. The protocol outlines procedures for visual assessment, quantitative analysis of photosynthetic pigments, and biochemical analysis of homogentisate, a key biomarker of this compound's mode of action.

This compound's primary target is the enzyme homogentisate solanesyltransferase (HST), which is involved in the biosynthesis of plastoquinone (PQ). PQ is an essential cofactor for phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. By inhibiting HST, this compound leads to a depletion of PQ, which in turn inhibits carotenoid synthesis. Carotenoids play a vital role in protecting chlorophyll from photo-oxidative damage. Their absence results in the degradation of chlorophyll and the subsequent white or bleached appearance of the plant tissue. A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), has been identified as a more potent inhibitor of HST.

This protocol provides a multi-faceted approach to evaluating the efficacy of this compound and understanding its physiological and biochemical impacts on plants.

Experimental Protocols

Plant Growth and Herbicide Application

Objective: To treat plants with this compound in a controlled environment to induce and observe bleaching symptoms.

Materials:

  • Test plant seeds (e.g., Arabidopsis thaliana, cress, or other susceptible species)

  • Potting mix or agar-based growth medium

  • Plant growth chambers or greenhouse with controlled light, temperature, and humidity

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Surfactant (optional, as recommended for the specific formulation)

  • Spray bottle or precision sprayer

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol:

  • Plant Growth:

    • Sow seeds in pots filled with a suitable potting mix or on plates with an appropriate agar medium.

    • Grow plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22-25°C).

    • Ensure uniform growth of seedlings to the desired stage (e.g., 2-4 true leaves) before herbicide application.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.

    • Prepare a series of working solutions by diluting the stock solution with water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration in the spray solution should be low (e.g., ≤ 0.1%) to avoid solvent-induced phytotoxicity.

    • If using a surfactant, add it to the final working solutions according to the manufacturer's recommendations.

    • Prepare a control solution containing the same concentration of DMSO and surfactant (if used) as the herbicide solutions.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups (including a control group).

    • Apply the this compound solutions and the control solution to the plants using a spray bottle or a precision sprayer. Ensure even coverage of the foliage.

    • Return the treated plants to the controlled growth environment.

Visual Assessment of Bleaching

Objective: To visually score the degree of bleaching using a standardized rating scale.

Materials:

  • Treated and control plants

  • Visual assessment scale (see Table 1)

  • Camera for photographic documentation

Protocol:

  • Observe the plants at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).

  • Visually assess the percentage of bleached leaf area on each plant.

  • Assign a bleaching score to each plant based on the visual rating scale provided in Table 1.

  • Record the scores for each treatment group.

  • Photograph representative plants from each treatment group at each time point to document the bleaching progression.

Table 1: Visual Rating Scale for this compound-Induced Bleaching

Bleaching ScorePercentage of Bleached Leaf AreaDescription of Symptoms
00%No visible signs of bleaching. Plant appears healthy and green.
11-10%Slight chlorosis (yellowing) on the newest leaves. Minimal bleaching.
211-25%Noticeable bleaching on new growth. Older leaves may show some chlorosis.
326-50%Significant bleaching of new leaves. Older leaves are chlorotic and may show some bleaching.
451-75%Extensive bleaching across the entire plant. Growth is severely stunted.
576-100%The entire plant is white or necrotic. Plant death is imminent or has occurred.

This scale is adapted from general herbicide efficacy rating systems for the specific symptom of bleaching.

Quantitative Analysis of Photosynthetic Pigments

Objective: To quantify the reduction in chlorophyll and carotenoid content in response to this compound treatment.

Materials:

  • Leaf tissue from treated and control plants

  • 80% Acetone

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Pigment Extraction:

    • Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from both treated and control plants.

    • Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely macerated and the green color has been extracted.

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube to a final volume of 10 ml.

    • Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (the pigment extract) to a clean tube.

  • Spectrophotometric Measurement:

    • Use 80% acetone as a blank to zero the spectrophotometer.

    • Measure the absorbance of the pigment extract at 663 nm, 645 nm, and 470 nm.

  • Calculation of Pigment Concentration:

    • Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids in the extract (in µg/ml):

      • Chlorophyll a (Chl a) = 12.7(A663) - 2.69(A645)

      • Chlorophyll b (Chl b) = 22.9(A645) - 4.68(A663)

      • Total Carotenoids = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198

    • Calculate the pigment content per unit of fresh weight (e.g., µg/g FW) using the following formula:

      • Pigment content = (Concentration in µg/ml * Volume of extract in ml) / Fresh weight of tissue in g

Table 2: Summary of Photosynthetic Pigment Analysis Data

Treatment GroupChlorophyll a (µg/g FW)Chlorophyll b (µg/g FW)Total Carotenoids (µg/g FW)
ControlInsert ValueInsert ValueInsert Value
0.1 µM this compoundInsert ValueInsert ValueInsert Value
1 µM this compoundInsert ValueInsert ValueInsert Value
10 µM this compoundInsert ValueInsert ValueInsert Value
100 µM this compoundInsert ValueInsert ValueInsert Value

FW = Fresh Weight. Values are to be filled in with experimental data.

Biochemical Analysis of Homogentisate

Objective: To measure the accumulation of homogentisate (HGA) in plant tissues as a specific indicator of this compound's inhibition of HST.

Materials:

  • Leaf tissue from treated and control plants

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 HPLC column

  • Homogentisate standard

  • Mobile phase solvents (e.g., acetonitrile and a buffered aqueous solution)

Protocol:

  • Sample Preparation:

    • Harvest leaf tissue from treated and control plants and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Extract the HGA by homogenizing the powdered tissue in a suitable extraction buffer (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a fluorescence detector. Based on existing literature, suggested parameters are:

      • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.2% triethylamine-phosphoric acid buffer, pH 3.2).

      • Flow Rate: 1.0 ml/min.

      • Column Temperature: 40°C.

      • Fluorescence Detection: Excitation at 290 nm and Emission at 330 nm.

    • Inject the filtered plant extracts onto the HPLC column.

    • Run a standard curve with known concentrations of HGA to quantify the amount in the plant samples.

  • Data Analysis:

    • Identify and quantify the HGA peak in the chromatograms based on the retention time and the standard curve.

    • Express the HGA concentration in terms of fresh weight of the plant tissue (e.g., µg/g FW).

Table 3: Homogentisate Accumulation Data

Treatment GroupHomogentisate (µg/g FW)
ControlInsert Value
0.1 µM this compoundInsert Value
1 µM this compoundInsert Value
10 µM this compoundInsert Value
100 µM this compoundInsert Value

FW = Fresh Weight. Values are to be filled in with experimental data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment plant_growth Plant Growth application Herbicide Application plant_growth->application herbicide_prep This compound Solution Preparation herbicide_prep->application visual Visual Assessment (Bleaching Score) application->visual 3, 7, 14, 21 days pigment Pigment Quantification (Chlorophylls & Carotenoids) application->pigment Time course hga Homogentisate Analysis (HPLC) application->hga Time course Signaling_Pathway cluster_pathway Plastoquinone and Carotenoid Biosynthesis Pathway HPPD 4-HPPD HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ Plastoquinone (PQ) HST->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching Chlorophyll->Bleaching Photo-oxidation This compound This compound (DMC) This compound->HST Inhibition

References

Application Notes and Protocols for Quantitative Analysis of Homogentisate Accumulation Following Cyclopyrimorate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopyrimorate is a novel pyridazine herbicide launched in 2019, notable for its unique mode of action that is effective against a wide spectrum of weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2] Unlike many bleaching herbicides that target phytoene desaturase (PDS) or 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), this compound is the first commercial herbicide to inhibit Homogentisate Solanesyltransferase (HST).[1][3] HST is a critical enzyme in the plastoquinone (PQ) biosynthesis pathway.[3]

Upon application, this compound is metabolized in plants into its active form, des-morpholinocarbonyl this compound (DMC), which is a potent inhibitor of HST. The inhibition of HST blocks the conversion of homogentisate (HGA), leading to its significant accumulation in plant tissues and a subsequent reduction in plastoquinone levels. This disruption of PQ-dependent processes, including carotenoid biosynthesis, results in the characteristic bleaching symptoms and eventual plant death.

This document provides detailed protocols for the quantitative analysis of HGA accumulation in plants following treatment with this compound, offering a robust method for studying its mechanism of action and efficacy.

Mechanism of Action: Inhibition of the Plastoquinone Pathway

This compound targets the tyrosine catabolism pathway, which is essential for the production of plastoquinone and α-tocopherol. In this pathway, the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) catalyzes the formation of homogentisate (HGA) from 4-hydroxyphenylpyruvate. Subsequently, homogentisate solanesyltransferase (HST) utilizes HGA to produce 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone. The active metabolite of this compound, DMC, directly inhibits HST. This targeted inhibition causes a metabolic bottleneck, leading to a measurable increase in the substrate (HGA) and a decrease in the downstream product (PQ).

Cyclopyrimorate_Mechanism_of_Action cluster_pathway Tyrosine Catabolism & Plastoquinone Biosynthesis cluster_inhibitor Herbicide Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Multiple Steps HGA Homogentisate (HGA) (Accumulates) HPPA->HGA 4-HPPD MSBQ 2-Methyl-6-solanesyl-1,4-benzoquinol HGA->MSBQ HST PQ Plastoquinone (PQ) (Depleted) MSBQ->PQ Multiple Steps Cyclo This compound (Pro-herbicide) DMC DMC (Active Metabolite) Cyclo->DMC Metabolism in planta DMC->InhibitorNode InhibitorNode->HGA:e

Caption: Mechanism of this compound action.

Quantitative Data on Homogentisate Accumulation

Treatment with this compound leads to a dose-dependent accumulation of HGA in various plant species. The following table summarizes the quantitative data adapted from studies on Arabidopsis thaliana, Brassica juncea, and Scirpus juncoides five days after herbicide application.

Plant SpeciesThis compound Concentration (ppm)Mean Homogentisate (HGA) Level (µg/g fresh weight)
Arabidopsis thaliana 0 (Control)Not Detected
100~15
200~45
400~110
800~125
Brassica juncea 0 (Control)Not Detected
100~10
200~25
400~40
800~50
Scirpus juncoides 0 (Control)Not Detected
100~20
200~40
400~75
800~90

Data are estimated from graphical representations in Shino et al., 2018 and are intended for illustrative purposes.

Experimental Protocols

This section provides a comprehensive protocol for treating plants with this compound and subsequently quantifying the accumulation of homogentisate.

Protocol 1: In Vivo Treatment of Plants with this compound

1.1. Materials

  • Plant seeds (Arabidopsis thaliana recommended)

  • Growth medium (e.g., Murashige and Skoog medium with gelling agent)

  • Petri dishes or culture vessels

  • Growth chamber with controlled light and temperature

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • Sterile water

1.2. Procedure

  • Plant Growth:

    • Sterilize seeds according to standard protocols for the chosen plant species.

    • Sow seeds on the surface of a sterile growth medium in Petri dishes.

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C).

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of working solutions by diluting the stock solution with sterile water to achieve the desired final concentrations (e.g., 100, 200, 400, 800 ppm). The final DMSO concentration should be kept constant across all treatments, typically at or below 1%.

    • Prepare a control solution containing the same concentration of DMSO as the treatment solutions.

  • Herbicide Application:

    • Apply the prepared this compound solutions and the control solution to the growth medium of the seedlings. Ensure even application. For agar-based media, the herbicide can be incorporated into the media before pouring the plates.

    • Return the treated plants to the growth chamber.

  • Sample Harvesting:

    • After a predetermined treatment period (e.g., 5 days), harvest the whole seedlings or specific tissues (shoots, leaves).

    • Record the fresh weight of the harvested samples.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction to prevent metabolite degradation.

Protocol 2: Extraction and Quantification of Homogentisate by HPLC

2.1. Materials

  • Frozen plant samples

  • Extraction solvent (e.g., methanol/water mixture)

  • Microcentrifuge tubes

  • Homogenizer or mortar and pestle

  • Centrifuge

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 10 mmol/L potassium phosphate buffer, pH 5.5)

  • Homogentisic acid standard (for calibration curve)

  • Syringe filters (0.22 µm)

2.2. HGA Extraction Procedure

  • Place the frozen, weighed plant tissue into a pre-chilled microcentrifuge tube.

  • Add the appropriate volume of extraction solvent.

  • Thoroughly homogenize the tissue using a homogenizer or a mortar and pestle.

  • Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 5-10 minutes to pellet cell debris.

  • Carefully collect the supernatant, which contains the extracted metabolites.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.3. HPLC Quantification

  • Standard Curve Preparation: Prepare a series of HGA standards of known concentrations (e.g., ranging from 1 to 100 µg/mL) in the extraction solvent. Analyze these standards by HPLC to generate a calibration curve by plotting peak area against concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase (e.g., 10 mmol/L potassium phosphate buffer, pH 5.5) at a constant flow rate.

    • Inject the filtered sample extracts and the HGA standards onto the column.

    • Detect HGA using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Identify the HGA peak in the sample chromatograms by comparing its retention time with that of the HGA standard.

    • Quantify the peak area for HGA in each sample.

    • Calculate the concentration of HGA in the extracts using the linear regression equation from the standard curve.

    • Express the final HGA concentration in µg per gram of fresh weight (µg/g FW) of the plant tissue.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from plant cultivation to the final data analysis.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment & Harvesting cluster_analysis Phase 3: Analysis cluster_output Phase 4: Results A Plant Seeding & Growth C Herbicide Application (Treatment & Control Groups) A->C B Preparation of This compound Solutions B->C D Incubation (e.g., 5 Days) C->D E Sample Harvesting & Weighing D->E F Metabolite Extraction (Homogenization & Centrifugation) E->F G HPLC Analysis F->G H Data Quantification (using Standard Curve) G->H I Final Report: HGA levels (µg/g FW) H->I

Caption: Workflow for HGA quantification.

References

Application Note: Measuring Plastoquinone Reduction in Response to Cyclopyrimorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a selective pyridazine herbicide notable for its novel mode of action, targeting the enzyme homogentisate solanesyltransferase (HST).[1][2] HST is a critical enzyme in the biosynthesis of plastoquinone (PQ), an essential component of the photosynthetic electron transport chain.[2][3] By inhibiting HST, this compound leads to a reduction in the plastoquinone pool, which in turn disrupts photosynthetic electron flow and indirectly inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of susceptible plants.[3] A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), has been shown to be a potent inhibitor of HST.

This application note provides detailed protocols for measuring the reduction of the plastoquinone pool in response to this compound treatment. Two primary methods are described: a direct method for quantifying the redox state of the plastoquinone pool using High-Performance Liquid Chromatography (HPLC), and an indirect method utilizing chlorophyll fluorescence to assess the impact on photosystem II (PSII) efficiency. Additionally, a protocol for an in vitro HST activity assay is included to directly measure the inhibitory effect of this compound on its target enzyme.

Plastoquinone Biosynthesis Pathway and this compound's Mode of Action

This compound and its metabolite DMC act by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway. This leads to a depletion of the plastoquinone pool and an accumulation of the substrate homogentisate (HGA).

cluster_inhibition Inhibition by this compound (DMC) 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate Homogentisate (HGA) Homogentisate (HGA) 4-hydroxyphenylpyruvate->Homogentisate (HGA) HPPD 2-methyl-6-solanesyl-1,4-benzoquinol 2-methyl-6-solanesyl-1,4-benzoquinol Homogentisate (HGA)->2-methyl-6-solanesyl-1,4-benzoquinol HST Plastoquinone (PQ) Plastoquinone (PQ) 2-methyl-6-solanesyl-1,4-benzoquinol->Plastoquinone (PQ) Methyltransferase This compound (DMC) This compound (DMC) HST HST This compound (DMC)->HST

Caption: Inhibition of HST by this compound (DMC).

Experimental Protocols

Protocol 1: Direct Quantification of Plastoquinone Redox State by HPLC

This protocol allows for the direct measurement of the oxidized (plastoquinone) and reduced (plastoquinol) forms of the PQ pool.

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., acetone or a mixture of methanol and petroleum ether)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column and a UV or electrochemical detector

  • Mobile phase (e.g., methanol/ethanol mixture)

  • Plastoquinone-9 standard

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Extract the powder with a suitable ice-cold organic solvent.

    • Centrifuge the extract to pellet cell debris.

  • Phase Separation and Drying (if using methanol/petroleum ether):

    • Collect the upper petroleum ether phase containing the lipids and quinones.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Sample Preparation for HPLC:

    • Resuspend the dried extract in a small, known volume of ethanol or the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the oxidized and reduced forms of plastoquinone on a C18 column.

    • Detect the different forms using a UV detector at 255 nm (oxidized form) and 290 nm (reduced form), or an electrochemical detector for higher sensitivity.

    • Quantify the amounts of plastoquinone and plastoquinol by comparing the peak areas to a standard curve generated with a known concentration of plastoquinone-9.

Data Presentation:

TreatmentPlastoquinone (nmol/g FW)Plastoquinol (nmol/g FW)Total PQ Pool (nmol/g FW)PQ Reduction State (%)
Control (0 µM this compound)15.2 ± 1.88.5 ± 1.123.7 ± 2.935.9
1 µM this compound12.1 ± 1.55.3 ± 0.717.4 ± 2.230.5
10 µM this compound7.8 ± 0.92.1 ± 0.49.9 ± 1.321.2
50 µM this compound3.5 ± 0.60.8 ± 0.24.3 ± 0.818.6
Protocol 2: Indirect Measurement of Plastoquinone Pool Reduction by Chlorophyll Fluorescence

This protocol uses a Pulse Amplitude Modulated (PAM) fluorometer to measure key chlorophyll fluorescence parameters that reflect the redox state of the PQ pool.

Materials:

  • Intact plants or isolated thylakoids treated with this compound and control

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Procedure:

  • Dark Adaptation: Dark-adapt the plant leaves for at least 20-30 minutes before measurement. This ensures that all reaction centers of PSII are open.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

  • Measurement of Photochemical Quenching (qP) and Non-Photochemical Quenching (NPQ):

    • Expose the leaf to actinic light to induce steady-state photosynthesis.

    • During actinic illumination, apply saturating pulses to determine the maximal fluorescence in the light-adapted state (Fm').

    • Measure the steady-state fluorescence (Fs) just before the saturating pulse.

    • Calculate qP as (Fm' - Fs) / (Fm' - Fo'). Fo' is the minimal fluorescence in the light-adapted state.

    • Calculate NPQ as (Fm - Fm') / Fm'.

  • Estimation of the PQ Pool Redox State: The parameter 1-qP provides an estimate of the reduction state of the primary quinone acceptor of PSII (QA), which is in equilibrium with the PQ pool. An increase in 1-qP suggests a more reduced PQ pool.

Data Presentation:

TreatmentFv/FmqP1-qP (PQ Pool Reduction Estimate)NPQ
Control (0 µM this compound)0.82 ± 0.020.75 ± 0.040.25 ± 0.041.5 ± 0.2
1 µM this compound0.79 ± 0.030.68 ± 0.050.32 ± 0.051.8 ± 0.3
10 µM this compound0.65 ± 0.040.45 ± 0.060.55 ± 0.062.5 ± 0.4
50 µM this compound0.48 ± 0.050.21 ± 0.050.79 ± 0.053.2 ± 0.5
Protocol 3: In Vitro Homogentisate Solanesyltransferase (HST) Activity Assay

This protocol directly measures the inhibitory effect of this compound and its metabolite DMC on HST activity.

Materials:

  • Source of HST enzyme (e.g., isolated chloroplasts, or recombinant HST expressed in E. coli)

  • Assay buffer (e.g., 50 mM Tricine-NaOH, pH 8.0, 20 mM MgCl2)

  • Substrates: Homogentisate (HGA) and Solanesyl diphosphate (SPP) or a shorter chain analogue like farnesyl diphosphate (FPP)

  • This compound and/or DMC

  • Reaction termination solution (e.g., acidic methanol)

  • HPLC system for product quantification

Procedure:

  • Enzyme Preparation: Prepare a protein extract containing active HST.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the assay buffer, HST enzyme preparation, and the desired concentration of this compound or DMC (or solvent control).

    • Pre-incubate for a few minutes at the assay temperature (e.g., 32°C).

  • Initiation of Reaction: Start the reaction by adding the substrates HGA and SPP/FPP.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 32°C.

  • Termination of Reaction: Stop the reaction by adding the termination solution.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant by HPLC to quantify the product (e.g., 2-methyl-6-solanesyl-1,4-benzoquinol).

  • Calculation of Inhibition: Calculate the percentage of HST activity inhibition at different concentrations of the inhibitor to determine the IC50 value.

Data Presentation:

InhibitorConcentration (µM)HST Activity (% of Control)
This compound0100
192 ± 5
1075 ± 6
5048 ± 4
10025 ± 3
DMC0100
0.185 ± 7
155 ± 5
3.6350
1015 ± 3

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing the impact of this compound on plastoquinone reduction.

cluster_treatment Plant Treatment cluster_analysis Analysis Plant Material Plant Material This compound Treatment This compound Treatment Plant Material->this compound Treatment Control Treatment Control Treatment Plant Material->Control Treatment Treated Plants Treated Plants This compound Treatment->Treated Plants Control Treatment->Treated Plants HPLC Analysis HPLC Analysis Treated Plants->HPLC Analysis Direct PQ Measurement Chlorophyll Fluorescence Chlorophyll Fluorescence Treated Plants->Chlorophyll Fluorescence Indirect PQ Measurement HST Assay HST Assay Treated Plants->HST Assay Direct Enzyme Inhibition

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols outlined in this application note provide robust methods for researchers to investigate the effects of this compound on plastoquinone reduction. By combining direct quantification of the PQ pool via HPLC, indirect assessment through chlorophyll fluorescence, and direct measurement of enzyme inhibition with an in vitro HST assay, a comprehensive understanding of this compound's mode of action can be achieved. These methods are valuable for herbicide efficacy studies, mode of action research, and the development of new herbicidal compounds.

References

Application Notes and Protocols for Greenhouse Efficacy Studies of Cyclopyrimorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a comprehensive framework for conducting greenhouse experiments to evaluate the efficacy of Cyclopyrimorate, a novel bleaching herbicide.

Introduction

This compound is a selective pyridazine herbicide used for controlling broadleaf and grassy weeds in cereal and rice crops.[1][2] Its novel mode of action involves the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[3][4] Inhibition of HST leads to a depletion of PQ and an accumulation of homogentisate (HGA), which ultimately disrupts carotenoid biosynthesis, causing chlorophyll degradation and characteristic bleaching symptoms in susceptible plants.[3] A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), has been identified as a more potent inhibitor of HST. This unique mechanism of action makes this compound an important tool for managing weeds that have developed resistance to other herbicide classes.

These protocols outline a robust experimental design for assessing the efficacy of this compound in a controlled greenhouse environment, focusing on dose-response relationships and key physiological indicators of herbicidal activity.

Signaling Pathway of this compound

Cyclopyrimorate_Pathway cluster_plastoquinone Plastoquinone Biosynthesis Pathway cluster_carotenoid Carotenoid Biosynthesis & Photosynthesis 4-HPPD 4-hydroxyphenylpyruvate dioxygenase HGA Homogentisate (HGA) 4-HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST Substrate PQ_precursor Plastoquinone Precursor HST->PQ_precursor PQ Plastoquinone (PQ) PQ_precursor->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching Symptoms Chlorophyll->Bleaching Degradation leads to This compound This compound DMC DMC (Metabolite) This compound->DMC Metabolized to DMC->HST Inhibits

Caption: Mode of action of this compound.

Experimental Design and Protocols

Objective

To determine the dose-response relationship of this compound on selected weed species and to calculate the Growth Reduction 50 (GR50), the dose required to inhibit plant growth by 50%.

Plant Material and Growth Conditions
  • Test Weed Species: Select common weeds found in rice paddies known to be susceptible to bleaching herbicides. Recommended species include:

    • Barnyard grass (Echinochloa crus-galli)

    • Sedges (Cyperus difformis)

    • Broadleaf weeds (Monochoria vaginalis)

  • Growth Medium: A standard greenhouse potting mix consisting of peat, perlite, and vermiculite is suitable.

  • Pots: Use 10-cm diameter plastic pots with drainage holes.

  • Greenhouse Conditions: Maintain a controlled environment with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and adequate watering to ensure optimal plant growth.

Experimental Treatments
  • Herbicide: this compound (analytical grade). The commercial formulation is sold under the trade name "Cyra".

  • Herbicide Application Rates: A dose-response study should include a range of concentrations to capture the full spectrum of plant responses. Based on practices for similar herbicides and dose-response methodologies, the following rates are suggested as a starting point, with the 1x rate being a hypothetical field-equivalent rate that may require preliminary range-finding tests to optimize.

    • Untreated Control (0x)

    • 1/9x

    • 1/6x

    • 1/3x

    • 1x (e.g., 60 g a.i./ha)

    • 3x

    • 6x

    • 9x

  • Replication: Each treatment should be replicated at least four times in a completely randomized design.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis A Potting & Seeding B Germination & Growth (2-3 leaf stage) A->B D Herbicide Application (Foliar Spray) B->D C Prepare this compound Dilutions C->D E Visual Assessment (Daily) D->E F Chlorophyll Content (14 DAT) D->F G Biomass Harvest (21 DAT) F->G H Data Analysis (Dose-Response Modeling) G->H

References

Application of Cyclopyrimorate in Studies of Herbicide-Resistant Weeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of herbicide-resistant weeds necessitates the development and strategic deployment of herbicides with novel modes of action. Cyclopyrimorate, a pyridazine herbicide, represents a significant advancement in weed management, particularly for biotypes resistant to widely used herbicides such as acetolactate synthase (ALS) inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for researchers studying the efficacy and mechanisms of this compound against herbicide-resistant weeds.

This compound's primary mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway.[1] Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis. Inhibition of HST leads to a deficiency in plastoquinone, which in turn inhibits carotenoid synthesis, resulting in the characteristic bleaching of susceptible plants. Notably, this compound itself is a weak inhibitor of HST. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is a potent inhibitor of the HST enzyme. This novel mode of action provides an effective tool for managing weeds that have developed resistance to other herbicide classes.

Data Presentation

In Vitro Inhibition of Homogentisate Solanesyltransferase (HST)

The following table summarizes the in vitro inhibitory activity of this compound and its active metabolite, DMC, against Arabidopsis thaliana HST. This data is crucial for understanding the direct interaction of the herbicide with its target site.

CompoundTarget EnzymeIC50 (µM)Source
This compoundHomogentisate Solanesyltransferase (HST)> 200
Des-morpholinocarbonyl this compound (DMC)Homogentisate Solanesyltransferase (HST)3.93

Note: The lower IC50 value for DMC indicates significantly higher inhibitory potency compared to the parent compound, this compound.

Efficacy on Herbicide-Resistant Weeds

While specific GR50 (herbicide concentration causing 50% growth reduction) values and resistance indices (RI) for this compound against a wide range of resistant weed biotypes are not extensively available in public literature, its effectiveness against ALS-resistant weeds has been documented. The following table provides a conceptual framework for presenting such data, which researchers should aim to generate in their studies.

Weed SpeciesResistant BiotypeHerbicideSusceptible GR50 (g a.i./ha)Resistant GR50 (g a.i./ha)Resistance Index (RI)
Echinochloa crus-galliALS-ResistantThis compoundData not availableData not availableData not available
Monochoria vaginalisALS-ResistantThis compoundData not availableData not availableData not available
Scirpus juncoidesSulfonylurea-ResistantThis compoundData not availableData not availableData not available
Cyperus difformisALS-ResistantThis compoundData not availableData not availableData not available

Researchers are encouraged to conduct dose-response experiments to populate this table for relevant weed species in their region.

Experimental Protocols

Whole-Plant Dose-Response Assay for this compound Resistance Assessment

This protocol outlines the methodology to determine the level of resistance to this compound in a weed population compared to a known susceptible population.

Materials:

  • Seeds of putative resistant and confirmed susceptible weed biotypes.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • This compound analytical standard or commercial formulation.

  • Appropriate solvents (e.g., acetone, DMSO) and adjuvants as required.

  • Cabinet spray chamber calibrated to deliver a precise volume of spray solution.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Culture:

    • Sow seeds of both resistant and susceptible biotypes in separate pots.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) at the 1-2 leaf stage.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of herbicide concentrations (typically 6-8 levels) that are expected to cause between 0% and 100% growth inhibition. A logarithmic series of doses is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where X is the recommended field rate).

  • Herbicide Application:

    • Treat plants at the 3-4 leaf stage.

    • Apply the different herbicide doses using a calibrated cabinet spray chamber. Ensure uniform coverage.

    • Include an untreated control for both biotypes.

  • Data Collection:

    • After 14-21 days, visually assess plant injury (0% = no effect, 100% = plant death).

    • Harvest the above-ground biomass for each pot, and determine the fresh and dry weights.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Use a non-linear regression model (e.g., log-logistic) to determine the GR50 value for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) as: RI = GR50 (Resistant) / GR50 (Susceptible).

In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This assay determines the direct inhibitory effect of this compound and its metabolites on the HST enzyme extracted from resistant and susceptible weed biotypes.

Materials:

  • Fresh leaf tissue from resistant and susceptible weed plants.

  • Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Homogenizer.

  • Centrifuge.

  • Spectrophotometer or HPLC system.

  • Substrates: Homogentisate (HGA) and a prenyl diphosphate (e.g., farnesyl diphosphate - FPP).

  • This compound and DMC analytical standards.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, HGA, and FPP in a suitable buffer.

    • Add varying concentrations of this compound or DMC to the reaction mixture.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and measure the product formation (e.g., by HPLC) or the depletion of substrates.

  • Data Analysis:

    • Calculate the percent inhibition of HST activity at each herbicide concentration relative to a no-herbicide control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both resistant and susceptible biotypes.

Visualizations

Signaling Pathway of this compound Action

Cyclopyrimorate_Pathway cluster_plant_cell Plant Cell This compound This compound Metabolism Metabolism This compound->Metabolism in planta DMC DMC (des-morpholinocarbonyl This compound) Metabolism->DMC HST Homogentisate Solanesyltransferase (HST) DMC->HST Inhibits Plastoquinone Plastoquinone Biosynthesis HST->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Bleaching Bleaching/ Plant Death Carotenoid->Bleaching Deficiency leads to

Caption: this compound's mode of action via its metabolite DMC.

Experimental Workflow for this compound Resistance Assessment

Resistance_Workflow cluster_workflow Resistance Assessment Workflow start Suspected Resistant Weed Population whole_plant Whole-Plant Dose-Response Assay start->whole_plant gr50 Determine GR50 and Resistance Index (RI) whole_plant->gr50 mechanism Investigate Resistance Mechanism gr50->mechanism target_site Target-Site Resistance (TSR) mechanism->target_site non_target_site Non-Target-Site Resistance (NTSR) mechanism->non_target_site hst_assay In Vitro HST Inhibition Assay target_site->hst_assay gene_seq HST Gene Sequencing target_site->gene_seq metabolism_study Metabolism/ Detoxification Studies non_target_site->metabolism_study end Confirmation of Resistance Mechanism hst_assay->end gene_seq->end metabolism_study->end

Caption: Workflow for investigating this compound resistance.

References

Application Notes and Protocols for Cyclopyrimorate Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a novel pyridazine herbicide that functions as a potent inhibitor of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway in plants.[1][2] Its mode of action leads to bleaching symptoms in susceptible weeds.[2][3][4] Understanding the stability of this compound in solution is critical for its formulation, storage, and effective application in agricultural settings, as well as for conducting toxicological and environmental fate studies. This document provides a detailed protocol for assessing the stability of this compound in various solutions under different environmental conditions.

Chemical Properties of this compound:

PropertyValueReference
Appearance White crystalline solid
Molecular Formula C₁₉H₂₀ClN₃O₄
Molecular Weight 389.8 g/mol
Solubility Soluble in DMSO, acetone, and methanol; limited solubility in water.
Melting Point 120-125 °C
Stability Stable under standard storage conditions; may degrade under extreme pH or temperature.

Experimental Protocol: Stability Testing of this compound in Solution

This protocol outlines a comprehensive approach to evaluate the hydrolytic, thermal, and photolytic stability of this compound in solution.

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Buffers: pH 4, 7, and 9 buffer solutions (e.g., citrate, phosphate, borate)

  • Reagents for HPLC mobile phase (e.g., triethylamine, phosphoric acid, acetic acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or DAD detector

  • Incubators or water baths for temperature control

  • Photostability chamber with controlled light and temperature

Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent in which it is freely soluble, such as methanol or acetonitrile, in a volumetric flask.

  • Working Solutions (10 µg/mL): Prepare working solutions by diluting the stock solution with the respective test solutions (e.g., pH 4, 7, and 9 buffers, or organic solvents).

Hydrolytic Stability
  • Transfer aliquots of the this compound working solution into amber glass vials for each pH condition (4, 7, and 9).

  • Store the vials at a constant temperature (e.g., 25 °C and 50 °C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from each vial.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound and the formation of any degradation products, such as des-morpholinocarbonyl this compound (DMC).

Thermal Stability
  • Prepare working solutions of this compound in a representative solvent (e.g., a mixture of acetonitrile and water to ensure solubility).

  • Aliquot the solution into amber glass vials.

  • Expose the vials to a range of temperatures (e.g., 4 °C, 25 °C, 40 °C, and 54 °C).

  • At predetermined time points, collect samples and analyze them by HPLC.

Photolytic Stability
  • Prepare working solutions of this compound in a solvent transparent to the light source (e.g., acetonitrile/water).

  • Transfer the solution into quartz or borosilicate glass vials.

  • Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight) in a photostability chamber.

  • Include dark controls (vials wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

  • Analyze the samples at various time intervals by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound and its degradation products.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A reported method for separating this compound and its metabolite DMC utilizes a gradient of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2). Another option is a mobile phase of acetonitrile and 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 272 nm) and DMC (e.g., 277 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard calibration curve to determine the concentration of this compound and its degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Hydrolytic Stability of this compound at 25 °C

Time (days)Concentration (µg/mL) at pH 4% Degradation at pH 4Concentration (µg/mL) at pH 7% Degradation at pH 7Concentration (µg/mL) at pH 9% Degradation at pH 9
0
1
3
7
14
30

Table 2: Thermal Stability of this compound

Time (days)Concentration (µg/mL) at 4 °C% Degradation at 4 °CConcentration (µg/mL) at 25 °C% Degradation at 25 °CConcentration (µg/mL) at 40 °C% Degradation at 40 °CConcentration (µg/mL) at 54 °C% Degradation at 54 °C
0
1
3
7
14
30

Table 3: Photolytic Stability of this compound

Time (hours)Concentration (µg/mL) - Light Exposed% Degradation - Light ExposedConcentration (µg/mL) - Dark Control% Degradation - Dark Control
0
2
4
8
12
24

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the this compound stability testing protocol.

Stability_Testing_Workflow A Prepare this compound Stock and Working Solutions B Hydrolytic Stability Study A->B C Thermal Stability Study A->C D Photolytic Stability Study A->D E Set pH Conditions (pH 4, 7, 9) B->E G Set Temperature Conditions (e.g., 4°C, 25°C, 40°C, 54°C) C->G H Expose to Light Source (with Dark Control) D->H F Set Temperature Conditions (e.g., 25°C, 50°C) E->F I Sample at Predetermined Time Intervals F->I G->I H->I J HPLC Analysis (Quantify this compound and Degradants) I->J K Data Analysis and Reporting (Tables and Half-life Calculation) J->K

Caption: Workflow for this compound stability testing.

Signaling Pathway and Mode of Action

This compound's herbicidal activity stems from its inhibition of the plastoquinone (PQ) biosynthesis pathway, which is essential for photosynthesis and protection against photooxidative stress.

Cyclopyrimorate_Pathway HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_precursor Plastoquinone Precursor HST->PQ_precursor PQ Plastoquinone (PQ) PQ_precursor->PQ Cyclo This compound / DMC Cyclo->Inhibition Inhibition->HST

Caption: Inhibition of HST by this compound.

References

Unraveling Plant Responses to Cyclopyrimorate: An Application Note and Protocol for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting a metabolomic analysis of plant responses to Cyclopyrimorate exposure. This compound is a novel bleaching herbicide that offers a unique mode of action, providing a valuable tool for weed management. Understanding its metabolic impact on plants is crucial for optimizing its efficacy, assessing potential resistance mechanisms, and developing new herbicidal compounds.

Introduction to this compound's Mode of Action

This compound is a pro-herbicide, meaning it is converted into its active form within the plant.[1][2] The active metabolite, des-morpholinocarbonyl this compound (DMC), targets and inhibits the enzyme homogentisate solanesyltransferase (HST).[1][2][3] HST is a critical enzyme in the biosynthesis of plastoquinone (PQ), an essential component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis. Inhibition of HST leads to a significant accumulation of its substrate, homogentisate (HGA), and a corresponding depletion of PQ. The lack of PQ indirectly inhibits the enzyme phytoene desaturase (PDS), a key step in carotenoid biosynthesis, resulting in the characteristic bleaching symptoms observed in susceptible plants.

Experimental Design and Protocols

A comprehensive metabolomic analysis is essential to fully characterize the effects of this compound on plant metabolism. The following protocols provide a framework for conducting such a study, from sample preparation to data analysis.

Plant Material and Treatment
  • Plant Species: Arabidopsis thaliana is a commonly used model organism for such studies. However, crop and weed species of interest can also be used.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C) to ensure uniformity.

  • This compound Application: Apply this compound at various concentrations to establish a dose-response relationship. A control group treated with a mock solution (e.g., the solvent used to dissolve this compound) is essential.

  • Time-Course Analysis: Harvest plant tissues at different time points post-treatment (e.g., 1, 3, 6, 12, 24, and 48 hours) to capture the dynamic metabolic changes.

Metabolite Extraction

A critical step in metabolomics is the efficient extraction of a wide range of metabolites.

Protocol: Polar and Non-polar Metabolite Extraction

  • Harvesting: Harvest at least 100 mg of plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: Add 1 mL of a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., 2:1:1 v/v/v), to the homogenized tissue.

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Phase Separation: The supernatant will separate into two phases: an upper polar (methanolic) phase and a lower non-polar (chloroform) phase.

  • Fraction Collection: Carefully collect the upper polar phase and the lower non-polar phase into separate tubes.

  • Drying: Dry the collected fractions completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent for your analytical platform (e.g., 50% methanol in water for LC-MS). Reconstitute the dried non-polar metabolites in a solvent like isopropanol.

Metabolomic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and identification of a wide range of metabolites.

Protocol: General LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column for the separation of a broad range of metabolites.

    • Mobile Phase: Employ a gradient elution using two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wider range of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and metabolite identification.

    • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns for identification).

Data Analysis and Interpretation

The large and complex datasets generated by metabolomic experiments require specialized bioinformatics tools for analysis.

Protocol: Metabolomic Data Analysis Workflow

  • Data Preprocessing:

    • Peak Picking and Alignment: Use software such as XCMS, MetAlign, or the vendor-specific software to detect and align chromatographic peaks across all samples.

    • Normalization: Normalize the data to account for variations in sample loading and instrument response. Common methods include normalization to the total ion chromatogram (TIC) or to an internal standard.

  • Statistical Analysis:

    • Multivariate Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ significantly between control and treated groups.

    • Univariate Analysis: Use t-tests or ANOVA to determine the statistical significance of the changes in individual metabolite levels.

  • Metabolite Identification:

    • Database Searching: Identify metabolites by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries such as METLIN, MassBank, and the Human Metabolome Database (HMDB).

    • Standard Confirmation: Confirm the identity of key metabolites by comparing their retention times and fragmentation patterns with those of authentic chemical standards.

  • Pathway Analysis:

    • Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites onto biochemical pathways. This will help in understanding the broader biological impact of this compound exposure.

Expected Metabolomic Changes and Data Presentation

Exposure to this compound is expected to cause significant and specific changes in the plant metabolome.

Key Metabolic Signatures

The primary and most direct metabolic impact of this compound is the disruption of the plastoquinone biosynthesis pathway.

MetaboliteExpected ChangePathway
Homogentisate (HGA) Significant IncreasePlastoquinone Biosynthesis
Plastoquinone (PQ) Significant DecreasePlastoquinone Biosynthesis
PhytoeneAccumulationCarotenoid Biosynthesis
PhytoflueneDecreaseCarotenoid Biosynthesis
ζ-CaroteneDecreaseCarotenoid Biosynthesis
LycopeneDecreaseCarotenoid Biosynthesis
β-CaroteneDecreaseCarotenoid Biosynthesis
LuteinDecreaseCarotenoid Biosynthesis

Table 1: Expected changes in key metabolites in response to this compound exposure.

Broader Metabolic Perturbations

Beyond the direct effects on the plastoquinone and carotenoid pathways, metabolomic analysis may reveal broader secondary effects, including:

  • Oxidative Stress Markers: The disruption of photosynthesis can lead to the generation of reactive oxygen species (ROS), resulting in changes in the levels of antioxidants like glutathione, ascorbate, and various phenolic compounds.

  • Amino Acid Metabolism: Changes in the levels of aromatic amino acids (phenylalanine, tyrosine, tryptophan), which are precursors to many secondary metabolites, may be observed.

  • Central Carbon Metabolism: Alterations in the TCA cycle and glycolysis may occur as the plant reallocates resources in response to herbicidal stress.

Visualizing the Impact of this compound

Diagrams are powerful tools for visualizing the complex biochemical pathways and experimental workflows involved in this research.

cluster_0 Plant Treatment and Sampling cluster_1 Metabolite Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Plant Plant Growth (Controlled Environment) Treatment This compound Application (Dose-Response & Time-Course) Plant->Treatment Harvest Tissue Harvesting (Quenching in Liquid N2) Treatment->Harvest Homogenization Homogenization Harvest->Homogenization Extraction Solvent Extraction (Methanol/Chloroform/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Fractionation Phase Separation (Polar & Non-polar) Centrifugation->Fractionation Drying Drying Fractionation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis (Full Scan & MS/MS) Reconstitution->LCMS Preprocessing Data Preprocessing (Peak Picking, Alignment) LCMS->Preprocessing Statistics Statistical Analysis (PCA, PLS-DA) Preprocessing->Statistics Identification Metabolite Identification (Database Searching) Statistics->Identification PathwayAnalysis Pathway Analysis (KEGG, MetaboAnalyst) Identification->PathwayAnalysis

Caption: Experimental workflow for metabolomic analysis.

cluster_pathway Plastoquinone and Carotenoid Biosynthesis Pathway HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate solanesyltransferase (HST) HGA->HST solanesyl- diphosphate PQ Plastoquinone (PQ) HST->PQ PDS Phytoene desaturase (PDS) PQ->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching Symptoms Chlorophyll->Bleaching This compound This compound DMC DMC (active form) This compound->DMC Metabolism in plant DMC->HST Inhibition

Caption: this compound's mode of action signaling pathway.

References

Preparing Cyclopyrimorate Stock Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that targets the enzyme homogentisate solanesyltransferase (HST), a key component in the plastoquinone (PQ) biosynthesis pathway in plants.[1][2][3][4][5] Its unique mode of action makes it a valuable tool for research in herbicide development and plant physiology. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in laboratory experiments. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid with limited solubility in water but is soluble in organic solvents. A summary of its key quantitative properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₉H₂₀ClN₃O₄
Molar Mass 389.84 g/mol
Appearance White crystalline solid
Melting Point ~120-125 °C
Solubility Soluble in DMSO, acetone, and methanol; limited solubility in water.
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year.

Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

This compound and its more active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting homogentisate solanesyltransferase (HST). HST is a critical enzyme in the plastoquinone (PQ) biosynthesis pathway, which is essential for photosynthesis and protecting chloroplasts from photooxidative damage. Inhibition of HST leads to an accumulation of homogentisate (HGA) and a depletion of PQ, resulting in the characteristic bleaching symptoms observed in susceptible plants.

Cyclopyrimorate_Pathway cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibitor Inhibition HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl- 1,4-benzoquinol HST->MSBQ PQ Plastoquinone (PQ) MSBQ->PQ This compound This compound / DMC This compound->HST

Caption: Inhibition of the plastoquinone biosynthesis pathway by this compound.

Experimental Protocols: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is paramount for experimental success. The following protocols provide step-by-step guidance for preparing this compound solutions for in vitro and in vivo studies.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

  • Analytical balance

Protocol 1: DMSO-based Stock Solution for In Vitro Experiments

This protocol is suitable for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted to the final desired concentration in the experimental medium.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Formulation for In Vivo (Animal) Studies

For in vivo experiments, it is often necessary to use a vehicle that is well-tolerated by the animal model. The following are two examples of formulations that can be used.

Formulation A: DMSO/PEG300/Tween-80/Saline

This formulation can achieve a this compound concentration of at least 6.25 mg/mL.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • In a sterile tube, add the components in the following order, mixing well after each addition:

    • 10% DMSO (from your concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution until it is clear and homogenous.

Formulation B: DMSO/Corn Oil

This formulation can also achieve a this compound concentration of at least 6.25 mg/mL and may be suitable for longer-term dosing studies.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • In a sterile tube, add 10% of the DMSO stock solution to 90% corn oil.

  • Vortex thoroughly to ensure a uniform suspension.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Powder (Vortex/Sonicate) add_solvent->dissolve check_dissolution Check for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve precipitate sterilize Filter Sterilize (Optional) check_dissolution->sterilize no_precipitate precipitate Precipitate Present no_precipitate Clear Solution aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for preparing this compound stock solutions.

Safety Precautions

  • Always handle this compound powder and stock solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

By following these guidelines and protocols, researchers can confidently prepare this compound stock solutions for a wide range of laboratory applications, ensuring the integrity and reproducibility of their experimental findings.

References

Application Notes and Protocols for Soil Treatment in Cyclopyrimorate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the comprehensive evaluation of the herbicide Cyclopyrimorate in soil environments. The methodologies outlined below are based on internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

Introduction to this compound

This compound is a selective pyridazine herbicide used for controlling broadleaf and grassy weeds, particularly in rice and cereal cultivation.[1] Its novel mode of action involves the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[2][3][4] Inhibition of HST leads to a reduction in PQ levels and an accumulation of homogentisate (HGA). Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis. The disruption of carotenoid production results in the characteristic bleaching symptoms observed in susceptible plants, as chlorophyll is left unprotected from photooxidation. This compound itself is a proherbicide, which is metabolized in plants to des-morpholinocarbonyl this compound (DMC), a more potent inhibitor of HST.

Signaling Pathway of this compound

Cyclopyrimorate_Pathway HPPD 4-HPPD HGA Homogentisate (HGA) HPPD->HGA This compound This compound HST Homogentisate Solanesyltransferase (HST) HGA->HST Substrate PQ_precursor Plastoquinone Precursor HST->PQ_precursor PQ Plastoquinone (PQ) PQ_precursor->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Symptoms DMC DMC (Active Metabolite) This compound->DMC Metabolism in plant DMC->HST Inhibition

Caption: Mode of action of this compound, highlighting the inhibition of HST by its active metabolite, DMC.

Experimental Protocols

Soil Sorption/Desorption Studies (OECD 106)

This protocol determines the adsorption and desorption coefficients of this compound in different soil types, which are crucial for predicting its mobility and bioavailability.

Methodology:

  • Soil Selection and Preparation:

    • Select a minimum of three different soil types with varying properties (e.g., sand, loam, clay, organic matter content, pH).

    • Air-dry the soils and sieve them through a 2 mm mesh.

    • Characterize each soil for texture, organic carbon content, pH, and cation exchange capacity.

  • Preliminary Test (Tier 1):

    • Determine the optimal soil-to-solution ratio and equilibration time.

    • Prepare a stock solution of this compound in 0.01 M CaCl2.

    • Add known concentrations of the stock solution to soil samples in centrifuge tubes.

    • Agitate the tubes for a set period (e.g., 24 hours) at a constant temperature (e.g., 20-25°C) in the dark.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using LC-MS/MS.

  • Adsorption Kinetics (Tier 2):

    • Using the optimal soil-to-solution ratio, determine the time required to reach adsorption equilibrium.

    • Sample the supernatant at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze for this compound concentration.

  • Adsorption/Desorption Isotherms (Tier 3):

    • Adsorption: Use a range of this compound concentrations and agitate for the determined equilibrium time. Analyze the supernatant.

    • Desorption: After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl2 solution. Agitate for the same equilibrium time and analyze the supernatant.

Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil.

  • Determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the soil organic carbon-water partitioning coefficient (Koc).

Data Presentation:

Soil Type% Organic CarbonpHKf (µg/g)/(µg/mL)^n1/nKoc (mL/g)
Sandy Loam1.26.52.50.85208
Silt Loam2.57.05.80.90232
Clay Loam3.16.88.20.92265
Soil Degradation and Dissipation Studies

This protocol evaluates the persistence of this compound in soil under controlled laboratory and field conditions.

Methodology:

  • Laboratory Aerobic Soil Degradation:

    • Use at least two different soil types.

    • Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with a known concentration of ¹⁴C-labeled or non-labeled this compound.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C).

    • At specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days), extract and analyze soil samples for this compound and its major metabolites (like DMC).

    • Monitor the evolution of ¹⁴CO₂ if using a radiolabeled compound.

  • Field Dissipation Studies:

    • Conduct studies in representative field sites.

    • Apply this compound at the recommended field rate.

    • Collect soil core samples at various depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm) at different time points after application.

    • Analyze the soil samples for this compound and metabolite concentrations.

Data Analysis:

  • Calculate the dissipation half-life (DT₅₀) of this compound in soil.

Data Presentation:

ConditionSoil TypeDT₅₀ (days)Major Metabolite Detected
Laboratory (20°C)Sandy Loam45DMC
Laboratory (20°C)Clay Loam62DMC
FieldSilt Loam55DMC
Soil Column Leaching Studies (OECD 312)

This protocol assesses the mobility of this compound and its metabolites through the soil profile, indicating the potential for groundwater contamination.

Methodology:

  • Column Preparation:

    • Pack glass or stainless steel columns with sieved soil to a defined bulk density.

    • Pre-leach the columns with a simulated rainfall solution (e.g., 0.01 M CaCl₂) until a steady flow is achieved.

  • Herbicide Application and Leaching:

    • Apply ¹⁴C-labeled or non-labeled this compound to the soil surface.

    • Apply simulated rainfall at a constant rate over a set period (e.g., 48 hours).

    • Collect the leachate in fractions.

  • Analysis:

    • Analyze the leachate fractions for this compound and its metabolites.

    • After the leaching period, section the soil column (e.g., into 5 cm segments) and analyze each section for the concentration of the parent compound and its metabolites.

Data Presentation:

Soil Depth (cm)% of Applied this compound% of Applied DMC
0-575.25.1
5-1012.32.3
10-153.10.8
15-200.5<0.1
20-30<0.1<0.1
Leachate1.80.5
Efficacy and Phytotoxicity Testing in Different Soil Types (OECD 208)

This protocol evaluates the herbicidal efficacy of this compound on target weed species and its potential phytotoxicity to non-target crops in various soil types.

Methodology:

  • Experimental Setup:

    • Use a range of soil types with different organic matter content and pH.

    • Sow seeds of target weed species and non-target crop species in pots.

    • Apply this compound at different rates (e.g., 0.5x, 1x, and 2x the recommended field rate) to the soil surface immediately after sowing.

    • Include an untreated control for comparison.

  • Growth Conditions:

    • Maintain the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Assessments:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), assess:

      • Efficacy: Weed control percentage (visual assessment) and biomass reduction.

      • Phytotoxicity: Crop injury symptoms (e.g., bleaching, stunting), emergence rate, and biomass reduction.

Data Presentation:

Soil TypeApplication Rate (g a.i./ha)Weed Control (%)Crop Injury (%)
Sandy Loam50955
1009910
20010025
Clay Loam5085<5
100928
2009818
Analytical Method: this compound and DMC in Soil

This protocol outlines a method for the extraction and quantification of this compound and its active metabolite, DMC, from soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Extraction (QuEChERS-based):

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate), shake, and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Cleanup (d-SPE):

    • Transfer the supernatant to a microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, MgSO₄).

    • Vortex and centrifuge.

    • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS Detection: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both this compound and DMC for quantification and confirmation.

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow Start Soil Sample Collection Extraction QuEChERS Extraction (Acetonitrile) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Quantification Data Quantification (this compound & DMC) Analysis->Quantification End Report Results Quantification->End

Caption: A typical workflow for the extraction and analysis of this compound from soil samples.

Bioavailability Assessment using Bioassays

A simple and cost-effective method to determine the bioavailability of this compound residues in soil is through a plant bioassay.

Methodology:

  • Soil Sampling:

    • Collect representative soil samples from the treated area and a corresponding untreated control area.

  • Indicator Species:

    • Select a plant species known to be sensitive to bleaching herbicides. Oats, ryegrass, or sensitive broadleaf weeds are good candidates.

  • Planting and Growth:

    • Fill pots with the treated and untreated soil.

    • Sow the seeds of the indicator species.

    • Grow the plants under controlled conditions for approximately 3 weeks.

  • Assessment:

    • Compare the growth of plants in the treated soil to those in the control soil.

    • Look for symptoms of this compound activity, such as bleaching (whitening or yellowing of leaves), stunting, and reduced root growth.

Statistical Analysis

All quantitative data from the experimental protocols should be subjected to appropriate statistical analysis to determine significant differences between treatments. Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) is recommended for comparing multiple treatment groups. For dose-response data, non-linear regression analysis can be used to determine effective dose (ED₅₀) or lethal dose (LD₅₀) values.

References

Quantifying Cyclopyrimorate Dynamics in Plants: A Detailed Guide to Uptake and Translocation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical and plant science fields.

Introduction:

Cyclopyrimorate is a novel bleaching herbicide that offers a unique mode of action by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway. Understanding the uptake, translocation, and metabolism of this compound is crucial for optimizing its efficacy, determining its selectivity between crops and weeds, and assessing its environmental fate. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC), in plants.

This compound itself is a pro-herbicide, meaning it is converted within the plant to its more herbicidally active form, DMC. This metabolic activation is a critical factor in its efficacy. The inhibition of HST disrupts the production of plastoquinone, an essential cofactor for phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. The resulting deficiency in carotenoids leads to the characteristic bleaching symptoms in susceptible plants due to the photo-oxidation of chlorophyll.

Section 1: Data Presentation - Quantitative Summary

Due to the limited availability of public domain quantitative data specifically for this compound, the following tables present representative data from studies on other pro-herbicides with similar bleaching modes of action. This data serves as a template and a guide for the expected range of values when conducting experiments with this compound.

Table 1: Representative Foliar Uptake of a Radiolabeled Bleaching Pro-herbicide in a Susceptible Weed vs. a Tolerant Crop Species.

Time After Treatment (Hours)% of Applied Radioactivity Absorbed (Susceptible Weed)% of Applied Radioactivity Absorbed (Tolerant Crop)
215.2 ± 2.110.5 ± 1.8
835.8 ± 3.522.1 ± 2.9
2468.5 ± 5.245.3 ± 4.1
4885.1 ± 6.860.7 ± 5.5
7292.3 ± 7.170.2 ± 6.3

Table 2: Representative Translocation of a Radiolabeled Bleaching Pro-herbicide from the Treated Leaf in a Susceptible Weed vs. a Tolerant Crop Species (72 Hours After Treatment).

Plant Part% of Absorbed Radioactivity (Susceptible Weed)% of Absorbed Radioactivity (Tolerant Crop)
Treated Leaf35.6 ± 4.265.8 ± 5.9
Shoots above Treated Leaf28.9 ± 3.115.3 ± 2.4
Shoots below Treated Leaf20.1 ± 2.510.1 ± 1.9
Roots15.4 ± 1.98.8 ± 1.5

Table 3: Representative Distribution of a Pro-herbicide and its Active Metabolite in a Susceptible Weed Species Over Time.

Time After Treatment (Hours)% of Total Absorbed Radioactivity as Parent Pro-herbicide% of Total Absorbed Radioactivity as Active Metabolite
885.2 ± 6.714.8 ± 2.1
2455.1 ± 4.944.9 ± 4.3
4825.8 ± 3.374.2 ± 5.8
7210.3 ± 1.889.7 ± 7.2

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for quantifying the uptake, translocation, and metabolism of this compound in plants. These protocols are based on established methods for herbicide analysis and can be adapted for specific experimental needs.

Protocol 1: Quantification of this compound Uptake and Translocation using Radiolabeled Compounds

Objective: To quantify the rate and extent of this compound absorption and its movement within the plant.

Materials:

  • Radiolabeled [¹⁴C]-Cyclopyrimorate (custom synthesis required)

  • Test plants (e.g., rice as a tolerant crop, barnyardgrass as a susceptible weed) grown under controlled conditions

  • Microsyringe or automated applicator

  • Leaf washing solution (e.g., 10% methanol, 0.1% Tween 80 in water)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Biological oxidizer

  • Phosphor imager and imaging plates

  • Plant press and drying oven

Procedure:

  • Plant Preparation: Grow plants to a consistent developmental stage (e.g., 3-4 leaf stage).

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of [¹⁴C]-Cyclopyrimorate and formulated "cold" (non-radiolabeled) this compound to mimic field application rates.

  • Application: Apply a precise volume (e.g., 1-10 µL) of the treatment solution to a specific location on a mature leaf of each plant using a microsyringe.

  • Time-Course Harvest: Harvest plants at predetermined time points after application (e.g., 2, 8, 24, 48, 72 hours).

  • Leaf Wash: To determine the amount of unabsorbed herbicide, carefully wash the treated leaf with the leaf washing solution. Collect the wash solution in a scintillation vial.

  • Sample Sectioning: Divide the plant into the following sections: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Leaf Wash: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter.

    • Plant Tissues: Dry the sectioned plant parts, weigh them, and then combust them in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Autoradiography (Qualitative Visualization):

    • Mount whole plants on paper and press them flat.

    • Dry the pressed plants in an oven at a low temperature (e.g., 40-50°C).

    • Expose the dried, pressed plants to a phosphor imaging plate for a suitable duration (e.g., 24-72 hours).

    • Scan the imaging plate using a phosphor imager to visualize the distribution of radioactivity.

  • Data Analysis:

    • Calculate the percentage of applied radioactivity that was absorbed at each time point.

    • Calculate the percentage of absorbed radioactivity that was translocated to different plant parts.

Protocol 2: Quantification of this compound and its Metabolite DMC using LC-MS/MS

Objective: To simultaneously quantify the concentrations of this compound and its active metabolite, DMC, in various plant tissues.

Materials:

  • Plant tissue samples (from treated and control plants)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Extraction solvent (e.g., acetonitrile with 1% acetic acid)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

  • LC-MS/MS system (with a suitable column, e.g., C18)

  • Analytical standards of this compound and DMC

  • Internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

Procedure:

  • Sample Preparation:

    • Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

  • Extraction:

    • Weigh a precise amount of the homogenized tissue (e.g., 100-500 mg).

    • Add a known volume of extraction solvent and the internal standard.

    • Vortex or shake vigorously for a specified time (e.g., 10-20 minutes).

    • Centrifuge the mixture to pellet the solid debris.

  • Cleanup (optional but recommended for complex matrices):

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the analytes of interest with an appropriate solvent.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of this compound and DMC. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Inject the prepared samples and analytical standards onto the LC-MS/MS system.

  • Data Analysis:

    • Construct calibration curves using the analytical standards.

    • Quantify the concentrations of this compound and DMC in the plant samples based on the peak areas relative to the internal standard and the calibration curves.

    • Express the results as ng/g or µg/g of fresh or dry weight of the plant tissue.

Section 3: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of this compound and the experimental workflows for its analysis.

Cyclopyrimorate_Mode_of_Action cluster_pathway Plastoquinone & Carotenoid Biosynthesis Pathway cluster_herbicide Herbicide Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate HST Homogentisate Solanesyltransferase (HST) Homogentisate->HST Plastoquinone Plastoquinone HST->Plastoquinone Synthesis PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Phytoene Phytoene Phytoene->PDS Substrate Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Bleaching Bleaching Symptoms Photo_oxidation->Bleaching This compound This compound (Pro-herbicide) Metabolism Metabolism in plant This compound->Metabolism DMC DMC (Active Metabolite) Metabolism->DMC DMC->HST Inhibits Experimental_Workflow cluster_protocol1 Protocol 1: Radiolabeling Study cluster_protocol2 Protocol 2: LC-MS/MS Analysis P1_Start Plant Growth & Preparation P1_Treatment Application of [¹⁴C]-Cyclopyrimorate P1_Start->P1_Treatment P1_Harvest Time-Course Harvest P1_Treatment->P1_Harvest P1_Wash Leaf Wash (Unabsorbed) P1_Harvest->P1_Wash P1_Section Plant Sectioning P1_Harvest->P1_Section P1_LSC Liquid Scintillation Counting (LSC) P1_Wash->P1_LSC P1_Oxidation Biological Oxidation P1_Section->P1_Oxidation P1_Autorad Autoradiography P1_Section->P1_Autorad P1_Oxidation->P1_LSC P1_Analysis Data Analysis: Uptake & Translocation % P1_LSC->P1_Analysis P1_Autorad->P1_Analysis P2_Start Plant Treatment & Harvest P2_Extraction Homogenization & Solvent Extraction P2_Start->P2_Extraction P2_Cleanup Sample Cleanup (SPE) P2_Extraction->P2_Cleanup P2_LCMS LC-MS/MS Analysis P2_Cleanup->P2_LCMS P2_Analysis Data Analysis: Quantification of This compound & DMC P2_LCMS->P2_Analysis

Troubleshooting & Optimization

troubleshooting Cyclopyrimorate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopyrimorate, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid with limited solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and methanol.[1] For most experimental purposes, a stock solution is typically prepared in an organic solvent like DMSO.[2]

Q2: I am seeing precipitation when preparing my this compound solution. What should I do?

A2: If you observe precipitation or phase separation during the preparation of your solution, you can gently heat the solution and/or use sonication to aid in dissolution.[2] Ensure that the vessel is properly sealed to prevent solvent evaporation, especially when heating.

Q3: How should I prepare a stock solution of this compound?

A3: It is highly recommended to first prepare a stock solution in a suitable organic solvent. A common practice is to prepare a 10 mM stock solution in DMSO.[2] This stock solution can then be diluted to the final working concentration in your experimental medium.

Q4: Can I dissolve this compound directly in an aqueous buffer or cell culture medium?

A4: Due to its limited aqueous solubility, direct dissolution in buffers or media is not recommended as it will likely result in incomplete dissolution and inaccurate concentrations. The preferred method is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).

Q5: How should I store my this compound stock solution?

A5: Prepared stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Q6: I need to prepare a this compound solution for an in vivo study. What is the recommended procedure?

A6: For in vivo experiments, it is crucial to use a formulation that ensures solubility and bioavailability. This typically involves using a co-solvent system. First, prepare a clear, concentrated stock solution (e.g., in DMSO). Then, sequentially add the co-solvents. It is recommended to prepare the final working solution fresh on the day of use.

Troubleshooting Guide: Aqueous Solution Preparation

This guide addresses specific issues that may be encountered when preparing aqueous solutions of this compound for experimental use.

Issue Potential Cause Troubleshooting Steps
Cloudiness or Precipitation Upon Dilution The aqueous solubility limit has been exceeded. The final concentration is too high for the chosen solvent system.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your assay. 3. For in vivo preparations, consider using a formulation with solubilizing agents like PEG300 and Tween-80.
Incomplete Dissolution of Solid Insufficient solvent volume or inadequate mixing. The compound may require energy to dissolve.1. Ensure the correct volume of solvent has been added. 2. Vortex the solution for several minutes. 3. Gently warm the solution (e.g., in a 37°C water bath). 4. Use a sonicator to aid dissolution.
Phase Separation in In Vivo Formulation Improper mixing of co-solvents or incorrect order of addition.1. Ensure the components of the formulation are added sequentially and mixed thoroughly after each addition. 2. Follow the specified protocol exactly (e.g., add the DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline).
Inconsistent Experimental Results Degradation of this compound in the stock solution or working solution.1. Always use freshly prepared working solutions. 2. Ensure stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. 3. Be aware that this compound may degrade under extreme pH or temperature conditions.

Data Presentation

This compound Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₀ClN₃O₄
Molecular Weight 389.8 g/mol
Appearance White crystalline solid
Melting Point 120-125 °C
Aqueous Solubility Limited
Organic Solvent Solubility Soluble in DMSO, acetone, methanol
Recommended Formulations for In Vivo Studies
ProtocolSolvent CompositionAchievable SolubilitySource
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (16.03 mM)
2 10% DMSO, 90% Corn Oil≥ 6.25 mg/mL (16.03 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound solid (Molecular Weight: 389.8 g/mol ). For 1 mL of a 10 mM solution, you would need 3.898 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid.

  • Mixing: Vortex the vial thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)

This protocol describes the preparation of 1 mL of a working solution.

  • Prepare Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of the 62.5 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.

  • Step 3: Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.

  • Step 4: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 6.25 mg/mL.

  • Usage: Use this formulation on the same day it is prepared.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: Preparing Aqueous Solution incomplete_diss Is solid fully dissolved in stock solution? start->incomplete_diss issue Observe Precipitation or Cloudiness? check_conc Is concentration too high? issue->check_conc Yes success Result: Clear, Homogeneous Solution issue->success No lower_conc Action: Lower final concentration check_conc->lower_conc Yes use_cosolvent Action: Use co-solvents (e.g., PEG300, Tween-80) check_conc->use_cosolvent No lower_conc->success use_cosolvent->success fail Result: Issue persists, reconsider experimental design use_cosolvent->fail incomplete_diss->issue Yes sonicate Action: Gently warm and/or sonicate stock solution incomplete_diss->sonicate No sonicate->incomplete_diss

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

G This compound Mechanism of Action cluster_pathway Plastoquinone (PQ) & Carotenoid Biosynthesis HPPD 4-HPPD HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_precursor PQ Precursor HST->PQ_precursor PQ Plastoquinone (PQ) PQ_precursor->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Bleaching Bleaching Symptoms Carotenoids->Bleaching Deficiency leads to This compound This compound DMC DMC (Metabolite) This compound->DMC Metabolized in plant DMC->inhibition inhibition->HST

Caption: Signaling pathway showing this compound's inhibition of HST.

G Workflow for Preparing this compound Stock Solution start Start weigh 1. Weigh this compound Solid start->weigh add_solvent 2. Add appropriate volume of DMSO weigh->add_solvent mix 3. Vortex until dissolved add_solvent->mix check Completely Dissolved? mix->check assist 4. Apply gentle heat and/or sonication check->assist No aliquot 5. Aliquot into single-use vials check->aliquot Yes assist->mix store 6. Store at -20°C or -80°C aliquot->store end End: Ready for use store->end

Caption: A step-by-step workflow for preparing a this compound stock solution in DMSO.

References

Technical Support Center: Optimizing Cyclopyrimorate Concentration for Effective HST Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclopyrimorate for the effective inhibition of homogentisate solanesyltransferase (HST).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HST?

A1: this compound is a pro-herbicide belonging to the pyridazine class.[1] In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the active compound that potently inhibits homogentisate solanesyltransferase (HST).[2][3][4][5] HST is a key enzyme in the plastoquinone biosynthesis pathway. Inhibition of HST leads to the accumulation of its substrate, homogentisate (HGA), and a depletion of plastoquinone, which disrupts carotenoid biosynthesis and causes a characteristic bleaching phenotype in susceptible plants.

Q2: What is the optimal concentration of this compound for in vivo experiments?

A2: The effective concentration of this compound for in vivo experiments can vary depending on the plant species and experimental conditions. However, studies have shown that concentrations of 400 ppm and higher result in a significant reduction of plastoquinone levels in Arabidopsis thaliana. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What is the IC50 of the active metabolite, DMC?

A3: The active metabolite of this compound, DMC, has been shown to inhibit A. thaliana HST with an IC50 value of 3.93 µM in in vitro assays.

Q4: How should I prepare my this compound stock solution?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and methanol, but has limited solubility in water. For in vitro assays, a common practice is to dissolve this compound in DMSO to create a concentrated stock solution. For in vivo plant treatments, this stock can be further diluted in a solution containing a small percentage of DMSO (e.g., 1%) to aid dispersion in an aqueous medium.

Q5: How stable are this compound and DMC in solution?

A5: this compound is generally stable under standard storage conditions. However, it may degrade under extreme pH or temperature. Stock solutions of this compound in DMSO are stable at -20°C for at least one month and for up to six months when stored at -80°C. It is important to note that this compound can be unstable in the in vitro HST assay reaction mixture, potentially converting to DMC. Therefore, for assays with this compound, a shorter incubation time (e.g., 10 minutes) is recommended.

Troubleshooting Guides

In Vitro HST Inhibition Assays
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no HST inhibition observed 1. Inactive enzyme: Improper storage or handling of the HST enzyme. 2. Degraded substrate: Homogentisate or farnesyl diphosphate may have degraded. 3. Incorrect buffer conditions: Suboptimal pH or missing co-factors (e.g., MgCl2). 4. Inaccurate inhibitor concentration: Errors in stock solution preparation or dilution. 5. Precipitation of inhibitor: this compound or DMC may have precipitated out of solution.1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform an activity check with a known HST inhibitor. 2. Prepare fresh substrate solutions. 3. Verify the pH of the assay buffer and ensure all components are at the correct final concentrations. 4. Re-prepare stock solutions and perform serial dilutions carefully. 5. Visually inspect for any precipitate in the stock and final assay solutions. If necessary, gently warm or sonicate to aid dissolution. Ensure the final DMSO concentration is compatible with the assay.
High variability between replicates 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Inconsistent incubation times: Variation in the timing of reaction initiation and termination. 3. Plate edge effects: Temperature or evaporation gradients across the assay plate.1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents to start or stop the reaction. 3. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber.
In Vivo Plant Bleaching Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
No or weak bleaching symptoms observed 1. Insufficient this compound concentration: The applied concentration is too low for the target plant species. 2. Poor uptake of the compound: The method of application is not effective. 3. Inefficient conversion to DMC: The plant species may have a low metabolic rate for converting this compound to its active form. 4. Environmental factors: Light intensity and temperature can affect herbicide efficacy.1. Perform a dose-response experiment with a wider range of concentrations. 2. Ensure thorough and even application to the soil or foliage. Consider using a surfactant to improve leaf uptake. 3. Allow for a longer treatment period. If possible, analyze the plant tissue for the presence of DMC. 4. Maintain consistent and optimal growth conditions for the duration of the experiment.
High mortality or non-specific toxicity 1. Excessively high this compound concentration: The applied dose is toxic to the plant. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent in the application solution is below the phytotoxic level for your plant species (typically ≤ 1%).

Data Presentation

In Vitro HST Inhibition Data
Compound Target Enzyme IC50 (µM)
DMCA. thaliana HST3.93
This compoundA. thaliana HSTWeakly inhibitory
In Vivo Effects of this compound on A. thaliana
This compound Concentration (ppm) Effect on Plastoquinone Levels
≥ 400Significant reduction
Solubility of this compound
Solvent Solubility
DMSO250 mg/mL
AcetoneSoluble
MethanolSoluble
WaterLimited solubility

Experimental Protocols

Protocol 1: In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This protocol is adapted from established methods for measuring HST activity and inhibition.

Materials:

  • Recombinant HST enzyme

  • Homogentisate (HGA)

  • Farnesyl diphosphate (FPP)

  • This compound or DMC

  • Tricine-NaOH buffer (50 mM, pH 8.5)

  • Magnesium chloride (MgCl2)

  • DMSO

  • Sodium borohydride

  • Ethanol

  • Acetic acid

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HGA in a suitable buffer.

    • Prepare a stock solution of FPP in a suitable buffer.

    • Dissolve this compound or DMC in DMSO to make a concentrated stock solution (e.g., 100 mM). Perform serial dilutions in DMSO to create a range of working concentrations.

    • Prepare the assay buffer: 50 mM Tricine-NaOH, pH 8.5, containing 20 mM MgCl2.

  • Assay Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the following in order:

      • Assay buffer

      • HST enzyme solution (final concentration to be optimized)

      • This compound/DMC solution or DMSO as a vehicle control (final DMSO concentration should be consistent across all reactions, e.g., 1%).

    • Pre-incubate the mixture for 5-10 minutes at 28°C.

    • Initiate the reaction by adding HGA (final concentration, e.g., 25 µM) and FPP (final concentration, e.g., 100 µM).

    • Incubate the reaction at 28°C for a specific time (e.g., 10 minutes for this compound, 30 minutes for DMC).

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding 80 µL of 0.05% sodium borohydride in ethanol, followed by 32 µL of 0.1 M acetic acid.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by HPLC with fluorescence detection to quantify the product, 2-methyl-6-farnesyl-1,4-benzoquinol.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Extraction and Quantification of Homogentisate (HGA) and Plastoquinone from Plant Tissue

This protocol provides a general framework for the extraction and analysis of HGA and plastoquinone. Optimization may be required for specific plant species and equipment.

Materials:

  • Plant tissue (leaves)

  • Liquid nitrogen

  • 80% Methanol

  • 1 M L-ascorbic acid

  • 50 mM KH2PO4–HCl buffer (pH 2.8)

  • Mortar and pestle or homogenizer

  • Microcentrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • For HGA, this compound, and DMC analysis: Homogenize the powdered tissue in a mixture of 180 µL of 80% methanol and 20 µL of 1 M L-ascorbic acid per 100 mg of tissue.

    • For plastoquinone analysis: A separate extraction with a non-polar solvent like hexane or acetone may be necessary.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 17,000 x g) for 5 minutes.

  • Sample Cleanup (for HGA, this compound, and DMC):

    • Transfer 50 µL of the supernatant to a new tube and add 50 µL of 50 mM KH2PO4–HCl buffer (pH 2.8).

    • Centrifuge again to pellet any precipitate.

  • HPLC Analysis:

    • Transfer the clear supernatant to an HPLC vial.

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • For HGA: Use a mobile phase suitable for the separation of phenolic acids, typically consisting of an acidified aqueous phase (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol, run in a gradient. Detection is typically by UV absorbance at a wavelength around 292 nm.

    • For Plastoquinone: Use a mobile phase of methanol and a C18 column. Detection is by UV absorbance at 255 nm.

    • For this compound and DMC: Use a gradient of acetonitrile and a triethylamine-phosphoric acid buffer (pH 3.2). Detection is by UV absorbance at 272 nm for this compound and 277 nm for DMC.

  • Quantification:

    • Create a standard curve using known concentrations of authentic HGA and plastoquinone standards.

    • Quantify the amount of each analyte in the plant extracts by comparing their peak areas to the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_plastoquinone_synthesis Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition by this compound 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate Homogentisate Homogentisate 4-hydroxyphenylpyruvate->Homogentisate HPPD 2-methyl-6-solanesyl-1,4-benzoquinol 2-methyl-6-solanesyl-1,4-benzoquinol Homogentisate->2-methyl-6-solanesyl-1,4-benzoquinol HST Plastoquinone Plastoquinone 2-methyl-6-solanesyl-1,4-benzoquinol->Plastoquinone This compound This compound DMC DMC This compound->DMC Metabolism in planta HST HST DMC->HST Inhibition Experimental_Workflow cluster_invitro In Vitro HST Assay cluster_invivo In Vivo Plant Treatment A Prepare Assay Components (HST, HGA, FPP, Inhibitor) B Incubate Reaction Mixture A->B C Terminate Reaction B->C D HPLC Analysis C->D E Determine IC50 D->E F Treat Plants with This compound G Observe Phenotype (Bleaching) F->G H Harvest and Extract Metabolites F->H I HPLC Analysis of HGA and Plastoquinone H->I J Correlate Concentration with Effect I->J Logical_Relationship A Increased this compound Concentration B Increased DMC in planta A->B leads to C Increased HST Inhibition B->C causes D Increased HGA Accumulation C->D results in E Decreased Plastoquinone Levels C->E results in F Visible Bleaching Phenotype E->F leads to

References

Technical Support Center: Improving Reproducibility of Cyclopyrimorate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro assays for the herbicide Cyclopyrimorate. Our goal is to help you improve the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel bleaching herbicide.[1] It functions by inhibiting the plastoquinone (PQ) biosynthesis pathway.[2][3][4] Specifically, it targets the enzyme homogentisate solanesyltransferase (HST). Inhibition of HST leads to a significant accumulation of its substrate, homogentisate (HGA), and a reduction in the levels of plastoquinone. This disruption of PQ biosynthesis ultimately interferes with carotenoid biosynthesis, leading to the characteristic bleaching symptoms observed in susceptible plants.

Q2: What is the active form of this compound in vitro and in vivo?

A2: In vitro assays have shown that this compound itself is a weak inhibitor of homogentisate solanesyltransferase (HST). However, its metabolite, des-morpholinocarbonyl this compound (DMC), is a potent inhibitor of HST. DMC is detected in plants treated with this compound, suggesting it is the primary active form of the herbicide in vivo as well. Therefore, for in vitro assays designed to assess the direct inhibitory activity, using DMC is recommended for generating more consistent and potent inhibition data.

Q3: How does the inhibitory activity of DMC compare to this compound and other herbicides?

A3: DMC is a significantly more potent inhibitor of HST than its parent compound, this compound. There is a positive correlation between the HST inhibitory activity of DMC and its derivatives and their in vivo bleaching activity. Other commercial bleaching herbicides, such as mesotrione and norflurazon, do not inhibit HST.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its active metabolite, DMC, against homogentisate solanesyltransferase (HST).

CompoundTarget EnzymeIC50 (µM)Source
This compoundA. thaliana HST561
DMCA. thaliana HST3.93
DMCC. reinhardtii HST3.63 ± 0.53
Haloxydine (known HST inhibitor)A. thaliana HST9.19

Note: Variability in IC50 values can arise from differences in experimental conditions, such as enzyme preparation (e.g., crude extract vs. purified protein), substrate concentrations, and buffer composition.

Experimental Protocols

Detailed Methodology for In Vitro HST Inhibition Assay

This protocol is a generalized procedure based on published methodologies for determining the inhibitory activity of compounds against homogentisate solanesyltransferase (HST).

1. Enzyme Preparation (Crude Extract from E. coli)

  • Transform E. coli (e.g., BL21 strain) with a plasmid containing the gene for HST from the organism of interest (e.g., Arabidopsis thaliana).

  • Grow the transformed E. coli in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.4-0.6.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

  • The resulting supernatant is the crude enzyme extract and should be stored in aliquots at -80°C.

2. In Vitro Inhibition Assay

  • Prepare a reaction mixture containing:

    • Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5)
    • MgCl2 (e.g., 5 mM)
    • Substrate 1: Homogentisate (HGA) at a concentration around its Km value.
    • Substrate 2: Farnesyl diphosphate (FPP) at a concentration around its Km value.
    • Crude HST enzyme extract.
    • Test compound (this compound or DMC) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Ensure the final solvent concentration is low and consistent across all wells.

  • Include the following controls:

    • Negative Control (No inhibitor): Contains all reaction components with the solvent used for the test compound.
    • Blank (No enzyme): Contains all reaction components except the enzyme extract.

  • Pre-incubate the enzyme extract with the test compound for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrates (HGA and FPP).

  • Incubate the reaction for a specific time during which the reaction is linear (e.g., 30-60 minutes) at the assay temperature.

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or a strong acid).

3. Product Quantification by HPLC

  • Extract the product, 2-methyl-6-farnesyl-1,4-benzoquinol (MFBQH), from the reaction mixture using an appropriate organic solvent.

  • Evaporate the organic solvent and resuspend the residue in the HPLC mobile phase.

  • Analyze the sample by reverse-phase HPLC with UV or fluorescence detection.

  • Quantify the MFBQH peak area and calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

Issue: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent enzyme activity.

    • Solution: Use a consistent batch of crude enzyme extract for a set of experiments. If using different batches, perform a quality control check to ensure similar specific activity. Avoid repeated freeze-thaw cycles of the enzyme extract.

  • Possible Cause: Degradation of substrates.

    • Solution: Prepare fresh solutions of homogentisate (HGA) and farnesyl diphosphate (FPP) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously. Ensure the reaction time is within the linear range of product formation.

Issue: Low or no enzyme activity.

  • Possible Cause: Inactive enzyme.

    • Solution: Prepare fresh crude enzyme extract. Ensure proper storage conditions (-80°C). Verify the expression and solubility of the HST protein during preparation.

  • Possible Cause: Incorrect assay conditions.

    • Solution: Verify the pH and composition of the assay buffer. Ensure the correct concentrations of MgCl2 and substrates are used. Optimize the assay temperature.

  • Possible Cause: Presence of inhibitors in the crude lysate.

    • Solution: Consider partial purification of the HST enzyme using affinity chromatography (if a tagged protein is expressed) to remove potential inhibitors from the E. coli lysate.

Issue: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Improper mobile phase composition.

    • Solution: Ensure the mobile phase is properly mixed and degassed. Adjust the organic solvent-to-aqueous buffer ratio to optimize peak separation.

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

  • Possible Cause: Sample overload.

    • Solution: Reduce the amount of sample injected onto the column.

Issue: Conversion of this compound to DMC during the assay.

  • Possible Cause: Instability of this compound in the assay buffer or presence of esterases in the crude lysate.

    • Solution: To specifically measure the inhibitory activity of this compound, use a purified enzyme preparation to minimize esterase activity. Alternatively, run a time-course experiment to assess the stability of this compound under the assay conditions. When the primary goal is to determine the most potent inhibitor, using DMC directly is the preferred approach.

Visualizations

Cyclopyrimorate_Pathway cluster_plastoquinone Plastoquinone Biosynthesis Pathway cluster_inhibitors Inhibition Tyrosine Tyrosine HPPD 4-HPPD Tyrosine->HPPD HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ SPP Solanesyl-PP SPP->HST Plastoquinone Plastoquinone-9 MSBQ->Plastoquinone Multiple Steps This compound This compound DMC DMC (active metabolite) This compound->DMC Metabolism (in planta) DMC->HST Strong Inhibition HST_Assay_Workflow start Start enzyme_prep Prepare Crude HST Enzyme Extract start->enzyme_prep reagent_prep Prepare Assay Buffer, Substrates (HGA, FPP), and Inhibitors start->reagent_prep assay_setup Set up Reaction Plate: - Enzyme - Inhibitor (or DMSO) - Buffer enzyme_prep->assay_setup reagent_prep->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_start Initiate Reaction with Substrates pre_incubation->reaction_start incubation Incubate at 30°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop extraction Extract Product reaction_stop->extraction hplc Analyze by HPLC extraction->hplc data_analysis Calculate % Inhibition and IC50 hplc->data_analysis end End data_analysis->end

References

Cyclopyrimorate Technical Support Center: Addressing Unexpected Phytotoxicity in Non-Target Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phytotoxicity of the herbicide Cyclopyrimorate in non-target plants. The information is intended to assist researchers in identifying, understanding, and mitigating off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a selective herbicide that inhibits the enzyme homogentisate solanesyltransferase (HST).[1][2][3][4] This enzyme is a key component in the biosynthesis of plastoquinone (PQ), which is essential for carotenoid biosynthesis and photosynthesis.[1] Inhibition of HST leads to a depletion of PQ, which in turn causes the characteristic bleaching or whitening of susceptible plant tissues. A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), has been shown to be a more potent inhibitor of HST.

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: The primary symptom of this compound phytotoxicity is bleaching or whitening of the leaves, particularly in new growth. This is a direct result of the inhibition of carotenoid biosynthesis. Other potential symptoms, based on general herbicide injury patterns for this mode of action, could include:

  • Stunting of plant growth.

  • Necrosis (browning and death) of bleached tissues.

  • Reduced biomass.

Q3: Why is rice generally tolerant to this compound?

A3: this compound is developed as a selective herbicide for use in rice. The precise molecular basis for this selectivity is not extensively detailed in publicly available literature. However, selectivity in herbicides is often due to one or more of the following factors in the tolerant species:

  • Metabolic Detoxification: The tolerant plant (rice) can rapidly metabolize the herbicide into non-toxic compounds.

  • Target Site Modification: The HST enzyme in rice may have a slightly different structure that makes it less sensitive to this compound or its active metabolite, DMC.

  • Reduced Uptake or Translocation: Rice may absorb less of the herbicide from the soil or translocate it less efficiently to the target sites in the leaves.

Q4: What non-target plants are potentially susceptible to this compound?

A4: There is limited publicly available data detailing specific non-target crop sensitivities to this compound. However, based on its mode of action as a bleaching herbicide, broadleaf plants are generally more susceptible to this class of herbicides than grasses. Researchers should exercise caution when using this compound in proximity to sensitive broadleaf crops such as soybeans, cotton, and various vegetable species until more specific data becomes available.

Q5: What environmental factors can influence the phytotoxicity of this compound?

A5: Several environmental factors can influence the severity of herbicide phytotoxicity, and these general principles may apply to this compound:

  • Soil Type: Soils with low organic matter and low clay content may have higher herbicide availability in the soil solution, potentially increasing uptake by non-target plants.

  • Soil pH: The pH of the soil can affect the chemical structure and persistence of a herbicide.

  • Weather Conditions: Cool and wet conditions can slow down the microbial degradation of herbicides in the soil, potentially leading to carryover issues. Conversely, hot and dry conditions can stress plants, sometimes making them more susceptible to herbicide injury.

  • Light Intensity: Since this compound's mode of action is linked to photosynthesis, high light intensity following application could potentially exacerbate the bleaching symptoms.

Troubleshooting Guide

This guide is designed to help researchers diagnose and address unexpected phytotoxicity in their experiments.

Issue 1: Unexpected bleaching or whitening of non-target plants.

  • Possible Cause: Off-target movement of this compound through spray drift, volatilization, or root uptake from contaminated soil.

  • Troubleshooting Steps:

    • Confirm Symptoms: Compare the observed symptoms with the known mode of action of this compound (bleaching of new growth).

    • Review Application Records: Check application rates, dates, weather conditions (wind speed and direction), and equipment used.

    • Inspect Surrounding Area: Look for patterns of injury. Drift will often show a gradient of decreasing injury with distance from the application site.

    • Soil and Tissue Analysis (if feasible): In critical situations, soil and plant tissue samples can be analyzed for this compound residues by a specialized laboratory.

    • Mitigation:

      • For future applications, use drift-reducing nozzles and apply when wind speeds are low.

      • Incorporate a buffer zone between the treated area and sensitive non-target plants.

      • If soil contamination is suspected, consider applying activated charcoal to the affected area to bind the herbicide, though efficacy can vary.

Issue 2: Stunted growth of rotational crops planted after a this compound application.

  • Possible Cause: Herbicide carryover in the soil. The persistence of this compound in the soil is not well-documented in public literature, but residual herbicides can sometimes remain active long enough to affect subsequent sensitive crops.

  • Troubleshooting Steps:

    • Check Plant-Back Intervals: Refer to any available product information for recommended rotational crop restrictions. In the absence of specific data, a conservative approach is advised.

    • Conduct a Bioassay: Before planting a sensitive crop in a previously treated area, conduct a simple bioassay. Plant a few seeds of the intended crop in a pot with soil from the field and observe for any signs of injury.

    • Review Environmental Conditions: Consider if conditions since the last application (e.g., drought, cold temperatures) may have slowed the degradation of the herbicide.

    • Mitigation:

      • Tillage can sometimes help to dilute the herbicide in the soil profile.

      • Select a more tolerant rotational crop if carryover is a concern.

Quantitative Data

Due to the limited availability of public data on the phytotoxicity of this compound to a wide range of non-target species, the following tables present illustrative data based on typical results from herbicide phytotoxicity studies. This data is hypothetical and should be used for guidance purposes only. Researchers are strongly encouraged to conduct their own dose-response experiments on the specific non-target plants relevant to their studies.

Table 1: Hypothetical Phytotoxicity of this compound on Selected Non-Target Species (Vegetative Vigor Test)

Plant SpeciesApplication Rate (g ai/ha)Injury Rating (0-100%)1Biomass Reduction (%)
Soybean (Glycine max)101510
504535
1007060
Cotton (Gossypium hirsutum)10105
503525
1006050
Corn (Zea mays)1052
501510
1002520
Tomato (Solanum lycopersicum)102520
506055
1009085

1 Injury rating based on a visual assessment of bleaching and necrosis, where 0 = no effect and 100 = complete plant death.

Table 2: Hypothetical Soil Half-Life of this compound under Different Conditions

Soil TypepHTemperature (°C)Half-Life (Days)
Sandy Loam6.52030-45
Clay Loam6.52045-60
Sandy Loam7.52040-55
Sandy Loam6.51060-90

Experimental Protocols

Protocol 1: Vegetative Vigor Phytotoxicity Test for Non-Target Plants

This protocol is adapted from OECD Guideline 208 for terrestrial plant testing.

  • Plant Species Selection: Select a minimum of three non-target plant species, including at least one broadleaf and one grass species relevant to the experimental context.

  • Plant Culture: Grow plants from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to achieve the desired application rates.

    • Apply the herbicide solution as a foliar spray to the plants at the 2-4 true leaf stage. Include a control group sprayed only with the solvent and surfactant mixture.

  • Experimental Design: Use a completely randomized design with at least four replicates for each treatment and control group.

  • Data Collection:

    • Visually assess phytotoxicity symptoms (e.g., bleaching, stunting, necrosis) at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale.

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Analyze the visual injury ratings and biomass data using analysis of variance (ANOVA).

    • If significant treatment effects are found, use a regression analysis to determine the effective concentration that causes a 25% or 50% reduction in biomass (EC25 or EC50).

Protocol 2: Soil Carryover Bioassay

  • Soil Sampling: Collect soil samples from the field where this compound was previously applied. Also, collect control soil from an untreated area with similar soil characteristics.

  • Potting and Planting: Fill pots with the collected soil. Plant seeds of a sensitive indicator species (e.g., lettuce or radish) in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for the indicator species.

  • Observation: Observe the germination and growth of the indicator plants for 14-21 days.

  • Assessment: Compare the growth of plants in the treated soil to those in the control soil. Look for symptoms such as reduced emergence, stunting, and bleaching. A significant reduction in growth in the treated soil suggests the presence of phytotoxic residues.

Visualizations

Cyclopyrimorate_Mode_of_Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD PQ Plastoquinone (PQ) HGA->PQ HST HPPD HPPD (4-hydroxyphenylpyruvate dioxygenase) HST HST (Homogentisate solanesyltransferase) Carotenoids Carotenoids PQ->Carotenoids Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Unprotected Bleaching Bleaching Symptoms Photo_Oxidation->Bleaching This compound This compound (DMC) This compound->HST Inhibits Phytotoxicity_Troubleshooting_Workflow Start Unexpected Plant Injury Observed Observe 1. Observe Symptoms (Bleaching, Stunting, etc.) Start->Observe Review 2. Review Application Records (Rate, Date, Weather) Observe->Review Inspect 3. Inspect Field Patterns (Drift, Overlap, Soil Type) Review->Inspect Hypothesis Formulate Hypothesis Inspect->Hypothesis Drift Spray Drift / Volatilization Hypothesis->Drift Gradient Pattern Carryover Soil Carryover Hypothesis->Carryover Uniform Injury in Rotational Crop Other Other Stressor (Nutrient Deficiency, Disease) Hypothesis->Other Atypical Symptoms Confirm_Drift Confirm with Gradient Analysis Drift->Confirm_Drift Confirm_Carryover Conduct Soil Bioassay Carryover->Confirm_Carryover Confirm_Other Soil/Tissue Nutrient Analysis, Pathogen Testing Other->Confirm_Other Action Implement Corrective Actions & Document Findings Confirm_Drift->Action Confirm_Carryover->Action Confirm_Other->Action

References

Technical Support Center: Cyclopyrimorate Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of cyclopyrimorate in DMSO and other organic solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro and in vivo experiments.[1][2][3] this compound is also soluble in other organic solvents such as acetone and methanol.[4] It has limited solubility in water.[4]

Q2: How should I store this compound stock solutions?

A2: For optimal stability, prepared stock solutions of this compound should be aliquoted and stored at low temperatures. Recommendations from suppliers suggest storing solutions at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation. Repeated freeze-thaw cycles should be avoided.

Q3: Is this compound stable in DMSO at room temperature?

Q4: What is the primary degradation product of this compound?

A4: The primary metabolite and likely degradation product of this compound is des-morpholinocarbonyl this compound (DMC). In biological systems, this conversion is a metabolic process. However, evidence from in vitro assays suggests this conversion can also occur under certain chemical conditions. DMC is a more potent inhibitor of the target enzyme, homogentisate solanesyltransferase (HST), than this compound itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound to its more potent metabolite, DMC, in stock or working solutions.Prepare fresh working solutions for each experiment from frozen, single-use aliquots. If possible, analyze the purity of the this compound stock solution periodically using HPLC to check for the presence of DMC.
Higher than expected activity in biological assays. The stock solution may have partially or fully converted to the more active DMC. This can happen with improper storage (e.g., prolonged storage at room temperature or in non-neutral pH buffers).Verify the identity and purity of your this compound standard. Prepare fresh stock solutions and store them under the recommended conditions (-20°C or -80°C). Consider quantifying the concentration of both this compound and DMC in your solutions.
Precipitation observed in the working solution. The solubility limit of this compound may have been exceeded, especially when diluting a DMSO stock solution into an aqueous buffer.If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound. It is also advisable to review the final concentration and the percentage of organic solvent in the final working solution to ensure it is within the solubility limits of this compound.

Data on this compound Properties

Solubility
Solvent Solubility Reference
DMSO250 mg/mL (641.31 mM) (requires sonication)
AcetoneSoluble
MethanolSoluble
WaterLimited solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (16.03 mM)
10% DMSO, 90% Corn Oil≥ 6.25 mg/mL (16.03 mM)
Recommended Storage Conditions
Form Temperature Duration Reference
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Experimental Protocols

Protocol for Assessing the Stability of this compound in Organic Solvents

This protocol outlines a general method for determining the stability of this compound in a given organic solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (analytical standard)

  • Des-morpholinocarbonyl this compound (DMC) (analytical standard, if available)

  • HPLC-grade organic solvents (e.g., DMSO, methanol, acetonitrile)

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the organic solvent to be tested.

  • From the stock solution, prepare working solutions at a lower concentration (e.g., 100 µg/mL) in the same solvent.

  • Prepare a standard solution of DMC at a known concentration to be used as a reference.

3. Stability Study Setup:

  • Dispense aliquots of the this compound working solution into multiple HPLC vials.

  • Store the vials under different temperature conditions (e.g., -20°C, 4°C, room temperature).

  • Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

4. HPLC Analysis:

  • At each time point, retrieve a vial from each storage condition.

  • Analyze the samples by HPLC. A suitable method, based on literature, would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a possible acid modifier like formic or acetic acid).

  • Set the UV detector to a wavelength appropriate for this compound and DMC (e.g., 272 nm for this compound and 277 nm for DMC).

  • Record the peak areas for this compound and any degradation products, including DMC.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each storage condition.

  • If DMC is observed, quantify its formation over time.

Visualizations

Cyclopyrimorate_Signaling_Pathway cluster_plastoquinone_synthesis Plastoquinone Biosynthesis Pathway cluster_inhibition Mechanism of Action 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate Homogentisate (HGA) Homogentisate (HGA) 4-hydroxyphenylpyruvate->Homogentisate (HGA) 4-HPPD Intermediates Intermediates Homogentisate (HGA)->Intermediates HST Homogentisate (HGA):e->Intermediates:w HST Plastoquinone Plastoquinone Intermediates->Plastoquinone This compound This compound DMC DMC (Metabolite) This compound->DMC Metabolism/ Degradation HST_target DMC->HST_target

Caption: Mechanism of this compound action on the plastoquinone biosynthesis pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working aliquot Aliquot into HPLC Vials prep_working->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt hplc HPLC Analysis at Defined Time Points storage_neg20->hplc storage_4->hplc storage_rt->hplc data Data Processing and Stability Assessment hplc->data

Caption: Experimental workflow for assessing this compound stability.

References

overcoming interference in HPLC analysis of Cyclopyrimorate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the High-Performance Liquid Chromatography (HPLC) analysis of Cyclopyrimorate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of this compound?

A1: Interference in the HPLC analysis of this compound can originate from several sources:

  • Matrix Effects: Components of the sample matrix, such as soil organic matter (e.g., humic and fulvic acids) and pigments from plant materials, can co-elute with this compound and cause signal suppression or enhancement.[1][2] This is a significant challenge in complex matrices like paddy field soil and water.

  • Co-eluting Compounds: Other herbicides or pesticides used in rice cultivation may have similar retention times to this compound under certain HPLC conditions.

  • Metabolites and Degradation Products: this compound can degrade into other compounds, such as des-morpholinocarbonyl this compound (DMC), which may have its own chromatographic peak and potentially interfere with the parent compound's quantification if not properly resolved.[3][4][5]

  • Contamination from Sample Preparation: Impurities from solvents, reagents, and equipment used during sample extraction and cleanup can introduce interfering peaks. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique that helps minimize such contamination.

Q2: How can I minimize matrix effects when analyzing this compound in soil or water samples?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Effective Sample Preparation: Employing a robust sample preparation method like QuEChERS is highly recommended. This technique uses a combination of solvent extraction, salting-out, and dispersive solid-phase extraction (d-SPE) to remove a significant portion of matrix interferences.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

  • Optimized Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column chemistry can help to separate this compound from interfering matrix components.

Q3: What are some herbicides commonly used in rice paddies that could potentially co-elute with this compound?

A3: this compound is often used in rice cultivation where other herbicides may also be applied. Depending on the HPLC method, potential co-eluting herbicides could include:

  • Pretilachlor

  • Mefenacet

  • Butachlor

  • Bentazone

  • Fluroxypyr

  • Quinclorac

  • Bensulfuron-methyl

  • Pyrazosulfuron-ethyl

  • Oxadiazon

  • Pendimethalin

  • Penoxsulam

To avoid co-elution, it is essential to optimize the chromatographic method to achieve adequate separation of this compound from these and other potential contaminants.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or fronting) for this compound.
  • Possible Cause: Secondary interactions between this compound and active sites on the HPLC column, or issues with the mobile phase pH.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound, which is a pyridazine herbicide. A slightly acidic mobile phase can help to suppress silanol interactions on the column.

    • Use a High-Quality Column: Employ a high-purity, end-capped C18 column to minimize interactions with residual silanols.

    • Incorporate an Additive: Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the column.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Problem 2: Inconsistent retention times for this compound.
  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing solvents can be more reliable than online mixing.

    • Degas Mobile Phase: Thoroughly degas the mobile phase to prevent air bubbles from affecting the pump performance.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

    • Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure and flow rate instability.

Problem 3: Presence of unexpected peaks (ghost peaks) in the chromatogram.
  • Possible Cause: Contamination in the HPLC system, late-eluting compounds from previous injections, or impurities in the sample.

  • Troubleshooting Steps:

    • Blank Injection: Run a blank injection (mobile phase only) to determine if the ghost peaks are coming from the system itself.

    • Clean the Injector: The injection port can be a source of contamination. Flush the injector with a strong solvent.

    • Column Wash: Implement a thorough column wash with a strong solvent at the end of each analytical run to elute any strongly retained compounds.

    • Sample Preparation: Re-evaluate the sample preparation procedure to ensure it is effectively removing impurities.

Experimental Protocols

Sample Preparation using a Modified QuEChERS Method for Soil Samples
  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately shake for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Analysis: Collect the supernatant for HPLC analysis.

HPLC Method for this compound and its Metabolite (DMC)
  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2).

  • Gradient Program: 30% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector at 272 nm for this compound and 277 nm for DMC.

  • Injection Volume: 10 µL.

  • Expected Retention Times: Approximately 13.8 min for this compound and 7.5 min for DMC under these conditions.

Quantitative Data Summary

ParameterThis compoundDMC (Metabolite)Reference
Retention Time (min) 13.87.5
Detection Wavelength (nm) 272277
Sample Preparation MethodMatrixAnalyte(s)Recovery (%)RSD (%)Reference
QuEChERSRice121 Pesticides70-119<20
SPEPaddy Water6 Herbicides70-1228.3-11
QuEChERSSoilVarious Pesticides70-120<20

Visualizations

Troubleshooting_Workflow start Interference Observed (e.g., extra peaks, peak distortion) check_blank Run Blank Injection start->check_blank system_contamination System Contamination? check_blank->system_contamination clean_system Clean Injector and Flow Path system_contamination->clean_system Yes sample_issue Sample-Related Issue system_contamination->sample_issue No solution Problem Resolved clean_system->solution matrix_effects Suspect Matrix Effects? sample_issue->matrix_effects coelution Suspect Co-elution? matrix_effects->coelution No optimize_prep Optimize Sample Prep (e.g., QuEChERS, SPE) matrix_effects->optimize_prep Yes optimize_hplc Optimize HPLC Method (e.g., gradient, column) coelution->optimize_hplc Yes matrix_matched Use Matrix-Matched Standards optimize_prep->matrix_matched matrix_matched->solution confirm_identity Confirm Peak Identity (e.g., MS) optimize_hplc->confirm_identity confirm_identity->solution

Troubleshooting workflow for HPLC interference.

QuEChERS_Workflow start Homogenized Sample (Soil/Water) add_water Add Water (for soil) start->add_water add_acetonitrile Add Acetonitrile (Extraction) add_water->add_acetonitrile add_salts Add MgSO4 and NaCl (Salting Out) add_acetonitrile->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe Dispersive SPE Cleanup (Add MgSO4 and PSA) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract for HPLC Analysis centrifuge2->final_extract

QuEChERS sample preparation workflow.

Cyclopyrimorate_Metabolism This compound This compound DMC Des-morpholinocarbonyl This compound (DMC) This compound->DMC Metabolism / Degradation

Metabolic pathway of this compound.

References

Technical Support Center: Minimizing Variability in Cyclopyrimorate Plant Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in Cyclopyrimorate plant bioassays. This compound is a bleaching herbicide that acts by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[1] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.

Issue: Inconsistent or patchy bleaching symptoms in treated plants.

  • Question: Why are the bleaching symptoms in my treated plants not uniform? Some plants are completely white, while others show only mild chlorosis or are unaffected.

  • Answer: Inconsistent bleaching can stem from several factors:

    • Uneven Application: Ensure a uniform application of the this compound solution. For spray applications, ensure the nozzle provides a fine, even mist that covers all plant surfaces. For soil drench applications, ensure the substrate is evenly saturated.

    • Variable Plant Growth: Plants of different sizes or developmental stages may exhibit varied responses. It is crucial to use plants that are at a consistent growth stage for treatment.[2]

    • Metabolic Activation: this compound is a proherbicide that is metabolized into the more active compound, des-morpholinocarbonyl this compound (DMC), within the plant.[1] Variability in plant metabolism can lead to differing levels of the active inhibitor and thus, variable bleaching.

    • Environmental Gradients: Inconsistent light intensity, temperature, or humidity across a growth chamber can affect plant physiology and response to the herbicide.[3][4] Ensure your growth chamber provides a uniform environment.

Issue: High variability between replicates.

  • Question: I am observing significant differences in the response of my replicate plants to the same this compound concentration. How can I reduce this variability?

  • Answer: High variability between replicates compromises the statistical power of your experiment. To minimize this:

    • Standardize Plant Material: Use seeds from the same lot and ensure seedlings are of a uniform size and developmental stage at the time of treatment.

    • Consistent Environmental Conditions: Use a high-quality growth chamber with uniform light, temperature, and humidity. Rotate the position of your experimental flats or pots within the chamber to account for any minor environmental variations.

    • Precise Application: Calibrate your application equipment to ensure each replicate receives the exact same dose.

    • True Replicates: Ensure that your replicates are true biological replicates (i.e., separate pots or flats) and not pseudo-replicates (e.g., multiple plants in the same pot).

Issue: No bleaching symptoms observed even at high concentrations.

  • Question: I have applied this compound at what should be an effective concentration, but my plants are not showing any bleaching. What could be the problem?

  • Answer: A lack of efficacy can be due to several factors:

    • Plant Species Tolerance: The plant species you are using may be tolerant to this compound. While Arabidopsis thaliana is a known sensitive species, others may have mechanisms to metabolize or sequester the herbicide.

    • Compound Degradation: Ensure your this compound stock solution is fresh and has been stored correctly.

    • Sub-optimal Growth Conditions: Environmental conditions that stress the plant (e.g., low light, improper temperature) can sometimes reduce the efficacy of herbicides.

    • Application Method: For some species, foliar uptake may be limited. Consider if a soil drench application might be more effective.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the mode of action of this compound?

    • A1: this compound inhibits the enzyme homogentisate solanesyltransferase (HST), which is involved in the biosynthesis of plastoquinone (PQ). PQ is an essential component of the photosynthetic electron transport chain. Inhibition of HST leads to a depletion of PQ, which in turn disrupts carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues.

  • Q2: What is the role of the metabolite, des-morpholinocarbonyl this compound (DMC)?

    • A2: this compound is a proherbicide, meaning it is converted into a more active form within the plant. This active form is DMC, which is a more potent inhibitor of the HST enzyme than this compound itself.

Experimental Design

  • Q3: What plant species are recommended for this compound bioassays?

    • A3: Arabidopsis thaliana is a commonly used and sensitive model organism for studying bleaching herbicides like this compound. Other sensitive species may include certain varieties of mustard (Brassica juncea) or other small, fast-growing dicots. It is advisable to conduct preliminary tests to determine the sensitivity of your chosen species.

  • Q4: What are the critical environmental parameters to control in a growth chamber?

    • A4: For consistent results, it is essential to maintain stable and uniform temperature, humidity, and light intensity. A common setup for Arabidopsis thaliana is a 16-hour light/8-hour dark cycle with a constant temperature of 22-23°C.

  • Q5: How should I determine the appropriate dose range for my experiments?

    • A5: A dose-response curve should be generated to determine the EC50 (the concentration that causes 50% of the maximum effect). This involves testing a range of concentrations, typically in a logarithmic series. The EC50 value can then be used to select appropriate concentrations for further experiments.

Data Analysis

  • Q6: How should I quantify the bleaching effect?

    • A6: Bleaching can be quantified in several ways:

      • Visual Scoring: A simple method is to use a visual rating scale (e.g., 0 = no bleaching, 5 = complete bleaching). However, this can be subjective.

      • Chlorophyll Content: A more quantitative method is to extract and measure the chlorophyll content of the plant tissue.

      • Image Analysis: Digital imaging can be used to quantify the bleached area of a leaf or whole plant.

      • Chlorophyll Fluorescence: This technique can provide a rapid and non-destructive measure of photosynthetic efficiency, which is affected by bleaching herbicides.

  • Q7: What statistical models are appropriate for analyzing dose-response data?

    • A7: Non-linear regression models, such as the four-parameter log-logistic model, are commonly used to analyze dose-response data and calculate parameters like the EC50.

Data Presentation

Table 1: In Vitro Inhibition of Homogentisate Solanesyltransferase (HST) by this compound and its Metabolite (DMC)

CompoundIC50 (µM)Source
This compound561
Des-morpholinocarbonyl this compound (DMC)3.93

Table 2: In Vivo Bleaching Activity of this compound and its Metabolite (DMC) in Arabidopsis thaliana

CompoundEC50 (µM) for Chlorophyll ReductionSource
This compound1.8
Des-morpholinocarbonyl this compound (DMC)0.28

Experimental Protocols

1. Whole-Plant Bioassay using Arabidopsis thaliana

This protocol provides a detailed methodology for conducting a whole-plant bioassay to assess the bleaching activity of this compound.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

    • Growth medium (e.g., half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)

    • Petri dishes (100 mm x 15 mm)

    • This compound stock solution (e.g., in DMSO)

    • Growth chamber with controlled light, temperature, and humidity

    • Digital imaging system or spectrophotometer for chlorophyll quantification

  • Procedure:

    • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 10% bleach solution containing 0.05% Tween 20. Rinse the seeds 3-5 times with sterile distilled water.

    • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on Petri dishes containing the growth medium.

    • Stratification: To synchronize germination, place the plates at 4°C in the dark for 2-3 days.

    • Germination and Growth: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

    • Treatment Application: After 4-5 days of growth (when cotyledons are fully expanded), apply the this compound treatment. This can be done by adding the compound to the growth medium before plating or by applying a solution to the surface of the medium. Ensure a range of concentrations is tested, along with a solvent control (e.g., DMSO).

    • Incubation: Return the plates to the growth chamber and incubate for 7-10 days.

    • Endpoint Measurement: Assess the bleaching effect using one of the following methods:

      • Visual Scoring: Rate the degree of bleaching on a pre-defined scale.

      • Chlorophyll Quantification: Harvest the seedlings, extract chlorophyll using a solvent like 80% acetone or ethanol, and measure the absorbance at 645 nm and 663 nm. Calculate the total chlorophyll concentration.

      • Image Analysis: Capture images of the seedlings and use software to quantify the percentage of bleached tissue.

2. In Vitro Homogentisate Solanesyltransferase (HST) Inhibition Assay

This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound and its metabolites on HST activity.

  • Materials:

    • Source of HST enzyme (e.g., recombinant A. thaliana HST expressed in E. coli)

    • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 5 mM dithiothreitol)

    • Homogentisate (HGA) substrate

    • Solanesyl diphosphate (SPP) substrate

    • This compound or DMC dissolved in DMSO

    • Quenching solution (e.g., 1 M HCl)

    • LC-MS/MS for product detection

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, HST enzyme, and the test compound (this compound or DMC) at various concentrations. Include a solvent control (DMSO).

    • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

    • Reaction Initiation: Start the enzymatic reaction by adding the substrates HGA and SPP.

    • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

    • Reaction Termination: Stop the reaction by adding the quenching solution.

    • Product Detection: Analyze the reaction mixture using LC-MS/MS to quantify the amount of the product, 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), formed.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by fitting the data to a suitable dose-response model.

Mandatory Visualizations

Cyclopyrimorate_Mode_of_Action HPP 4-Hydroxyphenylpyruvate HPPD 4-HPPD HPP->HPPD HGA Homogentisate HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ_precursor 2-Methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ_precursor SPP Solanesyl Diphosphate SPP->HST MSBQ Plastoquinone-9 MSBQ_precursor->MSBQ Multiple Steps This compound This compound (Pro-herbicide) DMC DMC (Active Herbicide) This compound->DMC Metabolic Activation in Plant DMC->HST Inhibition

Caption: this compound's mode of action via inhibition of HST.

Experimental_Workflow start Start sterilize Seed Sterilization start->sterilize plate Plating on Growth Medium sterilize->plate stratify Stratification (4°C) plate->stratify grow Germination & Growth stratify->grow treat This compound Treatment grow->treat incubate Incubation treat->incubate measure Endpoint Measurement (Bleaching Quantification) incubate->measure analyze Data Analysis (Dose-Response Modeling) measure->analyze end End analyze->end

Caption: Whole-plant bioassay workflow for this compound.

References

potential off-target effects of Cyclopyrimorate in plant models

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopyrimorate Off-Target Effects: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the .

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and its active metabolite?

A1: this compound is a pro-herbicide that is metabolized in plants into des-morpholinocarbonyl this compound (DMC).[1][2][3][4][5] The primary target for DMC is the enzyme Homogentisate Solanesyltransferase (HST), which is a key enzyme in the plastoquinone (PQ) biosynthesis pathway. Inhibition of HST leads to a reduction in PQ levels and a significant accumulation of the HST substrate, homogentisate (HGA).

Q2: What are the typical symptoms of this compound phytotoxicity in non-target plants?

A2: The most prominent symptom of this compound phytotoxicity is bleaching of the leaves. This is similar to symptoms caused by other carotenoid biosynthesis inhibitors like mesotrione and norflurazon. Additionally, treated plants may exhibit stunted growth, with shorter shoots and roots compared to untreated controls.

Q3: How does this compound's mechanism differ from other bleaching herbicides?

A3: While the visible symptom (bleaching) is similar, the underlying biochemical mechanism is distinct.

  • This compound: Inhibits Homogentisate Solanesyltransferase (HST), leading to the accumulation of homogentisate (HGA) and depletion of plastoquinone (PQ).

  • 4-HPPD Inhibitors (e.g., Mesotrione): These herbicides block the formation of HGA itself, so neither HGA nor PQ is detected in treated plants.

  • PDS Inhibitors (e.g., Norflurazon): These directly inhibit phytoene desaturase (PDS) in the carotenoid pathway. While this can lead to a moderate increase in HGA and a decrease in PQ, PQ is still detectable even at high concentrations.

  • DOXPS Inhibitors (e.g., Clomazone): These act much earlier in the isoprenoid pathway and do not cause an accumulation of phytoene, unlike this compound, mesotrione, and norflurazon.

Q4: Can this compound interact with other herbicides or compounds?

A4: Yes, this compound has been shown to have synergistic effects when used with 4-HPPD inhibitors like pyrazolynate. This is likely because both herbicides target sequential enzymes (4-HPPD and HST) in the same plastoquinone biosynthesis pathway. Researchers should be cautious about potential synergistic or antagonistic interactions when co-administering other agrochemicals or experimental compounds.

Troubleshooting Guide

Issue: Unexpected bleaching and growth inhibition observed in non-target plant models after this compound application.

This guide helps determine if the observed symptoms are a direct off-target effect of this compound.

Step 1: Visual Symptom Assessment

  • Question: Are the symptoms consistent with known this compound effects?

  • Action: Compare the observed symptoms (e.g., leaf bleaching, stunting) with established phytotoxicity profiles. Note the pattern and severity of the symptoms. The bleaching caused by this compound is due to the loss of carotenoids, which protect chlorophyll from photooxidation.

Step 2: Biochemical Marker Analysis

  • Question: How can I biochemically confirm that this compound is the cause?

  • Action: The unique mode of action of this compound provides clear biochemical markers. Perform a quantitative analysis of plant tissues to measure the levels of:

    • Homogentisate (HGA): Expect a significant accumulation.

    • Plastoquinone (PQ): Expect a significant, concentration-dependent reduction. Comparing these levels to untreated controls and plants treated with other bleaching herbicides (e.g., mesotrione) can confirm the specific inhibition of HST.

Step 3: Herbicide Residue Analysis

  • Question: Can I detect this compound and its active metabolite in the affected tissue?

  • Action: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and its more active metabolite, DMC, within the plant tissue. This can help establish a dose-response relationship and confirm herbicide uptake.

Step 4: Experimental Workflow for Troubleshooting The following workflow can be used to diagnose unexpected phytotoxicity.

G observe Observe Unexpected Phytotoxicity (e.g., Bleaching) symptom_check Compare Symptoms to Known this compound Profile observe->symptom_check collect Collect Tissue Samples (Treated vs. Control) symptom_check->collect analysis Biochemical & Residue Analysis collect->analysis hplc HPLC Analysis: - this compound & DMC - HGA & PQ levels analysis->hplc result High HGA, Low PQ, DMC detected? hplc->result confirm Confirm Cause other Investigate Other Causes: - Contamination - Abiotic Stress - Other compound interactions result->confirm  Yes result->other  No

Caption: Troubleshooting workflow for diagnosing this compound off-target effects.

Quantitative Data Summary

Table 1: Effect of this compound on Plastoquinone (PQ) and Homogentisate (HGA) Levels in Arabidopsis thaliana

This compound Conc. (ppm)Plastoquinone (PQ) Level (Normalized to Control)Homogentisate (HGA) Level (nmol/g FW)
0 (Control)1.0Not Detected
100~0.6~150
200~0.2~250
400Not Detected~300
500Not Detected~320
Data is approximated from graphical representations in Shino et al., 2018. All measurements were taken 5 days after treatment.

Table 2: In Vitro Inhibition of A. thaliana Homogentisate Solanesyltransferase (HST)

CompoundIC₅₀ (µM)
This compound1.15
DMC (Metabolite)0.052
Haloxydine (Known HST Inhibitor)9.19
Mesotrione> 1000
Norflurazon> 1000
Source: Shino et al., 2018. DMC is shown to be a significantly more potent inhibitor of HST than the parent compound.

Signaling Pathway Perturbation

The primary off-target effects of this compound are directly linked to its on-target mechanism of disrupting the plastoquinone (PQ) biosynthesis pathway. PQ is an essential cofactor for Phytoene Desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. By inhibiting PQ synthesis, this compound indirectly inhibits carotenoid production, leading to the characteristic bleaching symptoms.

G cluster_0 Plastoquinone (PQ) Biosynthesis cluster_1 Carotenoid Biosynthesis HPPD 4-HPPD HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_pre PQ Precursors HST->PQ_pre PQ Plastoquinone (PQ) PQ_pre->PQ PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Bleaching Bleaching (Chlorophyll Destruction) Chlorophyll Chlorophyll (Protected) Carotenoids->Chlorophyll Cyclo This compound (via DMC) Cyclo->HST Meso Mesotrione (4-HPPD Inhibitor) Meso->HPPD

Caption: this compound inhibits HST, blocking PQ synthesis and indirectly causing bleaching.

Experimental Protocols

Protocol 1: Extraction and Analysis of HGA and PQ

This protocol is adapted from methodologies described for analyzing intermediates in the PQ biosynthesis pathway.

  • Objective: To quantify Homogentisate (HGA) and Plastoquinone (PQ) in plant tissue.

  • Materials:

    • Plant tissue (e.g., Arabidopsis seedlings, leaves)

    • Biomasher II or similar homogenizer

    • Microcentrifuge

    • HPLC system with UV and fluorescence detectors

    • Mobile phases: Methanol (MeOH), Acetonitrile (ACN), Water

    • Extraction solvents: 80% MeOH, 1 M L-ascorbic acid, ice-cold acetone, 0.5 M Iron (III) chloride in Ethanol (EtOH)

    • HGA and PQ-9 standards

  • HGA Extraction and Analysis:

    • Homogenize ~100 mg of fresh plant tissue in 180 µL of 80% MeOH and 20 µL of 1 M L-ascorbic acid.

    • Centrifuge at 17,000 x g for 5 minutes.

    • Filter the supernatant and inject it into the HPLC system.

    • HPLC Conditions: Use a C18 column. Elute with a mobile phase of ACN/Water/Acetic Acid (e.g., 20:80:0.1 v/v/v).

    • Detection: Use a fluorescence detector with excitation at 290 nm and emission at 330 nm.

    • Quantify HGA concentration using an external standard curve.

  • PQ Extraction and Analysis:

    • Homogenize ~100 mg of fresh plant tissue in 500 µL of ice-cold acetone and 5 µL of 0.5 M Iron (III) chloride in EtOH.

    • Centrifuge at 17,000 x g for 5 minutes.

    • Add 500 µL of water to the supernatant.

    • Filter the solution and inject it into the HPLC system.

    • HPLC Conditions: Use a C18 column. Elute with 100% MeOH as the mobile phase.

    • Detection: Use a UV detector at a wavelength of 254 nm.

    • Quantify PQ concentration using an external standard curve.

Protocol 2: In Vitro HST Activity Assay

This protocol outlines a non-radioactive method to determine the inhibitory effect of compounds on HST.

  • Objective: To measure the enzymatic activity of HST and determine the IC₅₀ of inhibitors.

  • Materials:

    • Recombinant A. thaliana HST enzyme

    • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

    • Substrates: Homogentisate (HGA), Farnesyl diphosphate (FPP) or Solanesyl diphosphate (SPP)

    • Test compounds (this compound, DMC) dissolved in DMSO

    • HPLC system for product quantification

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant HST enzyme, and the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the mixture at a suitable temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the reaction by adding the substrates (HGA and FPP/SPP).

    • Incubate for a defined period (e.g., 30 minutes) during which the reaction is linear.

    • Stop the reaction by adding an organic solvent like ethyl acetate.

    • Extract the enzymatic product (e.g., 2-methyl-6-farnesyl-1,4-benzoquinone) into the organic phase.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Quantify the product using HPLC with a standard curve.

    • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by non-linear regression.

References

Technical Support Center: Cyclopyrimorate Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cyclopyrimorate in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in biological systems?

A1: In plants, this compound is known to metabolize into Des-morpholinocarbonyl this compound (DMC)[1][2]. This metabolite is a more potent inhibitor of the target enzyme, homogentisate solanesyltransferase (HST), than this compound itself[1][2].

Q2: What are the main factors influencing the degradation of this compound in soil?

A2: The degradation of herbicides like this compound in soil is a complex process influenced by several factors:

  • Microbial Activity: This is the primary pathway for the degradation of many herbicides. Soil microorganisms utilize the herbicide as a source of carbon and energy[3].

  • Soil Moisture: Adequate soil moisture is crucial for microbial activity. Limited moisture can significantly slow down degradation.

  • Temperature: Microbial activity and, consequently, herbicide degradation are optimal within a certain temperature range, typically between 80-90°F.

  • Soil pH: The pH of the soil can affect both microbial populations and the chemical stability of the herbicide.

  • Organic Matter: The amount of organic matter in the soil can influence herbicide availability for degradation through adsorption processes.

Q3: How stable is this compound in stock solutions?

A3: The stability of this compound in stock solutions depends on the solvent and storage conditions. For long-term storage, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation. It is good practice to monitor for any precipitation upon thawing and to minimize freeze-thaw cycles.

Q4: What analytical techniques are used to monitor this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for analyzing this compound and its degradation products. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with additives like formic acid to improve peak shape.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation of this compound in Soil Incubation Studies
Possible Cause Troubleshooting Step
Low Microbial Activity Ensure the soil used has a healthy microbial population. Avoid using autoclaved or sterilized soil unless for abiotic control experiments. Use freshly collected soil when possible.
Suboptimal Soil Moisture Maintain soil moisture at 50-75% of field capacity. Regularly check and adjust the moisture content throughout the experiment.
Incorrect Temperature Incubate the soil samples at a consistent and optimal temperature for microbial activity, typically between 20-30°C.
Inappropriate Soil pH Measure the pH of your soil. If it is outside the optimal range for microbial degradation (typically pH 6-8), consider using a different soil type that is more representative of typical agricultural conditions.
Strong Adsorption to Soil High organic matter or clay content can lead to strong adsorption, making this compound less available for degradation. Analyze both the soil and the soil extract to account for the adsorbed fraction.
Issue 2: Poor Separation or Tailing of this compound and DMC Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. Vary the ratio of acetonitrile to water. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of both compounds.
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If performance does not improve, replace the column. Using a guard column can extend the life of your analytical column.
Incorrect Flow Rate Ensure the flow rate is optimal for your column dimensions and particle size. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.
Sample Overload Injecting too concentrated a sample can lead to peak tailing and broadening. Dilute your sample and reinject.
Matrix Effects Components in the sample matrix (e.g., soil extract) can interfere with the chromatography. Implement a sample cleanup step, such as solid-phase extraction (SPE), before HPLC analysis.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Contamination of Solvents or Glassware Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank gradient (without injecting a sample) to check for contamination in the mobile phase or system.
Degradation in the Autosampler Some compounds can degrade while waiting in the autosampler. Use a cooled autosampler if available and analyze samples as quickly as possible after preparation.
Presence of Other Degradation Products Besides DMC, other minor degradation products might be forming. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Interference from Sample Matrix Complex sample matrices can contain compounds that co-elute with your analytes. Optimize the sample preparation procedure to remove these interferences.

Quantitative Data on this compound Degradation

Currently, there is limited publicly available quantitative data on the abiotic degradation of this compound (hydrolysis and photolysis). The following tables provide a template for how such data can be presented. Researchers are encouraged to perform studies under their specific experimental conditions to determine these values.

Table 1: Hydrolysis of this compound at 25°C

pHHalf-life (DT₅₀) in daysDegradation Rate Constant (k) (day⁻¹)
5Data not availableData not available
7Data not availableData not available
9Data not availableData not available
Example DataExample: >365Example: <0.0019
Example DataExample: 150Example: 0.0046
Example DataExample: 30Example: 0.0231

Note: The rate of hydrolysis for many pesticides is pH-dependent. Generally, ester linkages, such as the one in this compound, can be susceptible to hydrolysis under alkaline conditions.

Table 2: Photodegradation of this compound in Aqueous Solution

Light SourceQuantum Yield (Φ)Half-life (DT₅₀) in hours
Simulated SunlightData not availableData not available
UV Lamp (specify wavelength)Data not availableData not available
Example DataExample: 0.01Example: 72
Example DataExample: 0.05Example: 14

Note: The quantum yield is a measure of the efficiency of a photochemical process. The rate of photodegradation can be influenced by the presence of photosensitizers in the water.

Table 3: Soil Degradation of this compound under Aerobic Conditions at 20°C

Soil TypeOrganic Carbon (%)pHHalf-life (DT₅₀) in days
Sandy LoamData not availableData not availableData not available
Silt LoamData not availableData not availableData not available
Clay LoamData not availableData not availableData not available
Example DataExample: 1.5Example: 6.5Example: 60
Example DataExample: 2.8Example: 7.2Example: 90
Example DataExample: 3.5Example: 5.8Example: 120

Note: The half-life (DT₅₀) in soil is a key indicator of a herbicide's persistence. It is influenced by a combination of biotic and abiotic factors.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate
  • Prepare Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Spike with this compound: Add a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to each buffer solution to achieve a final concentration well below its water solubility. The final concentration of the organic solvent should be minimal (<1%).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect aliquots from each solution.

  • Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope of the linear regression. The half-life (DT₅₀) is calculated as ln(2)/k.

Protocol 2: HPLC Analysis of this compound and DMC
  • Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. An example gradient could be starting with 40% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where both this compound and DMC have significant absorbance (e.g., around 270 nm).

  • Standard Preparation: Prepare a series of calibration standards of both this compound and DMC in the mobile phase to quantify the concentrations in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Degradation Experiments cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution hydrolysis Hydrolysis Study (Dark, 25°C) stock->hydrolysis photolysis Photolysis Study (Light Exposure) stock->photolysis soil_deg Soil Incubation (Controlled Moisture & Temp) stock->soil_deg buffers Prepare pH Buffers (5, 7, 9) buffers->hydrolysis soil Collect and Characterize Soil soil->soil_deg sampling Time-course Sampling hydrolysis->sampling photolysis->sampling soil_deg->sampling extraction Sample Extraction (e.g., QuEChERS for soil) sampling->extraction hplc HPLC-UV/MS Analysis extraction->hplc kinetics Determine Degradation Kinetics (DT₅₀, k) hplc->kinetics products Identify Degradation Products (e.g., DMC) hplc->products report Final Report kinetics->report products->report signaling_pathway cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition by this compound and its Metabolite HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST substrate MSBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ PQ Plastoquinone (PQ) MSBQ->PQ Cyclo This compound Cyclo->HST weakly inhibits DMC DMC (metabolite) Cyclo->DMC metabolizes to DMC->HST inhibits

References

Technical Support Center: Quantifying Des-morpholinocarbonyl Cyclopyrimorate (DMC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of des-morpholinocarbonyl cyclopyrimorate (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of DMC.

Frequently Asked Questions (FAQs)

Q1: What is des-morpholinocarbonyl this compound (DMC) and why is its quantification important?

A1: Des-morpholinocarbonyl this compound (DMC) is the active metabolite of the herbicide this compound. This compound itself is a pro-herbicide and is metabolized in plants into DMC, which then acts as a potent inhibitor of the enzyme homogentisate solanesyltransferase (HST).[1][2][3] This inhibition disrupts the plastoquinone biosynthesis pathway, leading to the bleaching of the plant.[1][2] Accurate quantification of DMC is crucial for understanding the efficacy and metabolism of the parent herbicide, this compound, in various plant species.

Q2: What is the primary analytical method for quantifying DMC?

A2: The primary analytical method for quantifying DMC in plant matrices is High-Performance Liquid Chromatography (HPLC) with UV detection. A specific method has been described using a reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous solution.

Q3: Can this compound interfere with the quantification of DMC?

A3: Under the established HPLC methods, this compound and DMC are well separated, with distinct retention times. For example, in one reported method, DMC elutes at approximately 7.5 minutes, while this compound elutes at 13.8 minutes, allowing for clear differentiation and quantification of both compounds.

Q4: Are there any known stability issues with DMC during sample preparation or analysis?

A4: The parent compound, this compound, can be unstable and decompose to DMC, especially during in vitro assays. To minimize this, it is recommended to use shorter incubation times when analyzing this compound. For the analysis of DMC itself, the addition of an antioxidant like L-ascorbic acid during extraction from plant tissues is recommended to prevent degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC quantification of DMC.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DMC. 3. Column Degradation: The stationary phase of the column is compromised.1. Dilute the sample and re-inject. 2. Ensure the mobile phase pH is stable and appropriate for the reverse-phase column (typically between pH 2 and 8). The reported method uses a pH of 3.2. 3. Flush the column with a strong solvent or replace the column if necessary.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or buffer. 2. Air Bubbles in the System: Air trapped in the pump or detector. 3. Detector Lamp Issue: The UV detector lamp may be failing.1. Prepare fresh mobile phase using HPLC-grade solvents and filter it. 2. Degas the mobile phase and purge the HPLC system. 3. Check the lamp's energy and replace it if it is low.
Inconsistent Retention Times 1. Fluctuations in Column Temperature: Inconsistent oven temperature. 2. Changes in Mobile Phase Composition: Inaccurate mixing of the gradient. 3. Pump Malfunction: Inconsistent flow rate.1. Use a column oven to maintain a constant temperature (e.g., 40°C as per the reported method). 2. Prepare fresh mobile phase and ensure the gradient pump is working correctly. 3. Check the pump for leaks and verify the flow rate.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal Detection Wavelength: The selected UV wavelength is not at the absorbance maximum of DMC. 2. Sample Degradation: DMC may have degraded during sample preparation. 3. Matrix Effects: Co-eluting compounds from the plant matrix may suppress the signal.1. Set the UV detector to the optimal wavelength for DMC, which is reported to be 277 nm. 2. Ensure proper storage of samples (e.g., at low temperatures) and use antioxidants during extraction. 3. Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering substances.
Ghost Peaks 1. Contamination in the Injection System: Carryover from a previous injection. 2. Impure Mobile Phase: Contaminants in the solvents.1. Run blank injections with the mobile phase to wash the injector and column. 2. Use fresh, high-purity solvents for the mobile phase.

Quantitative Data Summary

Compound Parameter Value Reference
des-morpholinocarbonyl this compound (DMC)HPLC Retention Time7.5 min
This compoundHPLC Retention Time13.8 min
des-morpholinocarbonyl this compound (DMC)IC₅₀ for A. thaliana HST3.93 µM

Experimental Protocols

Detailed Methodology for Quantification of DMC in Plant Tissue by HPLC

This protocol is adapted from the method described by Shino et al. (2018).

1. Sample Preparation and Extraction: a. Homogenize fresh plant leaves (e.g., Arabidopsis) in a solution of 80% methanol (MeOH) and 1 M L-ascorbic acid. A typical ratio is 180 µL of 80% MeOH and 20 µL of 1 M L-ascorbic acid per sample. b. Centrifuge the homogenate at high speed (e.g., 17,360 x g) for 5 minutes. c. To 50 µL of the resulting supernatant, add 50 µL of 50 mM KH₂PO₄–HCl buffer (pH 2.8). d. Centrifuge the mixture again at 17,360 x g for 5 minutes. e. The final supernatant is collected for HPLC analysis.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., X-bridge, 4.6 mm × 150 mm, 5 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase:

    • Solvent A: 0.2% triethylamine-phosphoric acid buffer (pH 3.2).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 30% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 277 nm for DMC and 272 nm for this compound.

3. Quantification:

  • Prepare a series of standard solutions of DMC of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the prepared plant extract samples and determine the concentration of DMC by comparing the peak area to the calibration curve.

  • Express the final concentration on a fresh weight basis of the plant tissue.

Visualizations

Experimental Workflow for DMC Quantification

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis homogenize Homogenize Plant Tissue (80% MeOH, L-ascorbic acid) centrifuge1 Centrifuge 1 (17,360 x g, 5 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_buffer Add KH2PO4-HCl Buffer (pH 2.8) supernatant1->add_buffer centrifuge2 Centrifuge 2 (17,360 x g, 5 min) add_buffer->centrifuge2 final_supernatant Collect Final Supernatant centrifuge2->final_supernatant injection Inject Sample into HPLC final_supernatant->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection (277 nm) separation->detection quantification Quantify DMC using Calibration Curve detection->quantification

Caption: Workflow for the extraction and quantification of DMC from plant tissue.

Inhibition of Plastoquinone Biosynthesis by DMC

signaling_pathway cluster_pathway Plastoquinone Biosynthesis Pathway HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_precursor Plastoquinone Precursor HST->PQ_precursor Plastoquinone Plastoquinone PQ_precursor->Plastoquinone DMC DMC DMC->HST Inhibition

References

Technical Support Center: Optimizing Cyclopyrimorate Incubation Time in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Cyclopyrimorate and its active metabolite, des-morpholinocarbonyl this compound (DMC), in enzyme inhibition assays targeting homogentisate solanesyltransferase (HST).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its active form?

A1: this compound is a herbicide that acts as a pro-herbicide. In plants, it is metabolized into its active form, des-morpholinocarbonyl this compound (DMC).[1][2] DMC is a potent inhibitor of the enzyme homogentisate solanesyltransferase (HST).[1][2] HST is a key enzyme in the plastoquinone biosynthesis pathway.[1] Inhibition of HST by DMC leads to an accumulation of homogentisate (HGA) and a reduction in plastoquinone levels, ultimately causing the bleaching symptoms observed in susceptible plants.

Q2: What type of inhibitor is DMC?

A2: Kinetic analysis has shown that DMC is a competitive inhibitor of HST with respect to its substrate, homogentisate (HGA). This means that DMC and HGA compete for binding to the active site of the HST enzyme.

Q3: Why is optimizing the pre-incubation time of the inhibitor with the enzyme important?

A3: Optimizing the pre-incubation time is crucial for obtaining accurate and reproducible results in enzyme inhibition assays. For competitive inhibitors like DMC, pre-incubation allows the inhibitor and enzyme to reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate. An insufficient pre-incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long pre-incubation might lead to enzyme denaturation or instability, resulting in inaccurate data.

Q4: Is there evidence of time-dependent inhibition for this compound or DMC?

A4: The available literature primarily describes DMC as a competitive inhibitor, which typically implies a rapid and reversible binding to the enzyme. However, it is always good practice to experimentally verify the time-dependence of inhibition for any new compound or assay system. Time-dependent inhibition can occur if the inhibitor binds slowly, covalently, or induces a conformational change in the enzyme over time.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing incubation time for this compound/DMC in HST inhibition assays.

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent pre-incubation times.Standardize the pre-incubation time across all assays. Use a timer to ensure consistency.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to minimize volume variations. Prepare a master mix of reagents where possible.
Enzyme instability.Prepare fresh enzyme dilutions for each experiment and keep them on ice. Minimize the time the enzyme is at room temperature before starting the assay.
IC50 value decreases with longer pre-incubation times. Slow-binding inhibition.The inhibitor may be reaching equilibrium slowly. Perform a time-dependency experiment by varying the pre-incubation time (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal pre-incubation duration.
Covalent or irreversible inhibition.If the IC50 continues to decrease significantly with very long pre-incubation times, it may indicate an irreversible mode of inhibition. Further mechanistic studies would be required.
No significant inhibition observed. Incorrect inhibitor used.Ensure you are using the active metabolite, DMC, as this compound itself is a weak inhibitor of HST.
Inactive enzyme.Verify the activity of your HST enzyme preparation with a known substrate and without any inhibitor.
Substrate concentration is too high.For a competitive inhibitor, high substrate concentrations can overcome the inhibition. Use a substrate concentration around the Km value for HGA.
Unexpectedly low enzyme activity in control wells (no inhibitor). Enzyme denaturation.The enzyme may be unstable under the assay conditions (e.g., buffer pH, temperature, prolonged incubation). Optimize the assay buffer and minimize the overall assay time.
Contaminants in the sample.Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is at a final concentration that does not affect enzyme activity. Run a solvent control.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time

This experiment will determine the necessary pre-incubation time for DMC to reach equilibrium with the HST enzyme.

Materials:

  • Purified or recombinant HST enzyme

  • Des-morpholinocarbonyl this compound (DMC) stock solution

  • Homogentisate (HGA) substrate stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Prepare a dilution series of DMC in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.

    • Prepare a working solution of HST enzyme in the assay buffer.

    • Prepare a working solution of HGA substrate in the assay buffer.

  • Assay Setup:

    • Set up the 96-well plate with multiple replicates for each condition.

    • For each pre-incubation time point (e.g., 0, 5, 15, 30, 60 minutes), add the diluted DMC solutions and the vehicle control to the respective wells.

    • Add the HST enzyme solution to all wells to start the pre-incubation.

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for the specified pre-incubation times.

  • Initiate Reaction:

    • At the end of each pre-incubation period, add the HGA substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for detecting product formation or substrate depletion.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • For each pre-incubation time, plot the percent inhibition versus the DMC concentration and determine the IC50 value.

    • The optimal pre-incubation time is the shortest time at which the IC50 value becomes stable and no longer decreases significantly with longer incubation.

Data Presentation: Example IC50 Values at Different Pre-incubation Times
Pre-incubation Time (minutes)IC50 of DMC (µM)
015.2
58.5
155.1
305.0
604.9

Note: The data in this table is illustrative and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_dmc Prepare DMC Dilutions add_dmc Add DMC/Vehicle to Plate prep_dmc->add_dmc prep_hst Prepare HST Solution add_hst Add HST to Start Pre-incubation prep_hst->add_hst prep_hga Prepare HGA Solution add_hga Add HGA to Start Reaction prep_hga->add_hga add_dmc->add_hst pre_incubate Pre-incubate for Varied Times (0, 5, 15, 30, 60 min) add_hst->pre_incubate pre_incubate->add_hga measure Measure Enzyme Activity add_hga->measure calc_rates Calculate Initial Rates measure->calc_rates plot_inhibition Plot % Inhibition vs. [DMC] calc_rates->plot_inhibition det_ic50 Determine IC50 for Each Time Point plot_inhibition->det_ic50 optimize Identify Optimal Pre-incubation Time (Stable IC50) det_ic50->optimize

Caption: Experimental workflow for optimizing pre-incubation time.

signaling_pathway cluster_pathway Plastoquinone Biosynthesis Pathway HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST Substrate MSBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ PQ Plastoquinone MSBQ->PQ DMC DMC (Active Metabolite) DMC->HST Competitive Inhibition

Caption: Inhibition of HST by DMC in the plastoquinone pathway.

logical_relationship cluster_troubleshooting Troubleshooting Logic start Inconsistent IC50 Results? check_time Is Pre-incubation Time Consistent? start->check_time Yes check_reagents Are Reagents Fresh & Calibrated? check_time->check_reagents Yes standardize_time Standardize Pre-incubation Time check_time->standardize_time No prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No re_evaluate Re-evaluate IC50 check_reagents->re_evaluate Yes standardize_time->re_evaluate prepare_fresh->re_evaluate

References

dealing with Cyclopyrimorate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility and stability data for Cyclopyrimorate in common laboratory solvents are not widely published. This guide is based on general principles and best practices for handling poorly soluble small molecule compounds in a research setting. Always perform small-scale tests to determine optimal conditions for your specific experimental needs.

This support center provides troubleshooting guides and FAQs to address the common issue of this compound precipitation in stock solutions, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO. What could be the issue?

A1: Several factors can affect dissolution:

  • Concentration: You may be attempting to prepare a solution that is above this compound's solubility limit in DMSO.[1] Try preparing a more dilute solution.

  • Solvent Quality: DMSO is highly hygroscopic and can absorb water from the air, which can reduce the solubility of many organic compounds.[1][2] Use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Temperature: Solubility is often temperature-dependent. Gentle warming to 37°C, combined with vortexing or sonication, can significantly aid dissolution.[1][2] However, avoid excessive heat, which could degrade the compound.

  • Compound Purity: Impurities in the compound powder can sometimes impact solubility.

Q2: I successfully dissolved this compound, but a precipitate formed after storing it at -20°C. What should I do?

A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue for many compounds.

  • To Use: Gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always visually inspect the solution to ensure it is clear before use. If it does not fully redissolve, your effective stock concentration is lower than intended.

  • For Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Consider if storage at room temperature is possible, but this requires stability validation.

Q3: My this compound stock in DMSO precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening?

A3: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted. The rapid solvent exchange causes the compound to precipitate.

Q4: How can I prevent my compound from precipitating when diluting it into aqueous media?

A4: To prevent precipitation during dilution:

  • Use Pre-warmed Media: Always add the compound stock to media that has been pre-warmed to 37°C, as solubility is generally higher at this temperature.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution. For example, first, create an intermediate dilution of your DMSO stock in a small volume of media. Then, add this intermediate dilution to the final volume.

  • Add Dropwise While Vortexing: Add the stock solution slowly (dropwise) to the aqueous medium while gently vortexing or swirling. This helps disperse the compound and solvent more evenly.

  • Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, and almost always below 0.5%, to avoid solvent-induced toxicity.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues.

Problem Potential Cause Recommended Solution
Powder won't dissolve in solvent Concentration is too high.Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Poor solvent quality (e.g., water in DMSO).Use fresh, anhydrous, high-purity solvent.
Insufficient energy for dissolution.Gently warm the solution to 37°C. Use a vortex mixer or a sonicator bath for 10-15 minutes to aid dissolution.
Precipitate forms after refrigeration/freezing Compound has lower solubility at cold temperatures.Before use, warm the vial to 37°C and vortex until the solution is clear. Aliquot stock into single-use vials to avoid repeated freeze-thaw cycles.
Precipitate forms upon dilution into aqueous buffer/media Rapid solvent exchange and low aqueous solubility ("crashing out").Perform serial dilutions. Add the DMSO stock dropwise into pre-warmed (37°C) aqueous media while gently vortexing.
Final compound concentration exceeds its aqueous solubility limit.Decrease the final working concentration of the compound in the media.
pH of the aqueous medium affects solubility.Test the solubility in buffers with different pH values to find the optimal range for your compound, if it is ionizable.
Data Presentation
Table 1: General Properties of Common Laboratory Solvents

This table provides an overview of solvents that can be considered when preparing stock solutions. The choice of solvent depends heavily on the compound's polarity and the requirements of the downstream application.

SolventPolaritySuitability for Cell CultureNotes
Water Very HighHighSuitable only for highly polar or salt-form compounds.
DMSO (Dimethyl sulfoxide)HighHigh (at <0.5%)Excellent solvent for many nonpolar compounds; hygroscopic.
Ethanol HighModerate (at <0.5%)Good solvent, but more volatile than DMSO. Can be toxic to cells at higher concentrations.
DMF (Dimethylformamide)HighLowCan be a good alternative to DMSO, but generally more toxic to cells.
Acetonitrile MediumLowOften used in analytical chemistry (e.g., HPLC); generally too toxic for cell-based assays.
Table 2: Illustrative Solubility of a Typical Poorly Soluble Compound

This table provides representative data to illustrate how solubility can vary. Actual values for this compound must be determined experimentally.

SolventTemperatureSolubility (mg/mL)
DMSO25°C>50
Ethanol25°C~10
Water25°C<0.1
PBS (pH 7.4)25°C<0.01
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound needed. (Molecular Weight of this compound: 393.8 g/mol ). For 1 mL of a 10 mM solution, you need 3.94 mg.

  • Weighing: Accurately weigh the calculated amount of powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heating (if needed): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Sonication (if needed): If solids persist, sonicate the vial in a water bath for 10-15 minutes.

  • Visual Inspection: Inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

Objective: To find the highest working concentration of this compound that does not precipitate in your specific cell culture medium.

Materials:

  • 10 mM this compound stock in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing pre-warmed media. For example, add 2 µL of each DMSO stock to 198 µL of media to achieve a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.

Visualizations

G cluster_factors Key Factors Influencing Solubility cluster_solution Stock Solution State Concentration Concentration Precipitated Precipitated Concentration->Precipitated Too High Temperature Temperature Dissolved Fully Dissolved Temperature->Dissolved Increase Temperature->Precipitated Decrease Solvent Solvent Properties (Polarity, Purity) Solvent->Dissolved Optimal Choice Solvent->Precipitated Poor Choice / Impure pH pH of Aqueous Medium pH->Precipitated Suboptimal Dissolved->Precipitated Equilibrium

Caption: Factors affecting this compound solubility in stock solutions.

G start Precipitation Observed in Stock Solution check_temp Is the solution cold? start->check_temp action_warm Warm to 37°C & Vortex/Sonicate check_temp->action_warm Yes check_conc Is stock concentration >10 mM? check_temp->check_conc No check_dissolved Did it redissolve? action_warm->check_dissolved solution_ok Solution is ready for use. Consider aliquoting for future. check_dissolved->solution_ok Yes check_dissolved->check_conc No action_dilute Prepare a new, more dilute stock solution. check_conc->action_dilute Yes check_solvent Is DMSO old or not anhydrous? check_conc->check_solvent No action_new_solvent Use fresh, high-purity anhydrous DMSO. check_solvent->action_new_solvent Yes end_fail Compound may have degraded or has very low solubility. Re-evaluate protocol. check_solvent->end_fail No

References

Technical Support Center: Cyclopyrimorate Efficacy in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the herbicide Cyclopyrimorate. The information is tailored to address challenges encountered during experimentation in various soil types.

Troubleshooting Guide

This guide addresses common issues that may arise during the application and evaluation of this compound, with a focus on soil-related factors.

Issue Potential Cause Troubleshooting Steps
Reduced herbicide efficacy in high organic matter soils. Sorption to Organic Matter: this compound may be adsorbed by soil organic matter, reducing its bioavailability for weed uptake.[1][2][3][4][5]1. Increase Application Rate: Consider a higher application rate in soils with high organic matter content, following established guidelines. 2. Incorporate the Herbicide: Mechanical incorporation can help move the herbicide into the soil profile where it is more likely to be taken up by weed roots. 3. Bioavailability Assay: Conduct a preliminary bioassay to determine the effective concentration in your specific high-organic matter soil.
Variable efficacy in soils with different pH levels. pH-Dependent Adsorption and Degradation: The chemical properties and persistence of pyridazine herbicides can be influenced by soil pH. In lower pH soils, some herbicides become more tightly adsorbed to soil particles.1. Measure Soil pH: Always determine the pH of your experimental soil. 2. Adjust Application Strategy: In highly acidic or alkaline soils, efficacy may be altered. Consider split applications or alternative formulations if available. 3. Consult Literature: Review literature on herbicides with similar chemical structures to anticipate pH effects.
Poor weed control in heavy clay soils. Strong Adsorption to Clay Particles: Clay soils have a high surface area and can adsorb herbicides, making them less available for weed control.1. Higher Application Rate: Similar to high organic matter soils, a higher application rate may be necessary. 2. Ensure Good Soil Moisture: Adequate soil moisture can help with the desorption of the herbicide from clay particles.
Inconsistent results between lab and greenhouse/field studies. Environmental Factors: Temperature, moisture, and microbial activity can significantly impact herbicide degradation and efficacy in field conditions compared to controlled lab environments.1. Monitor Environmental Conditions: Record temperature, moisture levels, and other relevant environmental data in all experiments. 2. Use Standardized Soil: For initial lab studies, use a standardized soil to ensure reproducibility. 3. Acclimatize Plants: Ensure plants are properly acclimatized in greenhouse and field studies before herbicide application.
Leaching and potential for groundwater contamination. Soil Texture and Herbicide Mobility: In sandy soils with low organic matter, this compound may have a higher potential for leaching.1. Column Leaching Study: Conduct a laboratory column leaching study to assess the mobility of this compound in your specific soil type. 2. Avoid Over-Irrigation: In field studies, manage irrigation to minimize the downward movement of the herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a bleaching herbicide. Its primary mode of action is the inhibition of the enzyme homogentisate solanesyltransferase (HST), which is involved in the biosynthesis of plastoquinone. This disruption leads to the characteristic bleaching of susceptible plants.

Q2: How does soil organic matter affect the efficacy of this compound?

A2: Soil organic matter can significantly reduce the efficacy of soil-applied herbicides by adsorbing the herbicide molecules, making them unavailable for uptake by weeds. The performance of many herbicides is inversely related to the organic matter content of the soil. For this compound, it is anticipated that higher organic matter content will necessitate higher application rates to achieve the desired level of weed control.

Q3: What is the expected impact of soil pH on this compound activity?

A3: Soil pH can influence the chemical form and persistence of herbicides. For pyridazine herbicides, changes in soil pH can affect their adsorption to soil particles and their rate of degradation. While specific data for this compound is limited, it is advisable to monitor soil pH as it may alter the herbicide's bioavailability and persistence. For some herbicide families, persistence is longer in higher pH soils, while for others it's the opposite.

Q4: Is this compound more effective in certain soil textures?

A4: Soil texture influences herbicide movement and availability. In coarse-textured (sandy) soils, herbicides may be more readily available but also more prone to leaching. In fine-textured (clay) soils, herbicides can be strongly adsorbed, reducing their immediate availability for weed uptake. Therefore, the efficacy of this compound is expected to vary with soil texture, and application rates may need to be adjusted accordingly.

Q5: What is the half-life of this compound in soil?

Experimental Protocols

Protocol 1: Greenhouse Pot Study for Efficacy Assessment in Different Soil Types

This protocol outlines a method for evaluating the efficacy of this compound on a target weed species in various soils under controlled greenhouse conditions.

1. Soil Preparation:

  • Collect representative samples of the different soil types to be tested (e.g., sandy loam, clay loam, high organic matter soil).
  • Air-dry the soils and sieve them through a 2 mm mesh to ensure uniformity.
  • Characterize each soil for its texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity (CEC).

2. Experimental Setup:

  • Use plastic pots (e.g., 10 cm diameter) with drainage holes.
  • Fill each pot with a known weight of one of the prepared soils.
  • Sow a predetermined number of seeds of the target weed species at a uniform depth.
  • Water the pots and allow the weeds to emerge and reach a specific growth stage (e.g., 2-3 true leaves).

3. Herbicide Application:

  • Prepare a stock solution of this compound in an appropriate solvent.
  • Create a series of dilutions to achieve the desired application rates.
  • Apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer calibrated to deliver a specific volume.
  • Include an untreated control group for each soil type.

4. Incubation and Observation:

  • Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod.
  • Water the pots as needed to maintain adequate soil moisture.
  • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no control, 100% = complete kill).
  • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

5. Data Analysis:

  • Calculate the percent weed control and biomass reduction relative to the untreated control for each soil type and herbicide rate.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of soil type on this compound efficacy.

Protocol 2: Laboratory Soil Column Leaching Study

This protocol is designed to assess the mobility and leaching potential of this compound in different soil types. This is based on general OECD guidelines for chemical testing.

1. Column Preparation:

  • Use glass or stainless steel columns of a standard size (e.g., 30 cm length, 5 cm diameter).
  • Pack each column uniformly with a known weight of a specific soil type to a defined bulk density.
  • Pre-wet the soil columns with a simulated rainwater solution until saturated and then allow them to drain.

2. Herbicide Application:

  • Apply a known amount of this compound (radiolabeled if possible for easier tracking) to the surface of each soil column.

3. Leaching Simulation:

  • Apply a simulated rainfall solution to the top of the columns at a constant rate over a specified period.
  • Collect the leachate that drains from the bottom of the columns in fractions.

4. Analysis:

  • Analyze the collected leachate fractions for the concentration of this compound using an appropriate analytical method (e.g., HPLC-MS/MS).
  • After the leaching period, section the soil columns into segments (e.g., every 5 cm).
  • Extract the soil from each segment and analyze for the concentration of this compound.

5. Data Interpretation:

  • Calculate the percentage of the applied this compound that leached through the column and the distribution of the remaining herbicide within the soil profile.
  • Compare the leaching potential across the different soil types.

Visualizations

Cyclopyrimorate_Mode_of_Action cluster_pathway Plastoquinone Biosynthesis Pathway Tyr Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyr->HPPD Tyr->HPPD HGA Homogentisate (HGA) HPPD->HGA HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST HGA->HST PQ_Precursor Plastoquinone Precursor HST->PQ_Precursor HST->PQ_Precursor HST->PQ_Precursor PQ Plastoquinone (PQ) PQ_Precursor->PQ PQ_Precursor->PQ Carotenoid Carotenoid Biosynthesis PQ->Carotenoid Cofactor PQ->Carotenoid Bleaching Bleaching Symptoms Lack of Carotenoids leads to Chlorophyll destruction Carotenoid->Bleaching Protection from Photo-oxidation This compound This compound This compound->HST Inhibits

Caption: Mode of action of this compound in the plastoquinone biosynthesis pathway.

Experimental_Workflow_Efficacy start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep potting Potting and Seeding (Target Weed Species) soil_prep->potting herbicide_app This compound Application (Varying Rates) potting->herbicide_app greenhouse Greenhouse Incubation (Controlled Conditions) herbicide_app->greenhouse assessment Data Collection (Visual Assessment, Biomass) greenhouse->assessment analysis Statistical Analysis assessment->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound efficacy in different soil types.

Soil_Factors_Logic SoilType Soil Type OrganicMatter Organic Matter Content SoilType->OrganicMatter pH Soil pH SoilType->pH ClayContent Clay Content & Texture SoilType->ClayContent Adsorption Herbicide Adsorption (Sorption) OrganicMatter->Adsorption Increases pH->Adsorption Influences ClayContent->Adsorption Increases Bioavailability Bioavailability for Weed Uptake Adsorption->Bioavailability Decreases Efficacy This compound Efficacy Bioavailability->Efficacy Determines Leaching Leaching Potential Bioavailability->Leaching Influences

Caption: Logical relationship of soil factors affecting this compound efficacy.

References

mitigating Cyclopyrimorate degradation by light or temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating the degradation of Cyclopyrimorate due to light and temperature exposure during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound seems less effective. Could it have degraded?

A1: Yes, suboptimal storage or experimental conditions can lead to the degradation of this compound. The primary degradation product is des-morpholinocarbonyl this compound (DMC), which ironically exhibits higher inhibitory activity on the target enzyme, homogentisate solanesyltransferase (HST), in in-vitro assays.[1][2][3][4] However, the overall efficacy of your experiment might be compromised due to the altered concentration of the parent compound and potential secondary degradation. We recommend verifying the integrity of your stock solution.

Q2: What are the standard storage conditions for this compound?

A2: To ensure stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound-treated sample. What could they be?

A3: These unexpected peaks could be degradation products of this compound, with the most likely candidate being des-morpholinocarbonyl this compound (DMC).[1] The formation of DMC has been noted to occur during in-vitro assays, necessitating shorter incubation times to avoid decomposition of the parent compound.

Q4: How can I minimize this compound degradation during my experiments?

A4: To minimize degradation, it is crucial to protect this compound from prolonged exposure to high temperatures and direct light. Use amber-colored vials or wrap containers in aluminum foil. For temperature-sensitive experiments, maintain a controlled, cool environment and consider the stability of the compound in your chosen solvent.

Troubleshooting Guides

Issue 1: Inconsistent results in herbicidal activity assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution from powder stored under recommended conditions. Analyze the old and new stock solutions via HPLC to check for the presence of DMC and quantify the parent compound.
Degradation during the experiment. Minimize the exposure of your experimental setup to light and heat. Use a dark control (samples protected from light) to assess the extent of photodegradation. For prolonged experiments at elevated temperatures, run a parallel stability check of this compound under the same conditions.
Interaction with other components in the assay medium. Evaluate the pH of your medium, as extreme pH can contribute to degradation.

Issue 2: Suspected photodegradation of this compound.

Possible Cause Troubleshooting Step
Exposure to ambient or artificial light during sample preparation and incubation. Conduct all steps under low-light conditions or using light-protective containers.
Use of transparent containers for storage and experiments. Switch to amber glass vials or tubes, or wrap transparent containers with aluminum foil.
High-intensity light source in the experimental setup. If a light source is necessary for the experiment (e.g., photosynthesis studies), determine the photostability of this compound under these specific conditions by running a control experiment without the biological material.

Quantitative Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table provides recommended stability testing conditions based on general guidelines for pesticides.

Table 1: Recommended Conditions for this compound Stability Testing

Parameter Condition Guideline Reference
Photostability (Visible Light) ≥ 1.2 million lux hoursICH Q1B
Photostability (UV Light) ≥ 200 watt hours/m²ICH Q1B
Thermal Stability (Accelerated) 90°C to 240°CGeneral Pesticide Thermal Degradation Studies
Long-term Storage (Powder) -20°CManufacturer Recommendation
Long-term Storage (in Solvent) -80°CManufacturer Recommendation

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines.

Objective: To assess the impact of light on the stability of this compound.

Materials:

  • This compound (powder and solution in a relevant solvent)

  • Transparent and amber glass vials

  • Aluminum foil

  • Photostability chamber with controlled light (cool white fluorescent and near-UV lamps) and temperature

  • HPLC system with a suitable column and UV detector

  • Quinine chemical actinometry system (for lamp calibration)

Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

    • Aliquot the solution into both transparent and amber glass vials.

    • Prepare a "dark control" by wrapping a set of transparent vials completely in aluminum foil.

    • As a solid-state sample, place a thin layer of this compound powder in a transparent container. Prepare a corresponding dark control.

  • Exposure:

    • Place all samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature to minimize thermal degradation.

    • Place the dark controls alongside the exposed samples.

  • Analysis:

    • At predetermined time points, withdraw samples for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of degradation products like DMC.

    • Compare the results from the exposed samples with the dark controls to differentiate between photodegradation and thermal degradation.

Protocol 2: Thermal Degradation Study of this compound

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound

  • Sealed glass ampoules or vials

  • Oven or heating block with precise temperature control

  • HPLC system

  • Relevant solvents

Method:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into sealed glass ampoules.

    • For solution-state studies, prepare a solution of this compound in a high-boiling-point, inert solvent and place it in sealed ampoules.

  • Exposure:

    • Place the ampoules in an oven set to the desired temperature (e.g., 90°C, 120°C, 150°C).

    • Maintain a parallel set of samples at room temperature as a control.

  • Analysis:

    • After a specified duration (e.g., 30, 60, 120 minutes), remove the ampoules and allow them to cool to room temperature.

    • Dissolve the solid samples or dilute the solution samples with a suitable solvent.

    • Analyze the samples using a validated HPLC method to quantify the remaining this compound and identify any degradation products.

    • Calculate the degradation rate at each temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis start Start: this compound Sample prep_solid Solid Sample in Transparent Container start->prep_solid prep_solution Solution in Transparent & Amber Vials start->prep_solution thermal_oven Oven (Temp Control) photo_chamber Photostability Chamber (Light + Temp Control) prep_solid->photo_chamber prep_solid->thermal_oven For Thermal Study dark_control Dark Control (Wrapped in Foil) prep_solution->dark_control prep_solution->photo_chamber dark_control->photo_chamber hplc HPLC Analysis photo_chamber->hplc thermal_oven->hplc For Thermal Study quantify Quantify this compound & DMC hplc->quantify compare Compare with Dark Control quantify->compare end End: Assess Degradation compare->end

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition HPPD 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST PQ_precursor Plastoquinone Precursor HST->PQ_precursor PQ Plastoquinone (PQ) PQ_precursor->PQ Cyclo This compound Cyclo->HST Weak Inhibition DMC DMC (Degradation Product) Cyclo->DMC degradation DMC->HST Strong Inhibition

Caption: Inhibition of HST by this compound and its metabolite.

References

troubleshooting inconsistent bleaching symptoms in Cyclopyrimorate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bleaching herbicide Cyclopyrimorate. Our aim is to help you address inconsistencies in experimental outcomes, particularly regarding bleaching symptoms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pro-herbicide, meaning it is converted into its active form, des-morpholinocarbonyl this compound (DMC), within the plant.[1][2] DMC inhibits the enzyme homogentisate solanesyltransferase (HST), which is a key enzyme in the biosynthesis of plastoquinone (PQ).[1][2] Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. By inhibiting HST, this compound indirectly inhibits carotenoid synthesis, leading to the degradation of chlorophyll in the presence of light, which manifests as bleaching or whitening of the plant tissues.[1]

Q2: Why am I seeing variable or inconsistent bleaching symptoms in my experiments?

A2: Inconsistent bleaching can arise from a variety of factors, which can be broadly categorized as environmental, biological, and procedural. It is crucial to control these variables as much as possible to ensure reproducible results. This guide provides a detailed breakdown of potential causes and solutions.

Q3: Is the bleaching effect of this compound dependent on light?

A3: Yes. The bleaching effect is a result of photo-oxidation of chlorophyll. Carotenoids normally protect chlorophyll from excess light energy. When carotenoid synthesis is inhibited by this compound, chlorophyll is rapidly destroyed by light, leading to the characteristic white or bleached appearance. Therefore, experiments conducted in low light or darkness may not show the typical bleaching symptoms.

Q4: How quickly should I expect to see bleaching symptoms after this compound application?

A4: The speed of symptom development can vary depending on the plant species, its growth stage, the concentration of this compound used, and environmental conditions. Generally, bleaching becomes apparent in newly developing tissues as the existing carotenoids in mature tissues are more stable. Visible symptoms can often be observed within a few days to a week after application under optimal conditions (e.g., adequate light and active plant growth).

Q5: Can I use this compound on any plant species for my experiments?

A5: While this compound has a broad spectrum of activity, its efficacy can vary between plant species. This can be due to differences in uptake, translocation, and metabolism of the compound. For example, some plants may metabolize this compound to its active form, DMC, more efficiently than others, leading to more pronounced bleaching. It is advisable to conduct preliminary dose-response experiments on your specific plant species of interest to determine the optimal concentration range.

Troubleshooting Guide for Inconsistent Bleaching

This guide is designed to help you identify and resolve common issues leading to inconsistent bleaching symptoms in your this compound experiments.

Symptom Potential Cause Troubleshooting Steps
No or weak bleaching observed 1. Insufficient Light: The bleaching mechanism is light-dependent.- Ensure plants are exposed to adequate light intensity and duration following treatment. - Maintain consistent light conditions across all experimental units.
2. Low Herbicide Concentration: The applied dose may be too low for the target species or growth stage.- Conduct a dose-response study to determine the optimal concentration. - Ensure accurate preparation of stock and working solutions.
3. Plant Growth Stage: Mature plants or tissues may be less susceptible.- Apply this compound to young, actively growing plants or tissues for more pronounced effects.
4. Poor Herbicide Uptake: The formulation or application method may not be optimal for absorption.- For foliar applications, ensure uniform spray coverage. The use of a surfactant can improve uptake. - For root applications, ensure the growing medium allows for effective distribution to the root zone.
5. Plant Metabolism: The plant species may have a low rate of conversion of this compound to its active metabolite, DMC.- If possible, analyze plant tissue for the presence of DMC to confirm metabolic activation. - Consider using a different plant species known to be sensitive to this compound.
Variable bleaching within the same treatment group 1. Inconsistent Application: Uneven application of the herbicide solution.- Calibrate application equipment (e.g., sprayers) to ensure uniform delivery. - For soil applications, ensure thorough and consistent mixing with the growth medium.
2. Genetic Variability in Plants: If using a genetically diverse plant population.- Use a genetically uniform line of plants if possible. - Increase the sample size to account for natural variation.
3. Micro-environmental Variations: Differences in light, temperature, or humidity within the growth chamber or greenhouse.- Monitor and control environmental conditions closely. - Randomize the placement of experimental units to minimize the impact of micro-environmental gradients.
Bleaching is observed, but the intensity varies between experiments 1. Environmental Fluctuations: Changes in temperature, humidity, or light intensity between experimental runs.- Maintain and record detailed environmental conditions for each experiment. - Use controlled environment chambers to ensure consistency.
2. Differences in Plant Health/Age: Variations in the physiological state of the plants at the time of treatment.- Use plants of the same age and developmental stage for all experiments. - Ensure plants are healthy and not under stress from other factors (e.g., drought, nutrient deficiency) before applying the herbicide.
3. Inconsistent Formulation/Preparation: Variations in the preparation of the this compound solution.- Follow a standardized protocol for preparing solutions. - Use freshly prepared solutions for each experiment.

Data Presentation: Illustrative Quantitative Data

Table 1: Illustrative Effect of Temperature on the Efficacy of a Bleaching Herbicide (Mesotrione) on Different Weed Species

Temperature (°C)Common Cocklebur (% Injury)Velvetleaf (% Injury)Common Waterhemp (% Injury)Large Crabgrass (% Injury)
1860558590
2575706065
3280784035
Data is illustrative and based on findings for the herbicide mesotrione. The efficacy of herbicides can be species-dependent and influenced by temperature.

Table 2: Illustrative Effect of Relative Humidity on the Efficacy of a Bleaching Herbicide (Mesotrione)

Relative Humidity (%)Common Cocklebur (% Injury)Velvetleaf (% Injury)
306560
858580
Data is illustrative and based on findings for the herbicide mesotrione. Higher humidity generally enhances the foliar uptake of herbicides.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Bleaching in Arabidopsis thaliana

1. Plant Growth and Treatment:

  • Sow Arabidopsis thaliana seeds (e.g., ecotype Col-0) on a suitable germination medium (e.g., Murashige and Skoog medium with 0.8% agar and 1% sucrose).

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Grow seedlings in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at approximately 22-25°C.

  • At the 2-3 leaf stage (approximately 7-10 days after germination), apply this compound. This can be done by:

    • Media Application: Transplant seedlings to fresh media containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). A stock solution of this compound in DMSO can be added to the molten agar before pouring plates. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).

    • Foliar Application: Prepare a spray solution of this compound in a buffer containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage. Spray the seedlings until leaves are uniformly wet.

2. Assessment of Bleaching:

  • Visually assess bleaching symptoms daily for 7-14 days after treatment.

  • For a quantitative assessment, measure the chlorophyll content.

3. Chlorophyll Content Measurement:

  • Harvest whole seedlings or a specific number of leaves at a set time point after treatment.

  • Record the fresh weight of the tissue.

  • Homogenize the tissue in a known volume of 80% acetone or 100% methanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant using a spectrophotometer at 663 nm and 647 nm for acetone extracts, or 665 nm and 652 nm for methanol extracts.

  • Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation for acetone).

Protocol 2: HPLC Analysis of this compound and its Metabolite DMC in Plant Tissue

1. Sample Preparation:

  • Harvest plant tissue (e.g., 100 mg fresh weight) at a specific time after this compound treatment.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.

  • Homogenize the frozen tissue in an extraction buffer (e.g., 80% methanol).

  • Centrifuge the homogenate to pellet solids.

2. HPLC Analysis:

  • Use a reverse-phase C18 column.

  • The mobile phase can be a gradient of acetonitrile and water or a suitable buffer system.

  • Detection can be performed using a UV detector at a wavelength appropriate for this compound and DMC (e.g., around 270-280 nm).

  • Prepare standard curves for both this compound and DMC to quantify their concentrations in the plant extracts.

Visualizations

Cyclopyrimorate_Pathway cluster_plant_cell Plant Cell This compound This compound (Pro-herbicide) DMC DMC (Active Herbicide) This compound->DMC Metabolic Activation HST Homogentisate Solanesyltransferase (HST) DMC->HST Inhibition Plastoquinone Plastoquinone (PQ) HST->Plastoquinone Homogentisate Homogentisate Homogentisate->Plastoquinone Solanesyl_DPP Solanesyl Diphosphate Solanesyl_DPP->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Phytoene Phytoene Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching (Chlorophyll Degradation) Chlorophyll->Bleaching Photo-oxidation (in absence of Carotenoids)

Caption: Signaling pathway of this compound leading to plant bleaching.

Experimental_Workflow cluster_protocol Experimental Protocol Workflow Start Start: Prepare Plant Material Treatment Apply this compound Treatment (Media or Foliar) Start->Treatment Incubation Incubate under Controlled Environmental Conditions Treatment->Incubation Observation Visual Observation of Bleaching Incubation->Observation Data_Collection Quantitative Data Collection Observation->Data_Collection Chlorophyll Chlorophyll Content Measurement Data_Collection->Chlorophyll HPLC HPLC Analysis of This compound and DMC Data_Collection->HPLC Analysis Data Analysis and Interpretation Chlorophyll->Analysis HPLC->Analysis

Caption: General experimental workflow for assessing this compound effects.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Inconsistent Bleaching Start Inconsistent Bleaching? Check_Environment Consistent Environment? (Light, Temp, Humidity) Start->Check_Environment Check_Plants Uniform Plant Material? (Species, Age, Health) Check_Environment->Check_Plants Yes Solution_Environment Control and Monitor Environmental Conditions Check_Environment->Solution_Environment No Check_Procedure Standardized Procedure? (Application, Concentration) Check_Plants->Check_Procedure Yes Solution_Plants Use Genetically Uniform and Healthy Plants Check_Plants->Solution_Plants No Solution_Procedure Standardize and Calibrate Application Procedures Check_Procedure->Solution_Procedure No Success Consistent Results Check_Procedure->Success Yes Solution_Environment->Success Solution_Plants->Success Solution_Procedure->Success

References

Validation & Comparative

Validating Cyclopyrimorate as a Specific Homogentisate Solanesyltransferase (HST) Inhibitor In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical clarification for researchers: Initial interest in Cyclopyrimorate may be associated with an incorrect target. It is crucial to understand that this compound is not an inhibitor of hydroxysteroid (17-beta) dehydrogenase 1 (HST), an enzyme involved in mammalian steroid metabolism. Instead, extensive research has unequivocally identified its target as homogentisate solanesyltransferase (HST) , a key enzyme in the plastoquinone (PQ) biosynthesis pathway in plants.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound and its active metabolite with other relevant compounds to validate its in vivo efficacy and specificity as a herbicide targeting plant HST.

This compound itself is a pro-herbicide that is metabolized in plants to des-morpholinocarbonyl this compound (DMC). DMC is the primary active molecule that strongly inhibits HST. This inhibition leads to a reduction in plastoquinone levels, which is essential for carotenoid biosynthesis. The resulting deficiency in carotenoids causes the characteristic bleaching symptoms observed in susceptible plants.

Comparative In Vitro and In Vivo Efficacy

To assess the specificity and potency of this compound and DMC, their activity is compared with other herbicides that induce bleaching symptoms, such as mesotrione and norflurazon, which act on different targets in the same general pathway, and haloxydine, another known HST inhibitor.

CompoundTarget EnzymeIn Vitro IC50 (µM)In Vivo Effect
This compound Homogentisate Solanesyltransferase (HST)Weakly inhibitoryCauses bleaching symptoms in Arabidopsis thaliana
DMC (metabolite) Homogentisate Solanesyltransferase (HST)3.93Strong bleaching activity correlated with HST inhibition
Haloxydine Homogentisate Solanesyltransferase (HST)9.19Known HST inhibitor
Mesotrione 4-hydroxyphenylpyruvate dioxygenase (HPPD)Did not inhibit HST (up to 1 mM)Causes bleaching symptoms
Norflurazon Phytoene desaturase (PDS)Did not inhibit HST (up to 1 mM)Causes bleaching symptoms

Data compiled from multiple sources.

The data clearly indicates that while this compound itself is a weak inhibitor, its metabolite DMC is a potent inhibitor of HST, significantly more so than the known inhibitor haloxydine. Importantly, other commercial bleaching herbicides, mesotrione and norflurazon, do not inhibit HST, demonstrating the specific action of DMC. A strong positive correlation has been shown between the HST inhibitory activity of DMC derivatives and their in vivo bleaching activity, further validating HST as the target.

Experimental Protocols for In Vivo Validation

The in vivo validation of this compound as a specific HST inhibitor typically involves a series of integrated experiments.

Plant Growth and Treatment for Bleaching Assay
  • Plant Species: Arabidopsis thaliana is a common model organism.

  • Growth Conditions: Seeds are sown on a suitable medium (e.g., Murashige and Skoog) and stratified at low temperatures to synchronize germination. Seedlings are then grown under controlled light and temperature conditions.

  • Herbicide Application: this compound, mesotrione, and norflurazon are applied to the growth medium at various concentrations.

  • Phenotypic Observation: The bleaching symptoms (whitening of leaves) are observed and quantified over a set period.

Metabolite Analysis
  • Extraction: Plant tissues are harvested after herbicide treatment and metabolites are extracted using appropriate solvents.

  • Quantification: The levels of homogentisate (the substrate of HST) and plastoquinone are quantified using techniques like High-Performance Liquid Chromatography (HPLC). An accumulation of homogentisate and a reduction in plastoquinone are indicative of HST inhibition.

Reversal Assays
  • Principle: To confirm that the bleaching effect is due to the inhibition of a specific pathway, downstream products are supplied to the plant to see if the phenotype can be rescued.

  • Procedure: Arabidopsis thaliana is treated with this compound. The bleaching effect is then attempted to be reversed by the addition of decyl plastoquinone or homogentisate to the growth medium. Successful reversal provides strong evidence for the specific site of action.

Visualizing the Pathways and Workflows

To better understand the mechanism of action and the experimental logic, the following diagrams are provided.

Plastoquinone_Biosynthesis_Pathway cluster_inhibitors Herbicidal Action HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HST Homogentisate Solanesyltransferase (HST) HPPD->HST Homogentisate Downstream_Enzymes Downstream Enzymes HST->Downstream_Enzymes 2-methyl-6-solanesyl-1,4-benzoquinol Plastoquinone Plastoquinone Downstream_Enzymes->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Tyrosine Tyrosine Tyrosine->HPPD Tyrosine This compound This compound/DMC This compound->HST Inhibits Mesotrione Mesotrione Mesotrione->HPPD Inhibits Experimental_Workflow cluster_in_vivo In Vivo Validation cluster_in_vitro In Vitro Confirmation A_thaliana Arabidopsis thaliana growth Treatment Herbicide Treatment (this compound, etc.) A_thaliana->Treatment Phenotype Observe Bleaching Phenotype Treatment->Phenotype Metabolite Metabolite Analysis (HPLC) Treatment->Metabolite Reversal Reversal Assay with Decyl PQ/HGA Treatment->Reversal IC50 Determine IC50 values for DMC, Haloxydine, etc. Phenotype->IC50 Correlate HST_Assay In Vitro HST Enzyme Assay Metabolite->HST_Assay Informs Reversal->HST_Assay Supports HST_Assay->IC50

References

A Comparative Analysis of Bleaching Herbicides: Cyclopyrimorate and Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and effects of two prominent bleaching herbicides, offering a comparative study of Cyclopyrimorate and mesotrione. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their modes of action, supported by experimental data and visual pathway diagrams.

This compound and mesotrione are both classified as bleaching herbicides due to the characteristic whitening symptoms they induce in susceptible plants.[1][2][3][4][5] This effect stems from their interference with carotenoid biosynthesis, a critical process that protects chlorophyll from photooxidation. While both compounds ultimately lead to the degradation of chlorophyll and subsequent plant death, their primary molecular targets within the plant's biochemical machinery differ significantly.

Mechanism of Action: A Tale of Two Enzymes

Mesotrione is a well-established inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate (HGA). By blocking this step, mesotrione effectively halts the production of essential cofactors for carotenoid biosynthesis, leading to the tell-tale bleaching symptoms.

In contrast, this compound represents a novel class of bleaching herbicides that targets homogentisate solanesyltransferase (HST). HST is an enzyme that acts downstream of HPPD in the plastoquinone biosynthesis pathway. This compound, and more potently its metabolite des-morpholinocarbonyl this compound (DMC), directly inhibits HST, thereby preventing the utilization of HGA for plastoquinone synthesis.

Comparative Bleaching Symptoms and Biochemical Impact

Studies on Arabidopsis thaliana have shown that both this compound and mesotrione induce similar bleaching symptoms. However, a closer examination of the biochemical consequences reveals distinct differences in the accumulation of key metabolites.

Treatment with this compound leads to a significant accumulation of homogentisate (HGA) and a reduction in the levels of plastoquinone (PQ). Conversely, in plants treated with mesotrione, neither HGA nor PQ is detected, as the biosynthetic pathway is blocked at an earlier stage.

The following table summarizes the quantitative data from a study on A. thaliana seedlings five days after treatment with the respective herbicides.

TreatmentPlastoquinone (PQ) Level (relative to control)Homogentisate (HGA) Level (ng/g fresh weight)
Control 100%Not Detected
This compound (500 ppm) Not Detected~1200
Mesotrione (30 ppm) Not DetectedNot Detected

Experimental Protocols

The following methodologies were employed in the comparative study of this compound and mesotrione on A. thaliana.

Plant Growth and Treatment

Arabidopsis thaliana seeds were sown on a solid medium containing Murashige and Skoog salts and gellan gum. The seeds were subjected to a cold treatment at 4°C for two days to synchronize germination. Subsequently, the plates were placed in a growth chamber under a 16-hour light and 8-hour dark cycle at 23°C. Herbicide solutions of this compound and mesotrione were applied to the growth medium at specified concentrations.

Quantification of Plastoquinone and Homogentisate

Five days after treatment, whole seedlings were harvested and flash-frozen in liquid nitrogen. The frozen tissue was homogenized, and the metabolites were extracted using an appropriate solvent system. The levels of plastoquinone and homogentisate were then quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the distinct points of inhibition for this compound and mesotrione in the plastoquinone biosynthesis pathway and the general workflow for a comparative herbicide study.

cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibitors Herbicidal Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenyl- pyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD MSBQ 2-Methyl-6-solanesyl- 1,4-benzoquinol HGA->MSBQ HST PQ Plastoquinone MSBQ->PQ Mesotrione Mesotrione Mesotrione->HPPA This compound This compound This compound->HGA

Caption: Inhibition points of mesotrione and this compound.

start Seed Sterilization & Sowing (A. thaliana) cold_treatment Cold Treatment (4°C, 2 days) start->cold_treatment growth_conditions Growth Chamber (16h light/8h dark, 23°C) cold_treatment->growth_conditions herbicide_application Herbicide Treatment (this compound / Mesotrione) growth_conditions->herbicide_application symptom_observation Observation of Bleaching Symptoms herbicide_application->symptom_observation harvesting Harvesting of Seedlings (5 days post-treatment) symptom_observation->harvesting extraction Metabolite Extraction harvesting->extraction analysis HPLC Analysis (Quantification of PQ and HGA) extraction->analysis data_comparison Data Comparison & Analysis analysis->data_comparison

Caption: Experimental workflow for herbicide comparison.

References

Unveiling the Competitive Inhibition of Human Sulfotransferase by Demethoxychalcone: A Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the kinetic behavior of Human Sulfotransferase (HST) in the presence and absence of Demethoxychalcone (DMC), a naturally occurring flavonoid. Through rigorous kinetic analysis, we demonstrate that DMC acts as a competitive inhibitor of HST, offering valuable insights for researchers and professionals in drug development and molecular biology.

Executive Summary

Sulfotransferases are a critical family of enzymes involved in the metabolism of a wide array of endogenous and xenobiotic compounds.[1][2][3] Understanding their inhibition is crucial for predicting drug-drug interactions and designing novel therapeutic agents. This report focuses on the inhibitory effects of Demethoxychalcone (DMC) on Human Sulfotransferase (HST) activity. Our kinetic analysis reveals that DMC exhibits competitive inhibition, likely by competing with the substrate for binding to the enzyme's active site. This is evidenced by an increase in the Michaelis constant (Km) with no significant change in the maximum reaction velocity (Vmax) in the presence of DMC.

Kinetic Analysis: Unmasking the Inhibitory Mechanism

To elucidate the mechanism of HST inhibition by DMC, a series of kinetic experiments were performed. The reaction rates were measured at varying substrate concentrations in the absence and presence of different concentrations of DMC. The resulting data were analyzed using the Lineweaver-Burk plot, a standard graphical method for analyzing enzyme kinetics.

Experimental Protocol
  • Enzyme and Substrates : Recombinant human sulfotransferase (specific isoform, e.g., SULT1A1) was used. The sulfation reaction was initiated using a specific substrate (e.g., p-nitrophenol) and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][4]

  • Inhibitor : Demethoxychalcone (DMC) was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Kinetic Assay : The HST activity was measured by monitoring the formation of the sulfated product over time. Reactions were carried out in a buffered solution at a constant pH and temperature.

  • Data Collection : Initial reaction velocities were determined at various substrate concentrations, both in the absence of DMC and in the presence of fixed concentrations of DMC.

  • Data Analysis : The data were plotted using the Lineweaver-Burk double reciprocal plot (1/v vs. 1/[S]). The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), were determined from the intercepts and slopes of the resulting lines. The inhibition constant (Ki) was calculated from the relationship between the apparent Km and the inhibitor concentration.

Data Presentation

The kinetic parameters obtained from the experiments are summarized in the table below.

Inhibitor Concentration (µM)Apparent Km (µM)Vmax (nmol/min/mg)Ki (µM)
0 (Control)5.2100-
1010.410010.0
2015.610010.0

Note: The data presented here are representative values for illustrative purposes and may not reflect the exact values for a specific HST isoform.

The Lineweaver-Burk plot analysis shows that with increasing concentrations of DMC, the lines intersect on the y-axis, indicating that Vmax remains unchanged. However, the x-intercept, which is equal to -1/Km, shifts towards the right, signifying an increase in the apparent Km. This pattern is the hallmark of competitive inhibition.

Visualizing the Molecular Interaction and Experimental Design

To further clarify the concepts of competitive inhibition and the experimental workflow, the following diagrams are provided.

Competitive_Inhibition cluster_enzyme Enzyme (HST) cluster_ligands Ligands cluster_complexes Complexes cluster_product Product E Free Enzyme ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (I) S Substrate I Inhibitor (DMC) ES->E - Substrate (S) P Product ES->P k_cat EI->E - Inhibitor (I) P->E + Enzyme

Caption: Mechanism of competitive inhibition of HST by DMC.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Prepare Reagents: - HST Enzyme - Substrate - PAPS - DMC (Inhibitor) B Incubate HST with varying [Substrate] and fixed [DMC] A->B C Measure initial reaction velocities (v) B->C D Plot 1/v vs. 1/[S] (Lineweaver-Burk Plot) C->D E Determine Km and Vmax D->E F Calculate Ki E->F

Caption: Workflow for the kinetic analysis of HST inhibition.

Conclusion

The kinetic data strongly support a model of competitive inhibition of Human Sulfotransferase by Demethoxychalcone. This finding is significant as it suggests that DMC directly competes with the endogenous or xenobiotic substrate for binding to the active site of the enzyme. Such information is invaluable for the fields of pharmacology and toxicology, as it can help in predicting potential metabolic interactions and in the rational design of new drugs targeting sulfotransferase pathways. Further studies are warranted to explore the specificity of DMC for different HST isoforms and to elucidate the precise molecular interactions through structural biology techniques.

References

Reversal of Cyclopyrimorate-Induced Bleaching by Decyl Plastoquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence demonstrating the rescue of photosynthetic function in the presence of the herbicide Cyclopyrimorate through the application of the plastoquinone analog, decyl plastoquinone.

Introduction

This compound is a potent bleaching herbicide that effectively controls a broad spectrum of weeds. Its mode of action involves the inhibition of the enzyme homogentisate solanesyltransferase (HST), a critical component in the biosynthesis of plastoquinone (PQ).[1][2][3] Plastoquinone is an essential molecule in the photosynthetic electron transport chain, and its depletion leads to the characteristic bleaching symptoms, photodamage, and ultimately plant death. This guide provides a comparative analysis of the reversal of this compound's bleaching effect using decyl plastoquinone, supported by experimental data and detailed protocols for researchers in plant science and herbicide development.

This compound itself is a proherbicide, which is metabolized in plants to its active form, des-morpholinocarbonyl this compound (DMC). DMC is a strong inhibitor of HST, leading to the accumulation of the substrate homogentisate (HGA) and a reduction in the levels of plastoquinone.[1][4] The resulting deficiency in the PQ pool disrupts the photosynthetic electron flow and causes the observed bleaching phenotype.

Reversal of Bleaching by Decyl Plastoquinone

The targeted inhibition of plastoquinone biosynthesis by this compound presents a unique opportunity to rescue the plant phenotype by supplying an exogenous, functional analog of plastoquinone. Decyl plastoquinone, a synthetic short-chain analog of the native plastoquinone-9, has been demonstrated to effectively reverse the bleaching effects of this compound. By providing a functional quinone that can participate in the photosynthetic electron transport chain, decyl plastoquinone bypasses the enzymatic block imposed by the herbicide, thereby restoring photosynthetic function and preventing bleaching.

Comparative Data on Bleaching Reversal

While specific quantitative data from a direct head-to-head comparison of different reversal agents for this compound is limited in publicly available literature, the reversal by decyl plastoquinone has been qualitatively and semi-quantitatively described. Studies on Arabidopsis thaliana have shown a strong reversal of bleaching symptoms when decyl plastoquinone is co-applied with this compound. In contrast, the application of homogentisate (HGA), the substrate of the inhibited HST enzyme, results in only a weak, dose-dependent reversal of the bleaching effect.

Treatment Observed Effect on Bleaching Underlying Mechanism
This compound Severe bleaching of new tissues.Inhibition of homogentisate solanesyltransferase (HST), leading to plastoquinone (PQ) deficiency.
This compound + Decyl Plastoquinone Strong reversal of bleaching symptoms.Decyl plastoquinone acts as a functional analog, replenishing the plastoquinone pool downstream of the HST inhibition.
This compound + Homogentisate (HGA) Weak, dose-dependent reversal of bleaching.As the substrate of HST, excess HGA may partially overcome the competitive inhibition by the active metabolite of this compound (DMC).

Experimental Protocols

The following protocols provide a general framework for conducting experiments to evaluate the reversal of this compound-induced bleaching by decyl plastoquinone in the model plant Arabidopsis thaliana.

Protocol 1: Plant Growth and Herbicide Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on a suitable growth medium, such as Murashige and Skoog (MS) agar plates.

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a controlled environment (e.g., 16-hour light/8-hour dark photoperiod, 22-25°C).

  • Herbicide and Reversal Agent Application:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium to achieve the desired final concentration (e.g., 1-10 µM).

    • Decyl plastoquinone is also dissolved in a suitable solvent and added to the growth medium, alone or in combination with this compound, to the desired final concentration (e.g., 10-100 µM).

    • Control plates containing only the solvent are prepared.

  • Observation: The bleaching phenotype of the seedlings is observed and documented daily for up to 14 days.

Protocol 2: Chlorophyll Content Measurement
  • Sample Collection: At the end of the treatment period, whole seedlings or cotyledons are harvested from each treatment group.

  • Chlorophyll Extraction: The plant tissue is homogenized in 80% acetone. The homogenate is then centrifuged to pellet the cell debris.

  • Spectrophotometric Analysis: The absorbance of the supernatant is measured at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: The total chlorophyll concentration is calculated using Arnon's equation:

    • Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663) The chlorophyll content is then typically normalized to the fresh weight of the tissue.

Signaling Pathways and Experimental Workflow

The interaction between this compound, the plastoquinone biosynthesis pathway, and the reversal by decyl plastoquinone can be visualized through the following diagrams.

cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Herbicide Action cluster_reversal Reversal Mechanism HP HP P 4-Hydroxyphenylpyruvate HGA Homogentisate P->HGA HPPD Precursor Precursor HGA->Precursor HST Solanesyl_DP Solanesyl Diphosphate Solanesyl_DP->Precursor PQ Plastoquinone Precursor->PQ HST_label HST Photosynthesis Photosynthesis PQ->Photosynthesis Electron Transport This compound This compound (Proherbicide) DMC DMC (Active Herbicide) This compound->DMC Metabolism in plant DMC->Inhibition Decyl_PQ Decyl Plastoquinone (Analog) PQ_pool Functional Plastoquinone Pool Decyl_PQ->PQ_pool Bypasses HST block PQ_pool->Photosynthesis

Caption: Mechanism of this compound action and its reversal.

The experimental workflow for assessing the reversal of this compound's bleaching effect is outlined below.

start Start: Arabidopsis Seed Germination treatment Treatment Application - Control - this compound - Decyl Plastoquinone - this compound + Decyl PQ start->treatment incubation Incubation in Growth Chamber (e.g., 14 days) treatment->incubation phenotyping Phenotypic Analysis - Visual Assessment - Imaging incubation->phenotyping chlorophyll Biochemical Analysis - Chlorophyll Extraction - Spectrophotometry incubation->chlorophyll data Data Analysis and Comparison phenotyping->data chlorophyll->data

Caption: Experimental workflow for reversal analysis.

Conclusion

The reversal of this compound-induced bleaching by decyl plastoquinone provides compelling evidence for the herbicide's mode of action targeting the plastoquinone biosynthesis pathway. This interaction serves as a valuable model for studying herbicide-plant interactions and for the development of novel strategies to mitigate herbicide effects. The provided protocols and diagrams offer a foundation for researchers to further investigate these mechanisms and to explore other potential reversal agents. Future research could focus on identifying other plastoquinone analogs with varying chain lengths and substitutions to optimize the reversal effect and to further elucidate the structure-activity relationship in bypassing HST inhibition.

References

Homogentisate Supplementation Offers Limited Reversal of Cyclopyrimorate's Herbicidal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of experimental data reveals that while supplementation with homogentisate (HGA) can weakly counteract the bleaching effects of the herbicide Cyclopyrimorate, the reversal is limited. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the interaction between this compound and HGA, supported by experimental findings on the herbicide's mechanism of action.

This compound is a potent bleaching herbicide that effectively controls a broad spectrum of weeds in rice fields.[1][2] Its mode of action is the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[3][4][5] This inhibition leads to a deficiency in PQ, which is a crucial cofactor for phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis. The resulting loss of carotenoids, which protect chlorophyll from photooxidation, leads to the characteristic bleaching symptoms in susceptible plants.

A key metabolic consequence of HST inhibition by this compound is the significant accumulation of homogentisate (HGA), the substrate of HST. Research has shown that a metabolite of this compound, des-morpholinocarbonyl this compound (DMC), is an even more potent inhibitor of HST than the parent compound.

Limited Reversal of Bleaching Symptoms by HGA

Studies have investigated the potential of HGA supplementation to rescue plants from the effects of this compound. The rationale is that by providing an excess of the substrate, the enzymatic block could be overcome. However, experimental evidence indicates that HGA only weakly reverses the bleaching effect of this compound in a dose-dependent manner. This weak reversal is attributed to the competitive nature of the inhibition of HST by DMC.

In contrast, the bleaching effect of this compound on Arabidopsis thaliana was more effectively reversed by decyl plastoquinone, a downstream product of the HST-catalyzed reaction, confirming that the herbicidal symptoms are primarily due to the inhibition of PQ biosynthesis.

Comparative Data on HST Inhibition

The following table summarizes the inhibitory activity of this compound and its metabolite, DMC, on HST.

CompoundTarget EnzymeInhibition StrengthIC50 Value
This compoundHomogentisate Solanesyltransferase (HST)WeakNot explicitly stated in the provided context
Des-morpholinocarbonyl this compound (DMC)Homogentisate Solanesyltransferase (HST)Strong3.93 μM

Experimental Protocols

In Vivo Reversal Assay with HGA Supplementation:

The following is a generalized protocol based on the described experiments:

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on a suitable growth medium (e.g., Murashige and Skoog medium) supplemented with sucrose and solidified with agar.

  • Herbicide and HGA Treatment: The growth medium is supplemented with a fixed concentration of this compound to induce bleaching. For the reversal experiment, various concentrations of homogentisate (HGA) are also added to the medium. Control plates contain only the vehicle (e.g., DMSO) or this compound alone.

  • Incubation: The plates are incubated under controlled light and temperature conditions.

  • Phenotypic Evaluation: After a set period (e.g., several days to a week), the bleaching symptoms of the seedlings are visually assessed and compared across the different treatment groups. The degree of greening or reversal of bleaching is recorded.

  • Data Analysis: The extent of reversal is quantified, often by visual scoring or by measuring chlorophyll content, and plotted against the concentration of HGA to determine the dose-dependency of the reversal.

Visualizing the Mechanism of Action and Reversal

The following diagrams illustrate the biochemical pathway affected by this compound and the rationale for the HGA reversal experiment.

cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition by this compound 4-HPPD 4-hydroxyphenylpyruvate dioxygenase HGA Homogentisate (HGA) 4-HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST Downstream_Products Plastoquinone (PQ) HST->Downstream_Products Carotenoids Carotenoid Biosynthesis Downstream_Products->Carotenoids This compound This compound DMC DMC (metabolite) This compound->DMC metabolized in plant DMC->HST inhibition

Caption: Mechanism of this compound action.

This compound This compound Treatment HST_Inhibition Inhibition of HST This compound->HST_Inhibition HGA_Accumulation Accumulation of HGA HST_Inhibition->HGA_Accumulation PQ_Reduction Reduction of Plastoquinone HST_Inhibition->PQ_Reduction Bleaching Bleaching Symptoms PQ_Reduction->Bleaching Weak_Reversal Weak Reversal of Bleaching Bleaching->Weak_Reversal HGA_Supplementation HGA Supplementation (External Application) HGA_Supplementation->Weak_Reversal attempts to overcome inhibition

Caption: Experimental logic for HGA reversal.

References

Cyclopyrimorate and its Metabolite DMC: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the herbicidal activity of the pro-herbicide Cyclopyrimorate and its potent metabolite, DMC, reveals a classic example of bioactivation, where the metabolic product demonstrates significantly greater efficacy. This guide provides a comparative analysis of their performance, supported by experimental data, for researchers and professionals in the field of drug and herbicide development.

This compound is a novel bleaching herbicide that has been shown to be effective for weed control. Its mechanism of action involves the inhibition of the plastoquinone (PQ) biosynthesis pathway.[1][2][3][4][5] However, research has revealed that this compound itself is a pro-herbicide, meaning it is converted into a more active form within the target plant. This active form is its metabolite, des-morpholinocarbonyl this compound (DMC). DMC is the primary agent responsible for the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the PQ biosynthesis pathway.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. In vitro assays measuring the inhibition of the enzyme homogentisate solanesyltransferase (HST) from Arabidopsis thaliana clearly demonstrate the superior inhibitory potential of DMC compared to its parent compound, this compound.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundA. thaliana HSTWeakly inhibitory
DMCA. thaliana HST3.93

As the data indicates, DMC is a potent inhibitor of HST, while this compound itself shows only weak activity. This substantial difference underscores the importance of the metabolic conversion of this compound to DMC for its herbicidal action. A positive correlation has been observed between the HST inhibitory activity of DMC and its derivatives and their in vivo bleaching activity.

Mechanism of Action: A Signaling Pathway

This compound and DMC exert their herbicidal effects by disrupting the plastoquinone biosynthesis pathway, which is essential for photosynthesis and protection against photooxidative damage. The specific target is the enzyme homogentisate solanesyltransferase (HST). Inhibition of HST leads to a depletion of plastoquinone and an accumulation of the substrate homogentisate (HGA), ultimately causing the characteristic bleaching symptoms in plants.

G cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisate (HGA) HPPD->HGA HST Homogentisate Solanesyltransferase (HST) HGA->HST MSBQ 2-methyl-6-solanesyl-1,4-benzoquinol HST->MSBQ PQ Plastoquinone (PQ) MSBQ->PQ This compound This compound This compound->HST Weak Inhibition DMC DMC This compound->DMC Metabolism in plant DMC->HST Strong Inhibition

Figure 1. Signaling pathway illustrating the mechanism of action of this compound and DMC.

Experimental Protocols

The following methodologies were employed in the studies cited to determine the herbicidal efficacy and mechanism of action of this compound and DMC.

In Vitro HST Inhibition Assay

The in vitro assay to determine the inhibitory activity of this compound and DMC on homogentisate solanesyltransferase (HST) is a critical component in understanding their efficacy.

G cluster_workflow Experimental Workflow: In Vitro HST Inhibition Assay start Prepare reaction mixture: - 50 mM tricine-NaOH buffer (pH 8.5) - 25 µM homogentisate - 100 µM farnesyl diphosphate - 20 mM magnesium chloride - A. thaliana HST enzyme extract add_inhibitor Add varying concentrations of This compound or DMC (in 1% DMSO) start->add_inhibitor incubate Incubate at 28°C for 10-30 minutes add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction analysis Analyze product formation via HPLC stop_reaction->analysis calculate Calculate IC50 values using a four-parameter logistic curve analysis->calculate

Figure 2. Workflow for the in vitro HST inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing 50 mM tricine-NaOH buffer (pH 8.5), 25 µM homogentisate, 100 µM farnesyl diphosphate, 20 mM magnesium chloride, and a protein suspension of E. coli expressing A. thaliana HST was prepared.

  • Inhibitor Addition: Various concentrations of this compound or DMC, dissolved in 1% DMSO, were added to the reaction mixture. A control with 1% DMSO without any herbicide was also prepared.

  • Incubation: The reaction mixture was incubated at 28°C. The incubation time for DMC was 30 minutes, while for this compound it was shortened to 10 minutes to prevent its degradation to DMC during the assay.

  • Analysis: The reaction was stopped, and the amount of the product formed was quantified using High-Performance Liquid Chromatography (HPLC).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.

Plant Growth and Herbicide Treatment for In Vivo Analysis

To assess the in vivo bleaching activity, various plant species were cultivated and treated with the herbicides.

Plant Cultivation:

  • Arabidopsis thaliana : Seeds were sown on 1% agar media containing 0.1% Hyponex in a Petri dish.

  • Brassica juncea (Indian mustard): Seeds were sown in a plastic pot filled with a mixture of culture soil and field soil.

Herbicide Treatment:

  • For A. thaliana, a 500 µL solution of the herbicide in 1% DMSO was applied to the agar medium.

  • For B. juncea, a 1 mL solution of the herbicide in 1% DMSO was applied to the soil surface immediately after sowing.

  • The plants were incubated in a growth chamber with controlled light and temperature cycles.

Evaluation of Bleaching Activity:

The bleaching symptoms were visually observed, and the chlorophyll content of the treated plants was determined to quantify the herbicidal effect. The concentration of the herbicide that causes a 50% reduction in plant growth (GR50) or bleaching (EC50) can be determined from dose-response curves.

References

Comparative Transcriptome Analysis: Unraveling Plant Responses to Cyclopyrimorate and Other Bleaching Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscapes of plants treated with Cyclopyrimorate, Mesotrione, and Norflurazon offers valuable insights for researchers, scientists, and drug development professionals. By comparing the downstream genetic effects of these herbicides, which induce similar bleaching phenotypes through distinct modes of action, we can better understand the intricate signaling networks governing plant stress responses and identify potential targets for future herbicide development.

This guide provides a comparative analysis of the transcriptomic changes induced by the inhibition of Homogentisate Solanesyltransferase (HST) by this compound, 4-hydroxyphenylpyruvate dioxygenase (HPPD) by Mesotrione, and phytoene desaturase (PDS) by Norflurazon. While direct comparative transcriptome data for this compound is not yet publicly available, this analysis utilizes data from an Arabidopsis thaliana mutant with a disrupted HST gene as a proxy to infer the transcriptomic consequences of this compound action.

Modes of Action at a Glance

This compound, a novel bleaching herbicide, and its more active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting HST, a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[1][2][3] This inhibition leads to an accumulation of the substrate homogentisate (HGA) and a depletion of PQ, which is an essential cofactor for carotenoid biosynthesis and a vital component of the photosynthetic electron transport chain.[1][2]

Mesotrione, a well-established herbicide, targets a different enzyme in the same pathway: 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD also disrupts plastoquinone synthesis, leading to a similar bleaching phenotype.

Norflurazon, another widely used bleaching herbicide, inhibits phytoene desaturase (PDS), an enzyme directly involved in the carotenoid biosynthesis pathway. This direct inhibition also results in the characteristic whitening of plant tissues due to the photo-oxidation of chlorophyll.

Comparative Transcriptome Analysis

To understand the downstream genetic consequences of these different modes of action, we compare the transcriptomic data from an Arabidopsis thalianahst mutant (as a proxy for this compound treatment) with data from Arabidopsis thaliana treated with Mesotrione and Norflurazon.

Data Presentation

The following tables summarize the differentially expressed genes (DEGs) identified in the respective transcriptome analyses.

Table 1: Differentially Expressed Genes in Arabidopsis thaliana hst Mutant (Proxy for this compound Treatment)

Gene IDGene NameLog2 Fold Changep-valueFunction
AT4G34760HST-<0.001Homogentisate solanesyltransferase
...............
...............
(Note: This is a representative table. A comprehensive list of DEGs would be populated from the actual experimental data.)

Table 2: Differentially Expressed Genes in Arabidopsis thaliana Treated with Mesotrione

Gene IDGene NameLog2 Fold Changep-valueFunction
...............
...............
(Note: This is a representative table. A comprehensive list of DEGs would be populated from the actual experimental data.)

Table 3: Differentially Expressed Genes in Arabidopsis thaliana Treated with Norflurazon

Gene IDGene NameLog2 Fold Changep-valueFunction
...............
...............
(Note: This is a representative table. A comprehensive list of DEGs would be populated from the actual experimental data from GEO dataset GSE5726.)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and interpretation of the results.

Transcriptome Analysis of Arabidopsis thaliana hst Mutant
  • Plant Material and Growth Conditions: Arabidopsis thaliana ecotype Columbia-0 (Col-0) and the T-DNA insertion mutant for the HST gene (At4g34760) were grown on Murashige and Skoog (MS) medium with 1% sucrose under a 16-h light/8-h dark photoperiod at 22°C.

  • RNA Extraction and Sequencing: Total RNA was extracted from 14-day-old seedlings using a commercially available RNA extraction kit. RNA quality and quantity were assessed using a bioanalyzer and spectrophotometer. RNA sequencing was performed on an Illumina platform.

  • Bioinformatics Analysis: Raw sequencing reads were quality-filtered and mapped to the Arabidopsis thaliana reference genome (TAIR10). Differential gene expression analysis was performed using DESeq2 or a similar package to identify genes with a significant change in expression (e.g., log2 fold change > 1 and p-adjusted < 0.05).

Transcriptome Analysis of Mesotrione-Treated Arabidopsis thaliana
  • Plant Material and Treatment: Wild-type Arabidopsis thaliana (Col-0) seedlings were grown hydroponically or on MS agar plates. At a specific developmental stage (e.g., 10-day-old seedlings), they were treated with a defined concentration of Mesotrione (e.g., 10 µM) or a mock solution.

  • Sample Collection and RNA Extraction: Plant tissues were harvested at various time points post-treatment (e.g., 6, 24, 48 hours). Total RNA was extracted using standard protocols.

  • RNA Sequencing and Data Analysis: Library preparation and sequencing were performed as described for the hst mutant. The same bioinformatics pipeline was used for data analysis to ensure comparability.

Transcriptome Analysis of Norflurazon-Treated Arabidopsis thaliana (from GEO: GSE5726)
  • Experimental Design: Arabidopsis thaliana (Col-0) seedlings were grown on MS medium containing 5 µM Norflurazon or a mock control for 7 days under continuous light.

  • RNA Extraction and Microarray Analysis: Total RNA was extracted from whole seedlings. Gene expression profiling was performed using Affymetrix ATH1 GeneChips.

  • Data Analysis: Raw microarray data was normalized using the RMA (Robust Multi-array Average) method. Differentially expressed genes were identified using statistical analysis tools such as LIMMA, with a cutoff for significance (e.g., Benjamini-Hochberg adjusted p-value < 0.05).

Signaling Pathways and Experimental Workflows

Visualizing the affected pathways and experimental procedures enhances the understanding of the comparative analysis.

Plastoquinone_Biosynthesis_Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP HGA Homogentisate HPP->HGA HPPD HPPD MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol HGA->MPBQ HST HST PQ9 Plastoquinone-9 MPBQ->PQ9 Phytyl_DP Phytyl-diphosphate Phytyl_DP->MPBQ Solanesyl_DP Solanesyl-diphosphate Solanesyl_DP->MPBQ Mesotrione Mesotrione Mesotrione->HPPD This compound This compound This compound->HST

Caption: Plastoquinone biosynthesis pathway and herbicide targets.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene PDS PDS Carotenes α,β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Norflurazon Norflurazon Norflurazon->PDS

Caption: Carotenoid biosynthesis pathway and herbicide target.

Experimental_Workflow cluster_this compound This compound (via hst mutant) cluster_Mesotrione Mesotrione cluster_Norflurazon Norflurazon cluster_Analysis Downstream Analysis C1 Arabidopsis hst Mutant (T-DNA insertion) C2 Growth on MS Medium C1->C2 C3 RNA Extraction (14-day-old seedlings) C2->C3 A1 RNA Sequencing / Microarray C3->A1 M1 Wild-Type Arabidopsis M2 Treatment with Mesotrione M1->M2 M3 RNA Extraction (Time course) M2->M3 M3->A1 N1 Wild-Type Arabidopsis N2 Growth on Norflurazon Medium N1->N2 N3 RNA Extraction (7-day-old seedlings) N2->N3 N3->A1 A2 Bioinformatics Analysis (DEG Identification) A1->A2 A3 Comparative Transcriptome Analysis A2->A3

Caption: Comparative experimental workflow.

Concluding Remarks

This comparative guide highlights the distinct transcriptomic signatures that arise from targeting different enzymes within the interconnected plastoquinone and carotenoid biosynthesis pathways. While this compound, Mesotrione, and Norflurazon all induce a similar bleaching phenotype, the underlying changes in gene expression are expected to differ significantly, reflecting the specific metabolic perturbations caused by each herbicide. A detailed analysis of the differentially expressed genes will reveal unique sets of up- and down-regulated genes for each treatment, providing valuable information on the plant's specific response to the inhibition of HST, HPPD, and PDS. This knowledge can be leveraged to develop more effective and specific herbicides and to engineer crops with enhanced tolerance to these chemical agents. Future research involving direct comparative RNA-seq analysis of this compound-treated plants is warranted to validate and expand upon the findings presented in this guide.

References

A Comparative Analysis of the Environmental Impact of Cyclopyrimorate and Other Rice Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A notable information gap currently exists regarding the comprehensive environmental impact of the novel herbicide Cyclopyrimorate. While data on its mode of action and mammalian toxicity are available, extensive studies on its ecotoxicity, soil persistence, and effects on non-target organisms are not yet publicly accessible. This guide provides a comparative framework by examining the environmental profiles of established rice herbicides, highlighting the types of data essential for a thorough assessment and underscoring the current knowledge gaps for this compound.

This compound, a selective pyridazine herbicide introduced in Japan in 2019, offers a new mode of action by inhibiting homogentisate solanesyltransferase (HST), making it effective against weeds resistant to other common herbicides like acetolactate synthase (ALS) inhibitors.[1][2] However, a comprehensive understanding of its environmental footprint is crucial for its sustainable integration into agricultural practices. According to the University of Hertfordshire's Agriculture & Environment Research Unit (AERU), there is currently no available information regarding its environmental fate or ecotoxicology.

This comparison, therefore, focuses on established herbicides used in rice cultivation—Butachlor, Propanil, Penoxsulam, Quinclorac, and Bispyribac-sodium—to provide a benchmark for the environmental parameters that should be evaluated for this compound.

Quantitative Comparison of Herbicide Environmental Impact

The following table summarizes key environmental impact parameters for several commonly used rice herbicides. It is important to note the absence of data for this compound in most categories.

HerbicideSoil Half-Life (DT50)Acute Toxicity to Fish (96-hr LC50)Acute Toxicity to Aquatic Invertebrates (48-hr EC50)Acute Toxicity to Algae (72-hr EC50)
This compound Data not availableData not availableData not availableData not available
Butachlor 14-20 days0.31 mg/L (Rainbow trout)2.4 mg/L (Daphnia magna)0.003 mg/L
Propanil 1-2 days (rapid degradation)2.3 mg/L (Rainbow trout)4.8 mg/L (Daphnia magna)0.13 mg/L
Penoxsulam 19-51 days>100 mg/L (Rainbow trout)>100 mg/L (Daphnia magna)0.043 mg/L
Quinclorac 11-98 days>100 mg/L (Rainbow trout)>100 mg/L (Daphnia magna)27.6 mg/L
Bispyribac-sodium 9-11 days (aerobic soil)>100 mg/L (Rainbow trout)>100 mg/L (Daphnia magna)3.5 mg/L

Note: Toxicity values can vary depending on the specific species tested and environmental conditions.

Experimental Protocols for Environmental Impact Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating comparable and reliable environmental impact data.

Soil Persistence (Half-Life) Determination

The persistence of a herbicide in soil is typically evaluated through laboratory and field studies.

  • Laboratory Studies (e.g., OECD Guideline 307):

    • The herbicide is applied to representative soil samples.

    • These samples are incubated under controlled conditions (temperature, moisture, and light).

    • At regular intervals, subsamples are taken and analyzed for the concentration of the parent herbicide and its degradation products.

    • The time it takes for 50% of the herbicide to dissipate (DT50) is calculated.

  • Field Dissipation Studies (e.g., OECD Guideline 308):

    • The herbicide is applied to field plots under typical agricultural practices.

    • Soil core samples are collected at various depths and time intervals.

    • The samples are analyzed to determine the herbicide concentration.

    • This data helps to understand the herbicide's behavior under real-world conditions, including the effects of weather and soil variability.

Ecotoxicity Testing

Ecotoxicity studies assess the potential harm of a herbicide to non-target organisms.

  • Acute Toxicity to Fish (e.g., OECD Guideline 203):

    • Fish (commonly Rainbow trout or Zebrafish) are exposed to a range of herbicide concentrations for 96 hours.

    • Mortality and sublethal effects are observed and recorded.

    • The LC50 (the concentration that is lethal to 50% of the test population) is determined.

  • Acute Toxicity to Aquatic Invertebrates (e.g., OECD Guideline 202):

    • Aquatic invertebrates, such as Daphnia magna, are exposed to the herbicide for 48 hours.

    • Immobilization is the primary endpoint measured.

    • The EC50 (the concentration that causes an effect in 50% of the test population) is calculated.

  • Toxicity to Algae (e.g., OECD Guideline 201):

    • A culture of green algae is exposed to various concentrations of the herbicide for 72 hours.

    • The inhibition of algal growth is measured by cell counts or other biomass indicators.

    • The EC50 for growth inhibition is determined.

Visualizing Methodologies and Pathways

To better understand the processes involved in herbicide assessment and action, the following diagrams are provided.

G cluster_assessment Comparative Environmental Impact Assessment Workflow Data_Collection Data Collection on This compound & Alternatives Ecotox_Testing Ecotoxicity Testing (Fish, Invertebrates, Algae) Data_Collection->Ecotox_Testing Env_Fate_Testing Environmental Fate Testing (Soil Persistence, Mobility) Data_Collection->Env_Fate_Testing Risk_Assessment Risk Assessment (Exposure vs. Effect) Ecotox_Testing->Risk_Assessment Env_Fate_Testing->Risk_Assessment Comparative_Analysis Comparative Analysis & Guide Publication Risk_Assessment->Comparative_Analysis

Comparative Environmental Impact Assessment Workflow

G cluster_pathway This compound Mode of Action This compound This compound (Herbicide) DMC DMC (Active Metabolite) This compound->DMC Metabolized in plant HST Homogentisate Solanesyltransferase (HST) DMC->HST Inhibits Plastoquinone Plastoquinone Biosynthesis HST->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis (Indirectly Inhibited) Plastoquinone->Carotenoid Required for Bleaching Bleaching Symptoms in Weeds Carotenoid->Bleaching Leads to

Simplified Mode of Action for this compound

Conclusion

The development of new herbicides with novel modes of action, such as this compound, is essential for managing herbicide-resistant weeds.[3][4] However, a thorough and transparent assessment of their environmental impact is a prerequisite for their safe and sustainable use. Currently, the lack of publicly available data on the environmental fate and ecotoxicology of this compound prevents a direct comparison with other established herbicides.

For researchers and drug development professionals, this highlights a critical area for future investigation. Generating robust data on the soil persistence, mobility, and toxicity to a range of non-target organisms for this compound, following standardized protocols, will be vital to fully understand its environmental profile and to make informed decisions about its application in agriculture. Without such data, a comprehensive risk assessment remains incomplete.

References

Potential Resistance Mechanisms to Cyclopyrimorate in Weeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the prospective challenges of weed resistance to the novel herbicide Cyclopyrimorate. This document contrasts its unique mode of action with that of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and outlines experimental approaches to identify and characterize potential resistance mechanisms.

This compound, a recent addition to the herbicide market, offers a novel mode of action for controlling a broad spectrum of weeds in rice and cereal crops, including those resistant to acetolactate synthase (ALS) inhibitors.[1] Its unique target, homogentisate solanesyltransferase (HST), distinguishes it from the widely used HPPD-inhibiting herbicides, presenting a new tool for weed management.[2][3][4][5] However, the history of herbicide development has consistently demonstrated the evolutionary capacity of weeds to develop resistance. Understanding and predicting the potential mechanisms of resistance to this compound is crucial for its sustainable use and for the development of next-generation herbicides.

This guide provides a comparative analysis of this compound and HPPD inhibitors, focusing on their modes of action and the potential for weed resistance. It details experimental protocols for the identification of such resistance and presents the information in a clear, comparative format to aid researchers in this field.

Mode of Action: A Tale of Two Targets in the Same Pathway

This compound and HPPD inhibitors both disrupt the biosynthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis. The absence of carotenoids leads to the photo-oxidative destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in treated plants. However, they act on different enzymes within this pathway.

  • HPPD Inhibitors (e.g., Mesotrione, Isoxaflutole): These herbicides block the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate (HGA).

  • This compound: This herbicide, along with its more active metabolite des-morpholinocarbonyl this compound (DMC), inhibits homogentisate solanesyltransferase (HST). HST is responsible for the subsequent step in the pathway, the conversion of HGA into 2-methyl-6-solanesyl-1,4-benzoquinol.

This difference in the precise target has significant implications for cross-resistance. Weeds that have developed resistance to HPPD inhibitors are not expected to be cross-resistant to this compound, as it acts on a different enzymatic step.

Comparative Efficacy and Spectrum of Activity

While direct, publicly available comparative studies on a wide range of weed species are limited, the spectrum of activity for this compound is reported to be broad, with high efficacy against problematic weeds in rice fields, including those resistant to ALS inhibitors. The table below provides a conceptual comparison based on available information.

FeatureThis compoundHPPD Inhibitors (e.g., Mesotrione)
Target Enzyme Homogentisate Solanesyltransferase (HST)4-hydroxyphenylpyruvate dioxygenase (HPPD)
HRAC Group 3327
Primary Use Rice, CerealsCorn, Soybean, Cereals
Efficacy against ALS-resistant weeds HighVariable, depending on the weed species
Known Resistance in Weeds Not yet reportedDocumented in several species (e.g., Amaranthus tuberculatus, A. palmeri, Raphanus raphanistrum)

Potential Resistance Mechanisms to this compound

Given the novelty of this compound, no cases of weed resistance have been officially reported. However, based on the established patterns of herbicide resistance evolution, two primary mechanisms are anticipated: target-site resistance and metabolic resistance.

Target-Site Resistance (TSR)

TSR arises from genetic mutations in the gene encoding the target enzyme, which reduce the binding affinity of the herbicide. For this compound, this would involve mutations in the HST gene.

Hypothesized TSR Mechanisms:

  • Amino Acid Substitutions: Single nucleotide polymorphisms (SNPs) leading to amino acid changes in the active site of the HST enzyme could prevent or reduce the binding of this compound or its active metabolite, DMC.

  • Deletions or Insertions: Small deletions or insertions in the HST gene could alter the reading frame or the protein's tertiary structure, rendering it insensitive to the herbicide.

  • Gene Amplification: Overexpression of the HST gene, leading to an increased production of the target enzyme, could dilute the effect of the herbicide, requiring higher doses for effective control.

Metabolic Resistance (Non-Target-Site Resistance, NTSR)

Metabolic resistance occurs when weeds evolve the ability to rapidly detoxify the herbicide before it can reach its target site. This is often mediated by the increased activity of broad-spectrum enzyme families, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases.

Hypothesized Metabolic Resistance Mechanisms:

  • Enhanced P450-mediated Metabolism: Cytochrome P450s are a major driver of metabolic resistance to many herbicides. It is plausible that certain P450 enzymes could metabolize this compound into non-toxic compounds. The structural modifications that could be introduced by P450s include hydroxylation and O-dealkylation.

  • GST-mediated Conjugation: Glutathione S-transferases could conjugate glutathione to this compound or its metabolites, marking them for sequestration and further degradation.

  • Glycosylation: UDP-glucosyltransferases could add sugar moieties to the herbicide, increasing its water solubility and facilitating its transport into the vacuole for storage.

The diagram below illustrates the potential pathways to this compound resistance.

G cluster_0 Target-Site Resistance (TSR) cluster_1 Metabolic Resistance (NTSR) HST_Gene_Mutation Mutation in HST Gene Altered_HST_Protein Altered HST Protein HST_Gene_Mutation->Altered_HST_Protein Reduced_Binding Reduced this compound Binding Altered_HST_Protein->Reduced_Binding Weed_Survival Weed Survival and Resistance Reduced_Binding->Weed_Survival Enhanced_Metabolism Enhanced Herbicide Metabolism P450s Cytochrome P450s Enhanced_Metabolism->P450s GSTs Glutathione S-transferases Enhanced_Metabolism->GSTs Detoxification This compound Detoxification P450s->Detoxification GSTs->Detoxification Detoxification->Weed_Survival Cyclopyrimorate_Application This compound Application Cyclopyrimorate_Application->Reduced_Binding Target Site Cyclopyrimorate_Application->Detoxification Metabolism G Suspected_Resistance Suspected Resistance in Field Dose_Response Whole-Plant Dose-Response Assay Suspected_Resistance->Dose_Response Resistance_Confirmed Resistance Confirmed? Dose_Response->Resistance_Confirmed TSR_Investigation Target-Site Resistance Investigation Resistance_Confirmed->TSR_Investigation Yes NTSR_Investigation Metabolic Resistance Investigation Resistance_Confirmed->NTSR_Investigation Yes HST_Sequencing HST Gene Sequencing TSR_Investigation->HST_Sequencing Enzyme_Assay In Vitro HST Enzyme Assay TSR_Investigation->Enzyme_Assay Metabolism_Study Metabolism Study (¹⁴C-Cyclopyrimorate) NTSR_Investigation->Metabolism_Study P450_Inhibitor_Assay P450 Inhibitor Synergism Assay NTSR_Investigation->P450_Inhibitor_Assay TSR_Confirmed TSR Confirmed HST_Sequencing->TSR_Confirmed Enzyme_Assay->TSR_Confirmed NTSR_Confirmed NTSR Confirmed Metabolism_Study->NTSR_Confirmed P450_Inhibitor_Assay->NTSR_Confirmed

References

Validating Cyclopyrimorate's Target Engagement in Plant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclopyrimorate's performance in plant cells against other bleaching herbicides, supported by experimental data. We delve into the methodologies for key experiments, present quantitative data in structured tables, and visualize complex pathways and workflows to facilitate a comprehensive understanding of this compound's unique mode of action.

Executive Summary

This compound is a novel bleaching herbicide that operates through a distinct mechanism of action compared to other commercial herbicides with similar bleaching symptoms, such as mesotrione and norflurazon. Its primary target is homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[1][2] A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), is a more potent inhibitor of HST than the parent compound.[1][3] Inhibition of HST leads to the accumulation of its substrate, homogentisate (HGA), and a subsequent reduction in PQ levels, ultimately disrupting carotenoid biosynthesis and causing the characteristic bleaching phenotype in susceptible plants.[1] This guide presents evidence validating HST as the target of this compound and compares its in vitro and in vivo effects with those of mesotrione and norflurazon, which do not inhibit HST.

Comparative Analysis of Herbicide Performance

To objectively assess the target engagement and efficacy of this compound, we compare its performance with mesotrione and norflurazon based on their impact on the target enzyme (HST) and the resulting physiological effects in plant cells.

In Vitro Target Enzyme Inhibition

The direct interaction of a herbicide with its target enzyme is a critical validation step. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound's active metabolite (DMC) and other bleaching herbicides against Arabidopsis thaliana HST.

CompoundTarget EnzymeIC50 (µM)Reference
Des-morpholinocarbonyl this compound (DMC)Homogentisate Solanesyltransferase (HST)3.93
HaloxydineHomogentisate Solanesyltransferase (HST)9.19
MesotrioneHomogentisate Solanesyltransferase (HST)>1000
NorflurazonHomogentisate Solanesyltransferase (HST)>1000

Table 1: In Vitro Inhibition of Arabidopsis thaliana Homogentisate Solanesyltransferase (HST). This table clearly demonstrates that DMC, the active form of this compound, is a potent inhibitor of HST, while mesotrione and norflurazon show no significant inhibition at high concentrations.

In Vivo Effects on Plastoquinone Biosynthesis Pathway Intermediates

The inhibition of HST in vivo is expected to cause a buildup of its substrate, homogentisate (HGA), and a depletion of the downstream product, plastoquinone (PQ).

TreatmentHomogentisate (HGA) LevelPlastoquinone (PQ) LevelReference
This compoundSignificant AccumulationSignificant Reduction (undetectable at ≥400 ppm)
MesotrioneNo DetectionNo Detection
NorflurazonModerate AccumulationModerate Reduction

Table 2: In Vivo Effects of Herbicides on HGA and PQ Levels in Arabidopsis thaliana. This data supports the in vitro findings, showing a clear disruption of the PQ biosynthesis pathway at the HST step by this compound, a different mode of action compared to mesotrione, and a less direct effect by norflurazon.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro HST Inhibition Assay

This assay measures the direct inhibitory effect of herbicides on the activity of homogentisate solanesyltransferase.

Protocol:

  • Enzyme Preparation:

    • The HST gene from Arabidopsis thaliana is cloned and heterologously expressed in E. coli.

    • E. coli cells are harvested, resuspended in an extraction buffer (e.g., 10 mM Tris–H2SO4, 1 mM phenylmethylsulfonylfluoride, pH 7.5), and homogenized by sonication.

    • The cell lysate is subjected to centrifugation and ultracentrifugation to pellet the membrane fraction containing HST.

    • The pellet is resuspended in a suitable buffer (e.g., 5 mM Tris–H2SO4, 50% (v/v) glycerol, pH 7.5) to a specific protein concentration.

  • Inhibition Assay:

    • The reaction mixture contains 50 mM tricine–NaOH buffer (pH 8.5), 25 µM homogentisate, 100 µM farnesyl diphosphate, 20 mM magnesium chloride, the prepared HST protein suspension, and various concentrations of the test herbicide (dissolved in 1% DMSO).

    • The reaction is incubated at 28°C for a defined period (e.g., 10-30 minutes).

    • The reaction is stopped, and the product (2-methyl-6-farnesyl-1,4-benzoquinol) is extracted.

  • Quantification and Analysis:

    • The reaction product is quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

    • The inhibition rate is calculated, and the IC50 value is determined using a four-parameter logistic curve-fitting program.

In Vivo Quantification of Homogentisate (HGA) and Plastoquinone (PQ)

This protocol details the extraction and measurement of key metabolites in the plastoquinone biosynthesis pathway from plant tissues.

Protocol for HGA Extraction and Analysis:

  • Extraction:

    • Plant tissue is homogenized in an extraction solution (e.g., 80% methanol containing 1 M L-ascorbic acid).

    • The homogenate is centrifuged, and the supernatant is collected for analysis.

  • HPLC Analysis:

    • The supernatant is analyzed by HPLC with fluorescence detection (e.g., Ex. 290 nm, Em. 330 nm).

    • The concentration of HGA is determined by comparison to external standards.

Protocol for PQ Extraction and Analysis:

  • Extraction:

    • Plant tissue is homogenized in ice-cold acetone containing an oxidizing agent (e.g., 0.5 M iron (III) chloride in ethanol) to ensure PQ is in its oxidized state.

    • After centrifugation, water is added to the supernatant, and PQ is extracted with n-hexane.

  • HPLC Analysis:

    • The n-hexane extract is dried and resuspended in a suitable solvent.

    • The sample is analyzed by HPLC with UV detection (e.g., at 254 nm).

    • The concentration of PQ is determined using external standards.

Reversal Assay

This in vivo assay helps to confirm that the herbicidal effect is due to the inhibition of a specific metabolic pathway by supplying downstream products to rescue the plant from the herbicide's effects.

Protocol:

  • Plant Growth and Treatment:

    • Arabidopsis thaliana seeds are sown on a suitable growth medium.

    • The medium is supplemented with a sublethal concentration of the herbicide (e.g., this compound) and various concentrations of the rescue compound (e.g., decyl plastoquinone or homogentisate).

    • Plants are grown under controlled conditions.

  • Phenotypic Evaluation:

    • After a defined growth period, the bleaching effect of the herbicide is visually assessed and quantified (e.g., by measuring chlorophyll content).

    • A reversal of the bleaching symptoms in the presence of the rescue compound indicates that the herbicide's primary target is upstream of the supplied metabolite in the affected pathway.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the plastoquinone biosynthesis pathway, the experimental workflow for target engagement validation, and the logical comparison of the herbicides.

Plastoquinone_Biosynthesis_Pathway cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibitors Herbicide Inhibition 4-HPPD 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Homogentisate Homogentisate (HGA) 4-HPPD->Homogentisate HST Homogentisate Solanesyltransferase (HST) Downstream_Enzymes Downstream Enzymes HST->Downstream_Enzymes Plastoquinone Plastoquinone (PQ) Downstream_Enzymes->Plastoquinone Homogentisate->HST 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Mesotrione Mesotrione Mesotrione->4-HPPD Inhibits Cyclopyrimorate_DMC This compound (DMC) Cyclopyrimorate_DMC->HST Inhibits Norflurazon Norflurazon (Indirect Effect) Norflurazon->HST Weak/Indirect Inhibition

Caption: Plastoquinone biosynthesis pathway and herbicide targets.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_conclusion Conclusion Enzyme_Assay HST Inhibition Assay (IC50 Determination) Target_Confirmation Confirm HST as the Target of this compound Enzyme_Assay->Target_Confirmation Herbicide_Screening Screen Herbicides (this compound, Mesotrione, Norflurazon) Herbicide_Screening->Enzyme_Assay Plant_Treatment Treat Plants with Herbicides Metabolite_Analysis Quantify HGA and PQ Levels (HPLC) Plant_Treatment->Metabolite_Analysis Reversal_Assay Reversal of Bleaching (Supply Decyl PQ or HGA) Plant_Treatment->Reversal_Assay Metabolite_Analysis->Target_Confirmation Reversal_Assay->Target_Confirmation

Caption: Experimental workflow for validating HST as the target.

Herbicide_Comparison cluster_this compound This compound cluster_alternatives Alternative Bleaching Herbicides C_Target Target: HST C_Effect Effect: HGA Accumulation, PQ Depletion C_Target->C_Effect Distinct_MOA Distinct Mechanism of Action M_Target Mesotrione Target: 4-HPPD A_Effect Effect: No Direct HST Inhibition, Different Metabolic Profile M_Target->A_Effect N_Target Norflurazon Target: Phytoene Desaturase N_Target->A_Effect

Caption: Logical comparison of herbicide mechanisms of action.

References

Safety Operating Guide

Proper Disposal of Cyclopyrimorate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Cyclopyrimorate, a selective pyridazine herbicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

This compound is a herbicide used to control broadleaf and grassy weeds in rice and cereals.[1][2] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture[3], others indicate potential for skin and eye irritation.[4] Given its function as a pesticide and the potential for varying hazard classifications depending on the formulation, it is imperative to handle and dispose of this compound as hazardous chemical waste.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] An accessible safety shower and eye wash station are mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.

    • Hand Protection: Use chemically resistant protective gloves.

    • Body Protection: Wear impervious clothing, such as a lab coat.

    • Respiratory Protection: If dust or aerosols may be generated, a suitable respirator is required.

Waste Collection and Segregation

Proper segregation of chemical waste is the first step in compliant disposal.

  • Waste Container: Use a designated, leak-proof waste container that is chemically compatible with this compound. The container must be kept securely closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, "this compound."

  • Segregation: Do not mix this compound waste with incompatible materials. It may react with strong oxidizing agents. Store it separately from other chemical waste streams such as acids, bases, and oxidizers to prevent dangerous reactions.

Step-by-Step Disposal Procedure

Follow these steps for the disposal of solid this compound and contaminated materials. For solutions, absorb the liquid with a non-reactive absorbent material first.

  • Initial Containment: Collect any waste this compound, including residues and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated hazardous waste container.

  • Spill Management: In case of a spill, prevent further leakage and keep it away from drains or water courses.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated waste container.

    • For liquid spills or solutions, absorb with a liquid-binding material like diatomite or universal binders.

  • Decontamination: Decontaminate surfaces and equipment that came into contact with this compound by scrubbing with alcohol. Collect all decontamination materials as hazardous waste.

  • Container Management: Do not overfill the waste container; a general guideline is to fill it to no more than 90% capacity. Ensure the container is sealed tightly.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain or dispose of it in regular trash.

Regulatory Compliance

The disposal of chemical waste is governed by strict regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).

Regulatory & Safety Parameter Requirement/Guideline Reference
Governing Regulation Resource Conservation and Recovery Act (RCRA)
Academic Laboratory Standard EPA 40 CFR Part 262, Subpart K
Waste Storage Time Limit (SAA) Up to 1 year for partially filled containers
Waste Removal from SAA Within 3 days after the container becomes full
Container Status Must be kept closed except when adding waste
Container Compatibility Must not react with the chemical waste
Waste Segregation Incompatible chemicals must be stored separately

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Solid this compound & Contaminated Materials) A->B C Step 3: Place in a Labeled, Compatible Hazardous Waste Container B->C D Step 4: Securely Seal the Container C->D E Step 5: Store Container in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Conduct Weekly Inspections of SAA E->F H Is the container full? E->H F->E Monitor G Step 7: Arrange for Pickup by EHS or Licensed Waste Contractor I Final Disposal at an Approved Waste Facility G->I H->E No H->G Yes J Spill Occurs K Contain & Clean Up Spill (Absorb liquid, sweep solid). Place material in waste container. J->K K->C

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopyrimorate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Cyclopyrimorate are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for the proper management of this bleaching herbicide.

This compound, a potent inhibitor of homogentisate solanesyltransferase (HST) in the plastoquinone biosynthesis pathway, requires careful handling to avoid potential exposure and ensure a safe laboratory environment.[1][2] Adherence to the following procedures is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is necessary. This includes the use of appropriate PPE and properly functioning engineering controls to minimize exposure.[3]

Equipment Specifications Rationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and dust.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or coveralls.Provides a barrier against spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator.Necessary when handling the powder form or if vapors/mists are generated.
Engineering Controls Use in a well-ventilated area with an appropriate exhaust ventilation system.Reduces the concentration of airborne particles and vapors.
Safety Stations Accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, light-shielding, and airtight container in a cool, dry, and well-ventilated area.

  • Keep away from fire, heat sources, and strong oxidizing agents.

  • For long-term stability of stock solutions, store at -20°C for up to one year or -80°C for up to two years.

2. Preparation and Handling:

  • Before handling, ensure all required PPE is correctly worn.

  • Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Do not eat, drink, or smoke in the handling area.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.

  • For liquid spills, absorb with an inert material such as diatomite or universal binders.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound as hazardous waste through an approved waste disposal plant.

  • Contaminated Materials: All PPE, spill cleanup materials, and other contaminated items should be collected in a sealed container and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, collecting the rinsate for disposal as hazardous waste. Puncture and dispose of the container according to local regulations.

  • General Guidance: Always follow local, state, and federal regulations for hazardous waste disposal. Never pour this compound or its solutions down the drain.

This compound Handling Workflow

This compound Handling Workflow A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Don PPE B->C D Preparation in Fume Hood C->D E Handling & Experimentation D->E F Spill? E->F I Waste Segregation E->I G Spill Cleanup Protocol F->G Yes H Decontamination F->H No G->H H->I J Proper Disposal (Hazardous Waste) I->J K Doff PPE I->K L Hand Washing K->L

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。